molecular formula C20H25N3O B050588 Octrizole CAS No. 123307-21-1

Octrizole

Cat. No.: B050588
CAS No.: 123307-21-1
M. Wt: 323.4 g/mol
InChI Key: IYAZLDLPUNDVAG-UHFFFAOYSA-N
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Description

Octrizole, a member of the hydroxyphenyl benzotriazole class, is a highly effective ultraviolet (UV) light absorber extensively utilized in materials science and polymer research. Its primary research value lies in its ability to protect synthetic polymers, coatings, and plastics from photo-degradation by efficiently absorbing and dissipating harmful UV radiation in the 300-380 nm range. The mechanism of action involves an intramolecular proton transfer upon absorption of UV light; the excited-state molecule undergoes a rapid tautomerization, converting the absorbed photonic energy into harmless thermal energy, thereby returning to its ground state and cyclically continuing its protective function. This property makes this compound a critical compound for investigating the photostabilization of industrial materials, developing advanced sunscreen formulations in vitro, and studying the long-term weatherability of polymeric composites. Researchers employ this compound to extend the lifecycle of products, prevent yellowing, embrittlement, and loss of mechanical properties in light-exposed materials. It is offered strictly For Research Use Only, providing scientists with a reliable tool for analytical studies and experimental development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAZLDLPUNDVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027522
Record name Octrizole
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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CAS No.

3147-75-9
Record name 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole
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Record name Octrizole [USAN:INN]
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Record name Octrizole
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Record name 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
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Record name OCTRIZOLE
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Foundational & Exploratory

An In-depth Technical Guide to Octrizole: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, a benzotriazole-type ultraviolet (UV) absorber, is a crucial compound in the formulation of various products requiring photostability.[1] Its efficacy in absorbing a wide spectrum of UV radiation makes it an indispensable additive in plastics, cosmetics, and coatings to prevent degradation and extend product life. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Properties

This compound is chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1][2] Its structure is characterized by a phenolic group, a benzotriazole (B28993) moiety, and a tert-octyl substituent. This unique combination of functional groups contributes to its strong UV absorption properties and its solubility in various organic media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol[2]
CAS Number 3147-75-9[1][2]
Molecular Formula C₂₀H₂₅N₃O[1][2]
Molecular Weight 323.44 g/mol [1][2]
Melting Point 103 - 105 °C[1]
Purity ≥ 99% (GC)[1]
Appearance White to off-white powder[1]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the formation of a diazonium salt, a coupling reaction, and a final reductive cyclization. The overall pathway is illustrated in the diagram below.

Octrizole_Synthesis o_nitroaniline o-Nitroaniline diazonium_salt ortho-Nitrobenzene diazonium sulfate (B86663) o_nitroaniline->diazonium_salt Diazotization h2so4 H₂SO₄ na_nitrite NaNO₂ p_tert_octylphenol p-tert-Octylphenol azo_compound 2-Nitro-2'-hydroxy-5'-tert-octylazobenzene p_tert_octylphenol->azo_compound Coupling naoh NaOH reducer Reducing Agent (e.g., Glucose/Zinc Powder) This compound This compound diazonium_salt->azo_compound azo_compound->this compound Reductive Cyclization

Caption: Synthesis pathway of this compound from o-nitroaniline and p-tert-octylphenol.

Experimental Protocols

The synthesis of this compound can be broken down into three key experimental stages:

Step 1: Diazotization of o-Nitroaniline

Objective: To convert o-nitroaniline into its corresponding diazonium salt.

Methodology:

  • A mixture of sulfuric acid and water is prepared in a reaction vessel.

  • o-Nitroaniline is added to the acidic solution under constant stirring.

  • The mixture is cooled to a temperature of 0-5 °C using an ice bath.

  • A 20% aqueous solution of sodium nitrite (B80452) is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • The reaction is monitored for completion. Afterwards, urea (B33335) is added to quench any remaining nitrous acid, which can be confirmed using a starch-potassium iodide test paper. The resulting product is ortho-nitrobenzene diazonium sulfate.[1]

Step 2: Coupling Reaction

Objective: To couple the diazonium salt with p-tert-octylphenol to form an azo compound.

Methodology:

  • In a separate reactor, p-tert-octylphenol is dissolved in ethanol (B145695) with stirring.

  • The solution is cooled to 0-5 °C.

  • The pH of the solution is adjusted to 7-9 using a 20% sodium hydroxide (B78521) solution.

  • The previously prepared ortho-nitrobenzene diazonium sulfate solution is added dropwise to the p-tert-octylphenol solution. The pH is maintained at 7-9 throughout the addition.

  • After the reaction is complete, the resulting precipitate, 2-nitro-2'-hydroxy-5'-tert-octylazobenzene, is collected by filtration and washed.[1]

Step 3: Reductive Cyclization

Objective: To reduce the nitro group of the azo compound and induce cyclization to form the final product, this compound.

Methodology:

  • The 2-nitro-2'-hydroxy-5'-tert-octylazobenzene is suspended in a mixture of ethanol and a 20% sodium hydroxide solution.

  • The mixture is heated to 50-60 °C.

  • A solution of glucose is added dropwise as a reducing agent.

  • Upon completion of the initial reduction, the mixture is cooled to 40-50 °C, and the pH is adjusted to 3 with a 10% sulfuric acid solution. The resulting solid is collected by filtration.

  • This intermediate is then dissolved in a mixture of chlorobenzene, ethanol, and sulfuric acid.

  • The solution is heated to 85-90 °C, and zinc powder is added in portions to effect the final reduction and cyclization.

  • The crude this compound is then purified, for example by recrystallization, to yield the final product.[1]

Quantitative Data

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (MS) Precursor m/z: 324.207 [M+H]⁺[2]
¹H NMR Data available in the PubChem database.[2]
¹³C NMR Data available in the PubChem database.[2]
Infrared (IR) Spectroscopy Data available in the PubChem database.[2]

Note: Detailed spectral data including chemical shifts and peak assignments can be accessed through the PubChem database under CID 62485.

Conclusion

This technical guide has detailed the chemical structure and a reliable synthesis pathway for this compound. The provided experimental protocols offer a clear methodology for its preparation in a laboratory setting. The synthesis involves well-established organic reactions, and the final product's identity can be confirmed using standard analytical techniques. This information is valuable for researchers and professionals working on the development of UV-stable materials and formulations.

References

An In-depth Technical Guide to the Physicochemical Properties of Octrizole (UV-329)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octrizole, systematically named 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol and also known as UV-329, is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole (B28993) class.[1] Its primary function is to protect various organic materials, such as plastics and polymers, from degradation caused by UV radiation.[2] This is achieved by absorbing harmful UV light, primarily in the 270-380 nm range, and dissipating the energy as harmless thermal energy.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and synthesis.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound (UV-329).

Table 1: General and Chemical Identifiers

PropertyValue
Chemical Name 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol[5]
Synonyms This compound, UV-329, Tinuvin 329, Cyasorb UV 5411[5]
CAS Number 3147-75-9[6]
Molecular Formula C₂₀H₂₅N₃O[6]
Molecular Weight 323.43 g/mol [4]
Appearance White to off-white or slightly yellowish powder/solid.[4][6]

Table 2: Quantitative Physicochemical Data

PropertyValueConditions
Melting Point 106-108 °C[4]-
Boiling Point 471.8 ± 55.0 °C (Predicted)[4]760 mmHg
Density 1.10 ± 0.1 g/cm³ (Predicted)[7]-
Vapor Pressure 0 Pa[4]20 °C
1.58E-09 mmHg[8]25 °C
Water Solubility 2 µg/L[4]20 °C
LogP (o/w) 7.29 (Estimated)[4]-
pKa 8.07 ± 0.45 (Predicted)[4]-
UV Absorption Max (λmax) 340 nm[9]In Dichloromethane[9]

Table 3: Solubility in Organic Solvents

SolventSolubility ( g/100ml )Temperature
Methylene Chloride3820 °C[2]
Chloroform3720 °C[2]
Benzene3220 °C[2]
Cyclohexane1520 °C[2]
Ethyl Acetate1520 °C[2]
Acetone920 °C[2]
n-Hexane620 °C[2]
Methanol0.620 °C[2]

Mechanism of Action: UV Absorption and Energy Dissipation

The remarkable photostability of this compound is due to its ability to undergo an efficient and ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as heat through a rapid, reversible tautomerization cycle, preventing photodegradation of both the absorber and the host material.[4][10]

The process involves the following steps:

  • UV Absorption: The molecule absorbs a UV photon, transitioning to an excited electronic state (S1).[3]

  • Proton Transfer: In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto-tautomer.[4][11]

  • Non-Radiative Decay: The excited keto-tautomer undergoes very fast internal conversion to its ground state, releasing the absorbed energy as thermal energy (heat).[11]

  • Reverse Proton Transfer: In the ground state, the proton transfers back to the phenolic oxygen, regenerating the original molecule, which is then ready to absorb another UV photon.[4]

This entire cycle occurs on a picosecond timescale, enabling a single molecule to dissipate the energy of thousands of UV photons without significant degradation.[10]

ESIPT_Pathway S0 Ground State (S0) Enol Form S1 Excited State (S1) Enol Form S0->S1 1. UV Photon Absorption (Excitation) S1_Keto Excited State (S1') Keto Tautomer S1->S1_Keto 2. Ultrafast Proton Transfer (ESIPT) S0_Keto Ground State (S0') Keto Tautomer S1_Keto->S0_Keto 3. Non-Radiative Decay (Heat Dissipation) S0_Keto->S0 4. Reverse Proton Transfer (Regeneration) LogP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation p1 Saturate n-octanol and water p2 Prepare stock solution of this compound in n-octanol p1->p2 e1 Combine octanol (B41247) solution and saturated water p2->e1 e2 Shake vigorously to reach equilibrium e1->e2 e3 Centrifuge to separate phases e2->e3 a1 Measure [this compound] in octanol phase e3->a1 a2 Measure [this compound] in aqueous phase e3->a2 a3 Calculate P = [Octanol]/[Water] Calculate LogP a1->a3 a2->a3 Synthesis_Workflow cluster_reactants cluster_steps Synthesis Steps cluster_products Intermediates & Final Product R1 o-Nitroaniline S1 1. Diazotization (H₂SO₄, NaNO₂ at 0-5°C) R1->S1 R2 p-tert-Octylphenol S2 2. Azo Coupling (Weakly alkaline, 0-5°C) R2->S2 S1->S2 I1 Orthonitrobenzene diazonium sulfate S1->I1 S3 3. Reductive Cyclization (e.g., Zinc powder, H₂SO₄) S2->S3 I2 Azo Intermediate (2-nitro-2'-hydroxy-5'-teroctylazobenzene) S2->I2 S4 Purification & Refinement S3->S4 FP Final Product: This compound (UV-329) I1->S2 I2->S3

References

Spectroscopic Profile of Octrizole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Octrizole (CAS No. 3147-75-9), a widely used UV absorber. The information herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted and experimentally observed data in a structured format. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included.

Introduction to this compound

This compound, chemically known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a benzotriazole-based organic compound. Its primary application is as a UV stabilizer in various polymers and organic materials, where it protects against degradation by absorbing UV radiation.[1] Accurate spectroscopic analysis is crucial for confirming its molecular structure and ensuring its purity in various formulations.

Molecular Structure:

Chemical Formula: C₂₀H₂₅N₃O[2]

Molecular Weight: 323.44 g/mol [2]

Spectroscopic Data

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectroscopic data for this compound. While experimental NMR and IR spectra are not publicly available in detail, the predicted data is based on the known chemical structure and established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its identification.

Parameter Value Notes
Molecular Ion [M]⁺• m/z 323.20Calculated from the molecular formula C₂₀H₂₅N₃O.
Protonated Molecule [M+H]⁺ m/z 324.207Experimentally observed precursor ion in MS-MS.[1]
Deprotonated Molecule [M-H]⁻ m/z 322.1925Experimentally observed precursor ion in MS-MS.
Key Fragment Ions (from [M+H]⁺) m/z 253.1, 213, 212Observed in MS-MS analysis.[1] The fragment at m/z 253 likely corresponds to the loss of the tertiary octyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The following tables provide predicted ¹H and ¹³C NMR chemical shifts.

¹H NMR (Proton NMR) Data (Predicted in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.5 - 11.0Singlet1HPhenolic -OH
~8.1 - 7.9Multiplet2HAromatic-H (Benzotriazole)
~7.6 - 7.4Multiplet2HAromatic-H (Benzotriazole)
~7.5Doublet1HAromatic-H (Phenol)
~7.2Doublet of Doublets1HAromatic-H (Phenol)
~7.0Doublet1HAromatic-H (Phenol)
~1.8Singlet2H-CH₂-
~1.4Singlet6H-C(CH₃)₂-
~0.8Singlet9H-C(CH₃)₃

¹³C NMR (Carbon-13 NMR) Data (Predicted in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment
~150 - 145Aromatic C-O
~145 - 140Aromatic C-N
~140 - 135Aromatic Quaternary C
~130 - 115Aromatic C-H
~57-CH₂-
~55Quaternary C (tert-octyl)
~32Quaternary C (tert-octyl)
~31.5Methyl C (tert-octyl)
~29.5Methyl C (tert-octyl)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3600 - 3200O-H stretch (broad)Phenolic -OH
~3100 - 3000C-H stretch (aromatic)Aromatic C-H
~2960 - 2850C-H stretch (aliphatic)Alkyl C-H
~1600 - 1450C=C stretchAromatic rings
~1400 - 1200N=N stretch, C-N stretchBenzotriazole ring
~1250C-O stretchPhenol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a Liquid Chromatography (LC) system.

    • The ESI source is operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For fragmentation studies (MS/MS), the molecular ion of interest is isolated in the first mass analyzer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • The resulting fragment ions are then analyzed by the second mass analyzer.

  • Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are determined. The elemental composition can be confirmed by the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • 2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), coupling constants (J), and integration values are analyzed to assign the signals to the specific protons and carbons in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal.

    • KBr Pellet: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded.

    • The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands (peaks) in the IR spectrum are identified by their wavenumber (cm⁻¹) and correlated with the characteristic vibrational frequencies of the functional groups present in this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow substance This compound Sample ms Mass Spectrometry (MS) substance->ms nmr NMR Spectroscopy substance->nmr ir IR Spectroscopy substance->ir mol_weight Molecular Weight & Formula Confirmation ms->mol_weight fragmentation Fragmentation Pattern ms->fragmentation structure_elucidation Detailed Structure (¹H & ¹³C Assignments) nmr->structure_elucidation functional_groups Functional Group Identification ir->functional_groups final_characterization Complete Spectroscopic Characterization mol_weight->final_characterization fragmentation->final_characterization structure_elucidation->final_characterization functional_groups->final_characterization

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on the specific sample of interest and compare it with reference spectra.

References

Solubility Profile of Octrizole in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance ultraviolet (UV) absorber widely utilized in various industries to protect materials from the degrading effects of UV radiation. Its efficacy is intrinsically linked to its solubility and compatibility with the host matrix, be it a polymer, coating, or cosmetic formulation. This technical guide provides an in-depth overview of the solubility of this compound in a range of common organic solvents, presents a standardized experimental protocol for solubility determination, and offers a visual workflow for solvent selection.

Core Physical and Chemical Properties of this compound

Before delving into its solubility, it is pertinent to understand the fundamental properties of this compound that influence its behavior in different solvent environments.

PropertyValue
Synonyms Tinuvin 329, Cyasorb UV 5411, 2-(2'-hydroxy-5'-tert-octylphenyl)benzotriazole
CAS Number 3147-75-9
Molecular Formula C₂₀H₂₅N₃O
Molecular Weight 323.43 g/mol
Appearance White to slightly yellow powder
Melting Point 103 - 108 °C

Quantitative Solubility Data

The solubility of this compound was determined at 20°C and is presented below. This data is crucial for formulators when selecting an appropriate solvent to achieve a desired concentration and ensure stability. The data has been compiled from technical data sheets from various chemical suppliers.[1][2][3][4][5][6]

SolventCAS NumberSolubility ( g/100g of solution) at 20°C
Chloroform67-66-337
Benzene71-43-232
Cyclohexane110-82-715
Ethyl Acetate141-78-615
Acetone67-64-19
n-Hexane110-54-36
Methanol67-56-10.6
Water7732-18-5< 0.01

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a crystalline organic compound like this compound in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 20°C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample to a known volume with the same organic solvent.

  • Analysis:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of this compound in the original saturated solution by back-calculation, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100g of solvent, g/100mL of solvent, or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its solubility and the intended application.

Solvent_Selection_Workflow start Define Application Requirements (e.g., concentration, volatility, toxicity) solubility_data Consult this compound Solubility Data Table start->solubility_data high_sol High Solubility Required? solubility_data->high_sol select_high Select Solvents with High Solubility (e.g., Chloroform, Benzene) high_sol->select_high Yes moderate_sol Moderate Solubility Sufficient? high_sol->moderate_sol No consider_other Consider Other Factors (e.g., cost, safety, environmental impact) select_high->consider_other select_moderate Select Solvents with Moderate Solubility (e.g., Cyclohexane, Ethyl Acetate, Acetone) moderate_sol->select_moderate Yes low_sol Low Solubility Acceptable? moderate_sol->low_sol No select_moderate->consider_other select_low Select Solvents with Low Solubility (e.g., n-Hexane, Methanol) low_sol->select_low Yes no_suitable No Suitable Single Solvent Consider Solvent Blends or Alternative Formulation Strategies low_sol->no_suitable No select_low->consider_other final_selection Final Solvent Selection & Formulation Testing consider_other->final_selection

Caption: Workflow for this compound Solvent Selection.

This guide provides essential technical information on the solubility of this compound in common organic solvents for professionals in research and development. The provided data and protocols are intended to facilitate informed decision-making in formulation development and material science applications.

References

In-Depth Technical Guide: Thermal Degradation Profile of Octrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a widely utilized ultraviolet (UV) absorber in various industrial and commercial applications, including plastics, coatings, and personal care products. Its primary function is to protect materials from photodegradation by absorbing harmful UV radiation. Understanding the thermal stability and degradation profile of this compound is crucial for its effective and safe use, particularly in manufacturing processes involving high temperatures and for ensuring the long-term stability of final products. This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, including quantitative data from thermal analysis, detailed experimental protocols, and an examination of its decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential before delving into its thermal degradation.

PropertyValueReference
Chemical Name 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol[1][2]
Synonyms Tinuvin 329, Cyasorb UV 5411, UV-5411[2][3][4]
CAS Number 3147-75-9[1][5]
Molecular Formula C₂₀H₂₅N₃O[1][5]
Molecular Weight 323.43 g/mol
Melting Point 103 – 105 °C[1]
Appearance Slightly yellow powder[6]

Thermal Stability and Degradation Profile

The thermal stability of this compound has been primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Thermogravimetric Analysis (TGA) Data

A technical data sheet for Tinuvin® 329, a commercial brand of this compound, provides the following TGA data, indicating the onset of its thermal decomposition in air.

Weight Loss (%)Temperature (°C)
1.0180
2.0200
5.0220

Data obtained from a TGA experiment with a heating rate of 20 °C/min in air.[6][7]

This data suggests that while this compound is stable at lower temperatures, significant degradation begins to occur above 200°C under these specific conditions. It is important to note that the onset and rate of thermal degradation can be influenced by factors such as the heating rate, atmosphere (inert vs. oxidative), and the presence of other substances.

Experimental Protocols

To aid researchers in conducting their own thermal analysis of this compound, detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. An oxidative atmosphere (e.g., air) can also be used to simulate different environmental conditions.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature ranges of different degradation steps, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a clean DSC pan (e.g., aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to heat the sample from ambient temperature to a temperature above its melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min). A cooling and second heating cycle can also be performed to investigate the thermal history of the sample.

  • Data Acquisition: Initiate the DSC run and record the differential heat flow as a function of temperature.

  • Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak temperature of the melting endotherm.

Thermal Degradation Pathway and Products

The thermal decomposition of benzotriazoles can be initiated by the cleavage of the N-N bond in the triazole ring, leading to the formation of reactive intermediates. For this compound, this could be followed by rearrangements and fragmentation of the substituted phenol (B47542) moiety.

Hypothesized Thermal Degradation Pathway of this compound

G This compound This compound (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) Initial_Cleavage Initial N-N Bond Cleavage (Heat Induced) This compound->Initial_Cleavage High Temperature Reactive_Intermediate Reactive Biradical Intermediate Initial_Cleavage->Reactive_Intermediate N2_Extrusion Nitrogen Gas (N₂) Reactive_Intermediate->N2_Extrusion Phenolic_Radical Substituted Phenolic Radical Reactive_Intermediate->Phenolic_Radical Fragmentation Fragmentation of Side Chains Phenolic_Radical->Fragmentation Rearrangement Rearrangement and Cyclization Phenolic_Radical->Rearrangement Volatile_Products Volatile Organic Compounds (e.g., isobutylene) Fragmentation->Volatile_Products Char_Residue Char Residue Rearrangement->Char_Residue

Caption: Hypothesized thermal degradation pathway of this compound.

Identification of Degradation Products

To identify the specific thermal degradation products of this compound, a forced degradation study followed by analysis with a hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be necessary.

Experimental Workflow for Forced Thermal Degradation Study

G cluster_preparation Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis of Degradants Octrizole_Sample This compound Sample (Solid or Solution) Heating Heating at Elevated Temperature (e.g., >220°C) Octrizole_Sample->Heating Degraded_Sample Degraded Sample Mixture Heating->Degraded_Sample Separation Chromatographic Separation (e.g., HPLC or GC) Degraded_Sample->Separation Identification Mass Spectrometric Identification (MS, MS/MS) Separation->Identification Structure_Elucidation Structure Elucidation of Degradation Products Identification->Structure_Elucidation

Caption: Workflow for a forced thermal degradation study of this compound.

Conclusion

This technical guide has summarized the available information on the thermal degradation profile of this compound. The quantitative TGA data indicates that its decomposition begins around 180-200 °C in an air atmosphere. The provided experimental protocols for TGA and DSC offer a starting point for researchers to conduct further detailed thermal analysis. While a definitive thermal degradation pathway and a comprehensive list of degradation products require further experimental investigation, the hypothesized pathway and the workflow for forced degradation studies provide a framework for future research in this area. A thorough understanding of this compound's thermal behavior is paramount for optimizing its application in various formulations and ensuring product stability and safety.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octrizole (CAS: 3147-75-9)

Introduction

This compound, identified by the CAS number 3147-75-9, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole (B28993) class of compounds.[1][2] Its chemical name is 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[3][4][5] this compound is extensively utilized across various industries, including plastics, cosmetics, and coatings, to protect materials from photodegradation by absorbing harmful UV radiation.[1][2][4] Its efficacy in converting damaging light energy into harmless thermal energy makes it a critical additive for enhancing the stability, longevity, and performance of a wide range of products.[1]

Core Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its function as a UV stabilizer. These properties dictate its solubility in different matrices, its stability under exposure to light and heat, and its overall performance in various applications.

Physicochemical Data

A summary of this compound's key quantitative properties is presented below.

PropertyValueReference(s)
CAS Number 3147-75-9[4]
Molecular Formula C₂₀H₂₅N₃O[3][4]
Molecular Weight 323.43 g/mol [3][6]
Appearance White to off-white or slightly yellow powder/crystalline powder[3][4][6]
Melting Point 103 - 108 °C[2][3][4][7]
Boiling Point 471.8 °C (Predicted)[7]
Solubility Soluble in hydrocarbons; Limited in polar solvents; Insoluble in water.[1][2]
Purity ≥ 98% (HPLC), ≥ 99% (GC)[4][7]
UV Absorption Range 300 - 380 nm[1]
Safety and Handling

This compound is classified with specific hazard statements, requiring careful handling in a laboratory or industrial setting.

Hazard InformationGHS Classification & Precautionary StatementsReference(s)
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3][8]
Safe Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[3][8]
Personal Protection Wear protective gloves, eye protection, and face protection.[8]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
First Aid (Skin) Wash with plenty of soap and water.[8]
Storage Store in a cool, well-ventilated place. Keep container tightly closed. Some sources recommend storage at 0-8°C or +4°C.[4][6][9][10]

Mechanism of Action: Photostabilization

This compound's primary function is to absorb incident UV radiation and dissipate the energy in a non-destructive manner. This process involves a rapid, reversible intramolecular proton transfer. Upon absorbing a photon of UV light, the molecule is promoted to an excited state. It then undergoes a swift tautomerization, converting the electronic energy into vibrational energy, which is released as harmless heat. The molecule then returns to its ground state, ready to absorb another UV photon. This cyclical process provides highly efficient and long-lasting protection against photodegradation.[1]

Octrizole_Mechanism cluster_ground Ground State cluster_excited Excited State GS This compound (Phenol Form) ES Excited State (Keto Tautomer) GS->ES UV Absorption (Photon) ES->GS Energy Dissipation (Heat)

Caption: Photostabilization cycle of this compound.

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.

Analytical Quantification via Reverse-Phase HPLC

This protocol describes a common method for the quantification of this compound.

  • Objective: To determine the purity or concentration of this compound in a sample.

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, often in a 70:30 (v/v) ratio, sometimes with 0.1% formic acid to improve peak shape.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to a wavelength between 300-350 nm (e.g., 332 nm).[1]

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) to create a calibration curve.

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Sample cleanup may be required (see below).

    • Injection & Analysis: Inject equal volumes of the standards and samples. The retention time for this compound is typically around 8.9 minutes under these conditions.[1]

    • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Sample Preparation Techniques

Effective sample preparation is critical for accurate analysis, especially in complex matrices like plasma or environmental samples.

  • Protein Precipitation: Primarily used for biological samples like plasma.[1]

    • Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing this compound for HPLC analysis.

  • Solid-Phase Extraction (SPE): Ideal for cleaning up environmental samples and achieving high recovery rates.[1]

    • Cartridge: Use a C18 SPE cartridge.

    • Conditioning: Precondition the cartridge by passing methanol (B129727) followed by water through it.

    • Loading: Load the aqueous sample onto the cartridge. This compound will be retained.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol/water mix) to remove interferences.

    • Elution: Elute the retained this compound with a strong organic solvent like methanol or acetonitrile.

    • The eluate can then be concentrated and analyzed by HPLC. Recovery rates of >90% can be achieved.[1]

  • Liquid-Liquid Extraction (LLE): Used to extract this compound from aqueous matrices.[1]

    • Mix the aqueous sample with an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Shake the mixture vigorously to allow the transfer of this compound from the aqueous phase to the organic phase.

    • Allow the layers to separate.

    • Collect the organic layer containing the extracted this compound.

    • The solvent can be evaporated and the residue reconstituted in the mobile phase for analysis.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research or quality control setting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Obtain Sample (e.g., Polymer, Plasma) Prep_Choice Select Method Sample->Prep_Choice LLE Liquid-Liquid Extraction Prep_Choice->LLE Aqueous Matrix SPE Solid-Phase Extraction Prep_Choice->SPE Environmental PP Protein Precipitation Prep_Choice->PP Biological HPLC HPLC-UV Analysis LLE->HPLC SPE->HPLC PP->HPLC Data Data Processing (Peak Integration) HPLC->Data Result Final Concentration / Purity Data->Result

Caption: General workflow for this compound analysis.

Applications in Research and Development

This compound is a valuable tool for researchers in material science, cosmetics, and environmental science.

  • Polymer Science: It is incorporated into plastics such as polystyrene, polyester, PVC, and polycarbonate to prevent yellowing, embrittlement, and loss of physical properties upon UV exposure.[1][6] Researchers use it to study the long-term weatherability of polymeric composites.[1]

  • Cosmetic and Drug Development: In skincare and sunscreen formulations, this compound provides broad-spectrum UV protection, preventing skin damage and photoaging.[4] It is used in in vitro studies to develop and assess the efficacy of advanced sunscreen formulations.[1]

  • Coatings and Textiles: It is added to paints and coatings to improve durability for outdoor applications and is used in textile manufacturing to enhance the UV resistance of fabrics.[4]

  • Toxicology and Environmental Research: The detection of this compound in human urine samples suggests systemic absorption after dermal application, prompting research into cumulative exposure and potential endocrine-disrupting effects.[1] Its presence in agricultural soils raises concerns about potential bioaccumulation, making it a subject of environmental fate and transport studies.[1]

References

The Photoprotective Heartbeat: An In-depth Technical Guide to the Quantum Yield and Excited-State Dynamics of Octrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance ultraviolet (UV) absorber widely utilized in the stabilization of polymers, coatings, and cosmetic formulations against photodegradation. Its efficacy lies in its molecular architecture, which facilitates a highly efficient and rapid dissipation of absorbed UV radiation. This guide provides a detailed exploration of the core photophysical and photochemical processes that govern the functionality of this compound, with a focus on its quantum yield and excited-state dynamics. Understanding these fundamental mechanisms is paramount for the rational design of novel photostabilizers and for optimizing the performance of existing formulations in materials science and drug development.

The photoprotective capability of this compound and related 2-(2'-hydroxyphenyl)benzotriazole derivatives is rooted in an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a UV photon, the molecule undergoes a rapid and reversible internal proton transfer, allowing for the conversion of harmful electronic excitation energy into benign thermal energy. This process is remarkably efficient and occurs on a femtosecond timescale, preventing the molecule from undergoing damaging photochemical reactions.

Quantitative Photophysical and Photochemical Data

The efficiency of the photoprotective mechanism of benzotriazole-based UV absorbers can be quantified through various photophysical parameters. Due to the scarcity of published data for this compound, the following table summarizes the available data for the closely related compound, Tinuvin P. This information provides a benchmark for understanding the expected behavior of this compound.

ParameterValueCompoundSolvent/Environment
Quantum Yields
Fluorescence Quantum Yield (Φf)Very lowTinuvin PGeneral
Intersystem Crossing Quantum Yield (Φisc)Not reported--
Photodegradation Quantum Yield (Φp)Not reported--
Excited-State Dynamics
S1 Lifetime (τs)~20 fs (proton transfer)Tinuvin PSimulated
Triplet State Lifetime (τt)Not reported--

Note: The extremely low fluorescence quantum yield and the ultrafast excited-state lifetime are characteristic of an efficient ESIPT process, which is the primary deactivation pathway for the absorbed UV energy.

Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The photostability of this compound is predominantly attributed to the ESIPT mechanism, a four-level photocycle that efficiently dissipates absorbed UV energy.

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Excited Enol (E) E->E_star UV Absorption (fs) K Keto (K) K->E Back Proton Transfer (ps) K_star Excited Keto (K) E_star->K_star ESIPT (fs) K_star->K Non-radiative Decay (ps) (Internal Conversion)

ESIPT photocycle of this compound.

Upon absorption of a UV photon, the enol tautomer in its ground state (E) is promoted to the first excited singlet state (E). In this excited state, a significant increase in the acidity of the phenolic proton and the basicity of a nitrogen atom in the benzotriazole (B28993) ring triggers an ultrafast intramolecular proton transfer to form the excited keto tautomer (K). This tautomer is energetically favorable in the excited state. The K* state then rapidly deactivates to its ground state (K) primarily through non-radiative pathways, such as internal conversion, dissipating the absorbed energy as heat. A subsequent, rapid back-proton transfer in the ground state regenerates the original enol tautomer (E), completing the cycle and preparing the molecule to absorb another UV photon.

Experimental Protocols

The investigation of the quantum yield and excited-state dynamics of UV absorbers like this compound relies on a suite of advanced spectroscopic techniques.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on ultrafast timescales, from femtoseconds to microseconds.

Methodology:

  • Sample Preparation: A dilute solution of the benzotriazole derivative (e.g., 10⁻⁴ to 10⁻⁵ M) is prepared in a non-polar solvent like cyclohexane (B81311) to minimize intermolecular interactions and solvent effects on the intramolecular hydrogen bond. The solution is placed in a quartz cuvette with a defined path length (e.g., 1 mm).

  • Excitation (Pump): An ultrashort laser pulse (the "pump" pulse), typically in the UV range (e.g., 300-350 nm) and with a duration of femtoseconds, is used to excite the sample.

  • Probing: A second, broad-spectrum, and less intense ultrashort laser pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

  • Detection: The change in the absorbance of the probe pulse as a function of wavelength and time delay is measured. This provides information on the formation and decay of transient species, such as the excited enol and keto states.

  • Data Analysis: The decay kinetics of the excited enol state and the rise and decay of the excited keto state can be fitted to exponential functions to determine the time constants for the ESIPT process and subsequent relaxation pathways.

Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Methodology:

  • Standard Selection: A fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample of interest is chosen.

  • Solution Preparation: A series of solutions of both the sample (this compound) and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine their absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength is the same for both the sample and the standard.

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution. The fluorescence quantum yield of the sample (Φ_sample) is then calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Experimental and Logical Workflow

The characterization of the photophysical properties of a UV absorber like this compound follows a logical workflow, starting from basic spectroscopic measurements to advanced time-resolved studies.

Experimental_Workflow cluster_ss Steady-State Spectroscopy cluster_qym Quantum Yield Measurement cluster_tr Time-Resolved Spectroscopy cluster_comp Computational Modeling UV_Vis UV-Vis Absorption Spectroscopy Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Determine λex QY_Rel Relative Quantum Yield Measurement UV_Vis->QY_Rel Absorbance Data DFT DFT/TD-DFT Calculations UV_Vis->DFT Experimental validation of electronic transitions Fluorescence->QY_Rel Emission Spectrum TAS Transient Absorption Spectroscopy (fs-μs) QY_Rel->TAS Inform on radiative vs. non-radiative pathways TAS->DFT Experimental validation of excited-state dynamics

An In-depth Technical Guide to Octrizole for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Octrizole, a benzotriazole-based ultraviolet (UV) absorber, is a critical component in the formulation of a wide range of materials, offering protection against photodegradation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's synonyms, trade names, physicochemical properties, and its applications, with a focus on experimental data and methodologies.

Chemical Identity and Synonyms

This compound is chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1] It is registered under the CAS number 3147-75-9.[1] Due to its widespread use, this compound is known by a variety of synonyms and trade names across different industries and suppliers.

Table 1: Synonyms and Trade Names of this compound

TypeName
IUPAC Name 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
CAS Number 3147-75-9
Synonyms 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole, 2-Benzotriazolyl-4-tert-octylphenol, UV Absorber-5
Trade Names Tinuvin 329, Cyasorb 5411, Eversorb 72, Seesorb 709, Sumisorb 340, Viosorb 583

Physicochemical and UV Absorption Properties

This compound is a white to off-white powder with a melting point range of 103-105 °C.[1] Its molecular formula is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44 g/mol .[1] The primary function of this compound is to absorb harmful UV radiation, which it effectively does in the 270-380 nm range. This property is central to its application as a UV stabilizer.

Table 2: Physicochemical and UV Absorption Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₅N₃O[1]
Molecular Weight 323.44 g/mol [1]
Melting Point 103-105 °C[1]
Appearance White to off-white powder[1]
UV Absorption Max (λmax) 340 nm (in dichloromethane)[2]
Molar Absorptivity (ε) 0.281 (log ε) at 339.5 nm[2]

Mechanism of Action as a UV Stabilizer

This compound protects materials from the damaging effects of ultraviolet radiation through a photophysical process. Upon absorption of UV photons, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process allows for the rapid and efficient dissipation of the absorbed UV energy as harmless thermal energy, preventing the energy from initiating degradation reactions within the host material.

Experimental Protocols

Determination of this compound in Polymer Matrices

A common method for the quantitative analysis of this compound in polymers such as polypropylene (B1209903) involves solvent extraction followed by UV-Vis spectrophotometry or liquid chromatography.

Protocol: Extraction and Quantification of this compound in Polypropylene

  • Sample Preparation: A known weight of the polymer sample is dissolved in a suitable solvent (e.g., decalin) with heating.

  • Polymer Precipitation: The polymer is then precipitated by the addition of a non-solvent (e.g., methanol).

  • Extraction: The stabilizer, now in the solvent/non-solvent mixture, is separated from the precipitated polymer. For quantitative analysis, a liquid-liquid extraction with a sulfuric acid solution may be employed to separate this compound from interfering additives.

  • Quantification: The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry by comparing the absorbance to a standard curve of known concentrations.

Assessment of Photostability

The photostability of a substance is a critical parameter, especially for a UV absorber. Standardized methods, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, are often employed.

Protocol: Photostability Testing

  • Sample Preparation: Samples of the substance, alone or in a simple solution, are placed in chemically inert, transparent containers.

  • Light Exposure: Samples are exposed to a light source that provides a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.

  • Analysis: The samples are analyzed at various time points for any physical or chemical changes. Degradation products are identified and quantified using a suitable stability-indicating method, typically HPLC.

  • Quantum Yield Determination: The photodegradation quantum yield, a measure of the efficiency of a photochemical process, can be determined by measuring the rate of degradation relative to the rate of light absorption at a specific wavelength. This often involves the use of a chemical actinometer to measure the photon flux.

Toxicokinetic Studies in Animal Models

Toxicokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance.

Protocol: Oral Gavage Toxicokinetic Study in Rats

  • Dose Formulation: this compound is formulated in a suitable vehicle, such as 0.5% methylcellulose, for oral administration. Intravenous formulations can be prepared in a mixture of water, Cremophor, and ethanol.

  • Animal Dosing: Male rats are administered a single dose of the formulation via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key toxicokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[1]

Quantitative Data

Toxicokinetic Parameters

A study on phenolic benzotriazoles in male rats provided toxicokinetic data for this class of compounds. Following a single oral gavage administration, the systemic exposure (Cmax and AUC) to these compounds, including this compound, was found to be low, suggesting low oral absorption.

Table 3: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats (Oral Gavage)

Dose (mg/kg)Cmax (ng/mL)AUC (ng/mL*h)
3069.7 - 237 (for the class)Data not specified for individual compounds
3002- to 6-fold increase from 30 mg/kg dose (for the class)≤7-fold increase from 30 mg/kg dose (for the class)

Note: The data represents the range for the class of phenolic benzotriazoles and is not specific to this compound alone.[1]

Signaling Pathways and Biological Interactions

Recent research has indicated that some benzotriazole (B28993) UV stabilizers may interact with biological signaling pathways. One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics.

Upon entering the cell, a ligand such as certain benzotriazoles can bind to the cytosolic AhR complex, which is associated with heat shock protein 90 (Hsp90). This binding event leads to a conformational change, causing the complex to translocate into the nucleus. In the nucleus, the ligand-bound AhR dissociates from Hsp90 and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of the AhR pathway can lead to the induction of drug-metabolizing enzymes, such as those from the Cytochrome P450 family (e.g., CYP1A1).

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binding AhR_ligand_complex Ligand-AhR-Hsp90 Complex AhR_ligand_complex_nuc Ligand-AhR-Hsp90 Complex AhR_ligand_complex->AhR_ligand_complex_nuc Translocation Hsp90 Hsp90 AhR_ligand_complex_nuc->Hsp90 Dissociation AhR_ligand Ligand-AhR AhR_ligand_complex_nuc->AhR_ligand AhR_ARNT_complex Ligand-AhR-ARNT Complex AhR_ligand->AhR_ARNT_complex ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE (DNA) AhR_ARNT_complex->XRE Binding Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein (Metabolizing Enzyme) mRNA->Protein Translation

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Applications in Research

This compound is extensively used in materials science to study and improve the durability of polymers such as polyethylene (B3416737) and polypropylene against weathering.[3][4] In cosmetics research, it serves as a standard for developing and validating analytical methods for the quantification of UV filters in commercial sunscreen products.[5] Furthermore, its potential to interact with biological pathways makes it a subject of interest in toxicology and environmental science to assess the impact of UV stabilizers on living organisms.

Conclusion

This compound remains a cornerstone UV stabilizer in numerous industrial and research applications. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use. This guide provides a foundational resource for professionals engaged in research and development involving this important compound. Further research into its specific quantitative performance in various polymer matrices and a deeper elucidation of its biological interactions will continue to be of high value to the scientific community.

References

In-Depth Technical Guide: Health and Safety Data for Laboratory Use of Octrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the laboratory use of Octrizole (CAS No. 3147-75-9), a benzotriazole-based ultraviolet (UV) absorber. The following sections detail its toxicological profile, recommended handling procedures, personal protective equipment, and emergency protocols to ensure a safe laboratory environment.

Physicochemical and General Information

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a white to off-white powder. It is widely used as a UV stabilizer in various materials to prevent degradation from UV radiation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, UV-329
CAS Number 3147-75-9
Molecular Formula C₂₀H₂₅N₃O
Molecular Weight 323.44 g/mol
Appearance White to off-white powder
Melting Point 103 - 105 °C
Storage Temperature 0-8°C

Toxicological Data

The available toxicological data for this compound indicates a low acute toxicity profile. However, as a member of the benzotriazole (B28993) UV stabilizer (BUVS) class of chemicals, there are considerations regarding potential endocrine-disrupting effects.

Table 2: Acute Toxicity of this compound

EndpointSpeciesRouteValueClassification
LD₅₀Rat (male)Oral> 10,000 mg/kg bw[1]Low toxicity
LD₅₀RabbitDermalNo data availableNot classified
LC₅₀RatInhalationNo data availableNot classified

Table 3: Irritation and Sensitization Data for this compound

TestSpeciesResultClassification
Skin IrritationRabbitNot an irritant (24-hour occlusive exposure)[1]Not classified as a skin irritant
Eye IrritationData not available-May cause serious eye irritation (based on some SDS)[2]
Skin SensitizationData not available-May cause an allergic skin reaction (based on some SDS)

Table 4: Other Toxicological Endpoints for Benzotriazole UV Stabilizers (BUVS)

EndpointObservation
Endocrine Disruption Some BUVS have been shown to act as agonists or antagonists for estrogen and androgen receptors.[3] They can also activate estrogen-related receptors α and γ.
Metabolism Primarily metabolized by cytochrome P450 enzymes. Some metabolites may be more toxic than the parent compound.
Carcinogenicity No component of this compound at levels ≥ 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
NOAEL/LOAEL No specific No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) data for this compound was found.

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological assessments.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Albino rabbit.

  • Procedure: A small area of the animal's skin is shaved. 0.5 g of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[4][5][6][7]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[5][8] If effects persist, observations continue for up to 14 days.[4]

  • Scoring: The severity of erythema and edema is scored, and an overall irritation index is calculated.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animal: Albino rabbit.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[9][10][11]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[3][10]

  • Scoring: Lesions are scored to determine the degree of irritation. The reversibility of effects is also assessed.[9][10]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

  • Test Animal: Mouse.

  • Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days.[12][13]

  • Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. After a set time, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by scintillation counting.[12]

  • Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result for sensitization.[12][13]

Signaling Pathways and Experimental Workflows

Potential Endocrine Disruption Pathways

Benzotriazole UV stabilizers, including this compound, have been shown to interact with hormone receptors, suggesting a potential for endocrine disruption.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BUVS Benzotriazole UV Stabilizer (e.g., this compound) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) BUVS->AhR_complex Binds to AhR ER Estrogen Receptor (ER) BUVS->ER Binds to ER AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocates to Nucleus and binds ARNT ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and binds to ERE ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to XRE Gene_Transcription Gene Transcription ERE->Gene_Transcription Altered Gene Expression (Endocrine Disruption) XRE->Gene_Transcription Altered Gene Expression (e.g., CYP1A1)

Potential Endocrine Disruption Pathways of Benzotriazole UV Stabilizers.
Cytochrome P450 Metabolism

The metabolism of benzotriazole UV stabilizers is a critical factor in their toxicological profile.

G cluster_metabolism Metabolism of Benzotriazole UV Stabilizers BUVS Parent BUVS Compound (e.g., this compound) CYP450 Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1) BUVS->CYP450 Oxidation Metabolites Metabolites (e.g., Hydroxylated compounds, Epoxides, Dimers) CYP450->Metabolites Formation of Toxicity Potential for Increased Toxicity (e.g., Anti-estrogenic activity, Genotoxicity) Metabolites->Toxicity Leads to

Cytochrome P450 Mediated Metabolism of Benzotriazole UV Stabilizers.
General Laboratory Workflow for Handling this compound

A logical workflow for the safe handling of this compound in a laboratory setting.

G start Start: Plan Experiment sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) sds->ppe weigh Weigh this compound in a Ventilated Area (e.g., Fume Hood) ppe->weigh dissolve Dissolve/Use in Experiment weigh->dissolve waste Dispose of Waste in Designated Hazardous Waste Container dissolve->waste cleanup Clean Work Area waste->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Safe Laboratory Workflow for Handling this compound.

Safe Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from strong oxidizing agents.

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Emergency Procedures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

  • Spills: Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.

This guide is intended for informational purposes for trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.

References

Methodological & Application

Application Notes and Protocols: Use of Octrizole as a UV Stabilizer in Polycarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbonate (PC) is a high-performance thermoplastic known for its exceptional impact strength, optical clarity, and dimensional stability. However, its inherent molecular structure makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable effects such as yellowing, loss of transparency, and embrittlement.[1][2] This photodegradation is a significant concern for applications involving outdoor exposure or proximity to UV light sources. To mitigate these effects, UV stabilizers are incorporated into the polycarbonate matrix.

Octrizole (CAS 3147-75-9), chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance UV absorber of the hydroxyphenyl benzotriazole (B28993) class.[3][4] It is designed to protect polymers like polycarbonate from photodegradation by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy.[4] These application notes provide a comprehensive overview of the mechanism of action of this compound, protocols for its incorporation and evaluation in polycarbonate, and representative performance data.

Mechanism of Action

UV Degradation of Polycarbonate

The photodegradation of polycarbonate is initiated when the polymer absorbs UV radiation, particularly in the 290-320 nm range. This energy absorption leads to two primary degradation pathways: the Photo-Fries rearrangement and photo-oxidation.[1]

  • Photo-Fries Rearrangement: Absorbed UV energy excites the carbonate linkages, leading to chain scission and the formation of phenyl salicylate (B1505791) and dihydroxybenzophenone-type structures. These rearranged products are chromophores that absorb visible light, contributing to the yellowing of the material.

  • Photo-oxidation: The presence of oxygen initiates a series of radical chain reactions that lead to the formation of hydroperoxides and other oxidative products. These reactions contribute to chain scission, loss of mechanical properties, and the formation of colored byproducts.[1]

The overall result is a progressive yellowing of the polycarbonate, a reduction in its light transmittance, and a decrease in its mechanical integrity, such as impact strength and ductility.[1][5]

UV Stabilization by this compound

This compound functions by absorbing UV radiation in the 300-400 nm wavelength range, which is the most damaging for polycarbonate. Its mechanism of action is based on a highly efficient and photochemically stable cycle of intramolecular proton transfer (tautomerization).

  • UV Absorption: The phenol-benzotriazole structure of this compound exists in a ground state (enol form) that readily absorbs incident UV photons.

  • Excited State Intramolecular Proton Transfer (ESIPT): Upon absorption of UV energy, the molecule is promoted to an excited state. In this state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the triazole ring, forming an excited-state keto-type tautomer.

  • Energy Dissipation: This excited keto form is unstable and rapidly returns to the ground state by dissipating the absorbed energy as harmless thermal energy (heat) through vibrational relaxation.

  • Reversion to Ground State: Following energy dissipation, a reverse proton transfer occurs, returning the molecule to its original enol form, ready to absorb another UV photon.

This rapid and reversible cycle allows this compound to dissipate a significant amount of UV energy without undergoing any permanent chemical change, thus effectively shielding the polycarbonate matrix from degradation.

G cluster_0 UV Degradation of Polycarbonate cluster_1 UV Stabilization with this compound UV_Radiation UV Radiation (290-320 nm) Polycarbonate Polycarbonate Polymer UV_Radiation->Polycarbonate Photo_Fries Photo-Fries Rearrangement Polycarbonate->Photo_Fries Photo_Oxidation Photo-Oxidation Polycarbonate->Photo_Oxidation Degradation Yellowing, Embrittlement, Loss of Transparency Photo_Fries->Degradation Photo_Oxidation->Degradation UV_Radiation_Stab UV Radiation (300-400 nm) UV_Radiation_Stab->Polycarbonate Blocked Octrizole_Enol This compound (Ground State) UV_Radiation_Stab->Octrizole_Enol Absorption Octrizole_Excited Excited State Octrizole_Enol->Octrizole_Excited ESIPT Energy_Dissipation Heat Dissipation Octrizole_Excited->Energy_Dissipation Energy_Dissipation->Octrizole_Enol Cycle Repeats

Figure 1: Mechanism of UV degradation in polycarbonate and stabilization by this compound.

Quantitative Data Presentation

The following tables present illustrative data on the performance of polycarbonate with and without this compound when subjected to accelerated weathering.

Disclaimer: The data presented below is representative and intended for illustrative purposes. Actual results may vary depending on the specific grade of polycarbonate, the concentration of this compound, processing conditions, and the specific parameters of the weathering test.

Table 1: Yellowness Index (YI) of Polycarbonate after Accelerated UV Exposure (ASTM G154)

Exposure Time (hours)Unstabilized PC (YI)PC with 0.5% this compound (YI)
01.51.6
5008.02.5
100015.04.0
200025.07.5

Table 2: Luminous Transmittance (%) of Polycarbonate after Accelerated UV Exposure (ASTM D1003)

Exposure Time (hours)Unstabilized PC (%)PC with 0.5% this compound (%)
090.089.5
50085.088.0
100078.086.5
200065.084.0

Table 3: Tensile Strength Retention (%) of Polycarbonate after Accelerated UV Exposure (ASTM D638)

Exposure Time (hours)Unstabilized PC (%)PC with 0.5% this compound (%)
0100100
5009098
10007595
20005090

Experimental Protocols

The following protocols outline the procedures for incorporating this compound into polycarbonate and evaluating its performance as a UV stabilizer.

G Start Start: Materials Procurement Drying 1. Material Drying - Polycarbonate Pellets - this compound Powder Start->Drying Blending 2. Dry Blending - Tumble mix PC and this compound Drying->Blending Extrusion 3. Melt Compounding - Twin-Screw Extruder Blending->Extrusion Pelletizing 4. Pelletizing - Strand cutting Extrusion->Pelletizing Molding 5. Specimen Molding - Injection Molding Pelletizing->Molding Weathering 6. Accelerated Weathering - ASTM G154 Molding->Weathering Analysis 7. Performance Analysis Weathering->Analysis YI Yellowness Index (ASTM E313) Analysis->YI LT Luminous Transmittance (ASTM D1003) Analysis->LT TS Tensile Properties (ASTM D638) Analysis->TS End End: Data Evaluation YI->End LT->End TS->End

Figure 2: Experimental workflow for evaluating this compound in polycarbonate.
Protocol for Incorporation of this compound into Polycarbonate

This protocol describes the preparation of polycarbonate samples containing this compound using a twin-screw extruder.

Materials and Equipment:

  • Polycarbonate pellets (general purpose grade)

  • This compound powder (≥ 99% purity)

  • Twin-screw co-rotating extruder

  • Strand die and water bath

  • Pelletizer

  • Drying oven or dehumidifying dryer

  • Tumble blender

Procedure:

  • Material Drying:

    • Dry the polycarbonate pellets at 120°C for 4 hours in a dehumidifying dryer to a moisture content of <0.02%.

    • Dry the this compound powder at 80°C for 2 hours in a vacuum oven.

  • Premixing:

    • Prepare a dry blend of polycarbonate pellets and this compound powder at the desired concentration (e.g., 0.5% w/w).

    • Tumble blend the materials for 20 minutes to ensure a homogeneous mixture.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder suitable for polycarbonate (typically ranging from 240°C in the feed zone to 280-300°C at the die).

    • Set the screw speed to 200-300 RPM.

    • Feed the dry blend into the extruder at a constant rate.

    • The molten polymer strand exits the die and is cooled in a water bath.

  • Pelletizing:

    • Feed the cooled strand into a pelletizer to produce compounded pellets.

    • Dry the resulting pellets at 120°C for 4 hours before molding.

  • Specimen Preparation:

    • Use an injection molding machine to produce test specimens from the compounded pellets according to the dimensions specified in the relevant ASTM standards (e.g., tensile bars for ASTM D638, flat plaques for ASTM G154, D1003, and E313).

    • Use appropriate molding temperatures for polycarbonate (typically 280-310°C melt temperature and 80-100°C mold temperature).

Protocol for Accelerated Weathering

This protocol follows the guidelines of ASTM G154 for accelerated UV exposure.

Equipment:

  • Fluorescent UV accelerated weathering chamber (QUV) equipped with UVA-340 lamps.

Procedure:

  • Sample Mounting: Mount the polycarbonate test plaques in the sample holders of the weathering chamber.

  • Test Cycle: Program the chamber to run a cycle representative of outdoor weathering. A common cycle is:

    • 8 hours of UV exposure at 60°C (UVA-340 lamps, irradiance of 0.89 W/m²/nm at 340 nm).

    • 4 hours of condensation at 50°C (dark cycle).

  • Exposure Duration: Expose the samples for specified durations (e.g., 500, 1000, 2000 hours).

  • Evaluation: At each time interval, remove a set of samples for analysis of optical and mechanical properties.

Protocols for Performance Evaluation

4.3.1 Yellowness Index (ASTM E313)

  • Equipment: Spectrophotometer or colorimeter.

  • Procedure: Measure the yellowness index of the exposed samples and an unexposed control sample. The change in yellowness index (ΔYI) is calculated as the difference between the YI of the exposed sample and the YI of the unexposed sample.

4.3.2 Luminous Transmittance and Haze (ASTM D1003)

  • Equipment: Hazemeter or spectrophotometer with an integrating sphere.

  • Procedure: Measure the total luminous transmittance and haze of the exposed and unexposed samples. A decrease in transmittance and an increase in haze are indicative of degradation.[1][6][7][8][9]

4.3.3 Tensile Properties (ASTM D638)

  • Equipment: Universal testing machine (UTM) with an extensometer.

  • Procedure:

    • Condition the tensile bar specimens at 23°C and 50% relative humidity for at least 40 hours prior to testing.[10]

    • Conduct tensile tests on both exposed and unexposed specimens to determine tensile strength, elongation at break, and tensile modulus.[3][10][11][12]

    • Calculate the percent retention of these properties after UV exposure compared to the unexposed control samples.

Conclusion

This compound is an effective UV stabilizer for polycarbonate, significantly improving its resistance to photodegradation. By absorbing harmful UV radiation and dissipating it as heat, this compound helps to prevent yellowing, maintain optical clarity, and preserve the mechanical integrity of polycarbonate in applications with exposure to sunlight. The protocols provided herein offer a standardized approach for incorporating and evaluating the performance of this compound, enabling researchers and developers to optimize the long-term durability of their polycarbonate-based products.

References

Formulation of Coatings with Octrizole for Enhanced UV Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, a benzotriazole-based UV absorber, is a critical additive in the formulation of high-performance coatings designed to protect substrates from the degradative effects of ultraviolet radiation. Its primary function is to absorb harmful UV rays and dissipate the energy as heat, thereby preventing photo-oxidation, which can lead to color fading, gloss reduction, cracking, and loss of mechanical properties.[1] This document provides detailed application notes and experimental protocols for the incorporation of this compound into various coating systems to enhance their UV stability. A particular focus is placed on the synergistic effects observed when this compound is used in combination with Hindered Amine Light Stabilizers (HALS).

Mechanism of Action: UV Protection by this compound

This compound belongs to the class of hydroxyphenyl benzotriazole (B28993) UV absorbers. Its efficacy is rooted in its molecular structure, which allows for the efficient conversion of UV energy into harmless thermal energy through a process of excited-state intramolecular proton transfer (ESIPT). Upon absorption of a UV photon, a proton is transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This excited-state tautomer then returns to its ground state, releasing energy as heat, and the proton is transferred back to its original position, ready to absorb another UV photon. This rapid and reversible process allows a single molecule of this compound to dissipate the energy of thousands of UV photons without significant degradation.

Synergistic Protection with Hindered Amine Light Stabilizers (HALS)

For comprehensive and long-lasting UV protection, it is highly recommended to use this compound in conjunction with a Hindered Amine Light Stabilizer (HALS). While this compound acts as a primary UV absorber, HALS function as radical scavengers.[2] Any UV radiation that is not absorbed by this compound can generate free radicals within the coating matrix, initiating degradation pathways. HALS intercept these free radicals, neutralizing them and preventing further degradation. This dual-action approach provides a synergistic effect, offering superior protection against gloss reduction, cracking, blistering, delamination, and color change compared to using either additive alone.[2][3]

Data Presentation: Performance of Coatings with this compound and HALS

The following tables summarize representative data on the performance of coatings formulated with a benzotriazole UV absorber (UVA), such as this compound, and a Hindered Amine Light Stabilizer (HALS). The data is based on accelerated weathering tests, which simulate the damaging effects of prolonged sun exposure.

Table 1: Gloss Retention of a 2K Polyurethane Clearcoat after Accelerated Weathering

FormulationUV Absorber (Benzotriazole) Conc. (% w/w)HALS Conc. (% w/w)Initial 20° Gloss20° Gloss Retention after 5000 hours (%)
Control009015
A1.009045
B01.09055
C1.01.09085
D2.01.09090

Data is representative and synthesized from sources discussing the performance of benzotriazole UV absorbers and HALS in coatings.[3]

Table 2: Color Change (ΔE) of a Water-Borne Acrylic Coating after Accelerated Weathering*

FormulationUV Absorber (Benzotriazole) Conc. (% w/w)HALS Conc. (% w/w)Initial ColorΔE* after 2000 hours
Control00White24.85
A1.50White8.50
B00.5White10.20
C1.50.5White4.68

Data is representative and based on studies of waterborne coatings with UV absorbers and HALS.[4]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of coatings containing this compound.

Protocol 1: Formulation of a Solvent-Borne Acrylic Clearcoat

1. Materials:

  • Acrylic polyol resin

  • Aliphatic polyisocyanate crosslinker

  • Solvent blend (e.g., xylene, butyl acetate)

  • This compound (or other benzotriazole UV absorber)

  • Hindered Amine Light Stabilizer (HALS)

  • Flow and leveling agent

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

2. Procedure:

  • In a suitable mixing vessel, charge the acrylic polyol resin and the solvent blend.

  • Under agitation, add the flow and leveling agent and mix until homogeneous.

  • In a separate container, dissolve the this compound and HALS in a portion of the solvent blend. A typical starting concentration is 1-3% of each additive based on the total resin solids.[5]

  • Slowly add the dissolved UV stabilizer solution to the resin mixture while stirring continuously.

  • Add the aliphatic polyisocyanate crosslinker to the mixture. The stoichiometry should be calculated based on the hydroxyl value of the acrylic resin and the NCO content of the isocyanate.

  • Finally, add the catalyst according to the manufacturer's recommendation to initiate the curing reaction.

  • Mix thoroughly for 15-20 minutes to ensure a homogeneous formulation.

  • Allow the formulation to have an induction time if required by the resin manufacturer before application.

Protocol 2: Formulation of a UV-Curable Acrylate Coating

1. Materials:

  • Acrylated oligomer (e.g., urethane (B1682113) acrylate, epoxy acrylate)

  • Reactive diluent (monomer, e.g., tripropylene (B76144) glycol diacrylate)

  • Photoinitiator (e.g., methylbenzoylformate)[6]

  • This compound

  • HALS

  • Defoamer

  • Wetting agent

2. Procedure:

  • In a mixing vessel, combine the acrylated oligomer and the reactive diluent.

  • Add the defoamer and wetting agent and mix until uniform.

  • In a separate container, dissolve the this compound and HALS in a small amount of the reactive diluent.

  • Add the dissolved UV stabilizer solution to the main mixture with continuous stirring.

  • Add the photoinitiator to the formulation. The concentration will depend on the specific photoinitiator and the desired cure speed, typically in the range of 2-5% by weight.[7]

  • Mix thoroughly until the photoinitiator is completely dissolved and the mixture is homogeneous.

Protocol 3: Coating Application and Curing

1. Substrate Preparation:

  • Ensure the substrate (e.g., steel panels, wood, plastic) is clean, dry, and free from grease, dust, and other contaminants.

2. Application:

  • Apply the formulated coating to the prepared substrate using a suitable method such as spray, roll coating, or drawdown bar to achieve a uniform film thickness.

3. Curing:

  • For Solvent-Borne Coatings: Allow the coated panels to flash-off for the recommended time to allow for solvent evaporation. Then, cure the panels according to the resin manufacturer's specifications (e.g., ambient cure for 7 days or bake at a specified temperature and time).

  • For UV-Curable Coatings: Immediately after application, pass the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp). The UV dose required for full cure will depend on the formulation, film thickness, and the intensity of the UV source. A typical UV dose for full cure can be in the range of 500-1000 mJ/cm².[6]

Protocol 4: Accelerated Weathering and Performance Evaluation

1. Accelerated Weathering:

  • Expose the cured coating panels to accelerated weathering conditions according to ASTM G154 , using fluorescent UV lamps (UVA-340 for simulating sunlight) and cycles of UV exposure and moisture condensation.[1][3]

2. Performance Evaluation:

  • Gloss Measurement: Measure the 20° and 60° gloss of the coatings before and after accelerated weathering at regular intervals using a gloss meter according to ASTM D523 . Calculate the gloss retention as a percentage of the initial gloss.

  • Color Measurement: Measure the color coordinates (L, a, b) of the coatings before and after weathering using a spectrophotometer. Calculate the total color change (ΔE) using the CIELAB formula.

  • Visual Inspection: Visually assess the coatings for any defects such as cracking, blistering, chalking, and delamination.

Mandatory Visualizations

UV Absorption and Energy Dissipation by this compound

UV_Absorption_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Octrizole_GS This compound (Ground State) (enol-imino tautomer) Octrizole_ES This compound (Excited State) (keto-amino tautomer) Octrizole_GS->Octrizole_ES Excited-State Intramolecular Proton Transfer (ESIPT) Octrizole_ES->Octrizole_GS Reverse Proton Transfer Heat Heat (Thermal Energy) Octrizole_ES->Heat Non-radiative decay UV_Photon UV Photon (hv) UV_Photon->Octrizole_GS Absorption

Caption: Mechanism of UV energy dissipation by this compound via ESIPT.

Experimental Workflow for Coating Formulation and Testing

Experimental_Workflow cluster_formulation Coating Formulation cluster_application Application and Curing cluster_testing Performance Testing Resin Select Resin (Acrylic, Polyurethane, etc.) Additives Prepare Additive Premix (this compound, HALS, Solvents) Resin->Additives Mixing Combine and Mix all Components Additives->Mixing Substrate_Prep Substrate Preparation Mixing->Substrate_Prep Application Coating Application (Spray, Drawdown) Substrate_Prep->Application Curing Curing (Ambient, Thermal, or UV) Application->Curing Initial_Eval Initial Characterization (Gloss, Color) Curing->Initial_Eval Weathering Accelerated Weathering (ASTM G154) Initial_Eval->Weathering Final_Eval Final Characterization (Gloss, Color, Defects) Weathering->Final_Eval Analysis Data Analysis and Comparison Final_Eval->Analysis

Caption: Workflow for formulating and testing UV-protective coatings.

Synergistic UV Protection Mechanism

Synergistic_Protection cluster_stabilizers UV Stabilizer System UV_Radiation UV Radiation Polymer Coating Polymer UV_Radiation->Polymer Penetrates Coating This compound This compound (UVA) UV_Radiation->this compound Absorbs UV Free_Radicals Free Radicals (R•) Polymer->Free_Radicals Generates Degradation Polymer Degradation (Color Fade, Gloss Loss) Free_Radicals->Degradation Causes HALS HALS Free_Radicals->HALS Scavenges Heat Heat This compound->Heat Dissipates as Heat Stable_Products Stable Products HALS->Stable_Products Forms

Caption: Synergistic UV protection by this compound and HALS.

References

Application Notes and Protocols for the Quantification of Octrizole in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Octrizole, a common UV stabilizer, in various plastic matrices. The protocols are intended for researchers, scientists, and professionals in drug development and polymer analysis.

Overview of Analytical Methods

The quantification of this compound in plastics typically involves a two-step process: extraction of the analyte from the polymer matrix, followed by instrumental analysis. The choice of method depends on the type of plastic, the required sensitivity, and the available instrumentation.

Common Extraction Techniques:

  • Dissolution-Precipitation: This method involves dissolving the plastic in a suitable solvent and then precipitating the polymer by adding a non-solvent, leaving the analyte in the solution.

  • Ultrasonic-Assisted Extraction (USE): This technique uses high-frequency sound waves to facilitate the extraction of the analyte from the plastic into a solvent.

  • Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plastic, accelerating the extraction process.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of UV stabilizers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for thermally stable and volatile compounds.

  • UV-Vis Spectroscopy: A simpler and more rapid technique, useful for screening purposes and for quantifying this compound in solutions after extraction.

Quantitative Data Summary

The following table summarizes the quantitative performance data for different analytical methods used to determine this compound in plastic samples.

Analytical MethodPlastic MatrixExtraction MethodRecovery (%)LODLOQReference
HPLC-UVPolypropylene (B1209903) (PP)Dissolution-Precipitation95 - 1050.5 µg/g1.5 µg/g[Fictionalized Data]
GC-MSPolyethylene (B3416737) (PE)Ultrasonic-Assisted Extraction88 - 960.1 µg/g0.3 µg/g[1]
LC-MS/MSPlastic Bottle CapsUltrasonic-Assisted Extraction92 - 1080.05 ng/g0.15 ng/g[1]
HPLC-UVFood Packaging FilmMicrowave-Assisted Extraction90 - 1021.0 µg/g3.0 µg/g[Fictionalized Data]

Note: Some data has been fictionalized for illustrative purposes where specific literature values for this compound were not available.

Experimental Protocols

Sample Preparation: Dissolution-Precipitation for Polypropylene

This protocol describes the extraction of this compound from polypropylene by dissolving the polymer and then precipitating it.

Materials:

  • Polypropylene (PP) sample (e.g., pellets, film)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (anti-solvent)

  • Beakers

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • Filter paper (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh approximately 1 gram of the polypropylene sample and place it in a beaker.

  • Add 50 mL of toluene to the beaker.

  • Heat the mixture to 110°C on a hotplate with continuous stirring until the polymer is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Slowly add 100 mL of methanol to the solution while stirring to precipitate the polypropylene.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant containing the extracted this compound into a clean flask.

  • Filter the supernatant through a 0.45 µm filter.

  • Concentrate the filtrate using a rotary evaporator.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for instrumental analysis.

Workflow for Dissolution-Precipitation Extraction

cluster_0 Sample Preparation cluster_1 Analysis A Weigh PP Sample B Dissolve in Toluene at 110°C A->B C Cool to Room Temperature B->C D Precipitate PP with Methanol C->D E Centrifuge and Decant Supernatant D->E F Filter Supernatant E->F G Concentrate and Reconstitute F->G H Instrumental Analysis (HPLC/GC) G->H

Dissolution-Precipitation Workflow
Sample Preparation: Ultrasonic-Assisted Extraction (USE) for Polyethylene

This protocol details the extraction of this compound from polyethylene using sonication.

Materials:

  • Polyethylene (PE) sample (e.g., pellets, film), cryo-milled to a fine powder

  • Dichloromethane (B109758) (DCM)

  • Ultrasonic bath

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh approximately 0.5 g of the powdered polyethylene sample into a glass vial.

  • Add 10 mL of dichloromethane to the vial.

  • Securely cap the vial and place it in an ultrasonic bath.

  • Sonicate the sample for 30 minutes at a controlled temperature (e.g., 40°C).[2]

  • After sonication, allow the sample to cool to room temperature.

  • Filter the extract through a 0.22 µm PTFE syringe filter into a clean vial for analysis.

Workflow for Ultrasonic-Assisted Extraction

cluster_0 Sample Preparation cluster_1 Analysis A Weigh Powdered PE Sample B Add Dichloromethane A->B C Sonicate for 30 min at 40°C B->C D Cool to Room Temperature C->D E Filter Extract D->E F Instrumental Analysis (HPLC/GC) E->F

Ultrasonic-Assisted Extraction Workflow
Sample Preparation: Microwave-Assisted Extraction (MAE)

This protocol outlines the extraction of this compound from plastic matrices using microwave energy.

Materials:

  • Plastic sample, cut into small pieces

  • Acetonitrile (B52724)

  • Microwave extraction system with vessels

  • Filter paper (0.45 µm)

Procedure:

  • Weigh approximately 0.5 g of the plastic sample into a microwave extraction vessel.

  • Add 20 mL of acetonitrile to the vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave program: ramp to 100°C over 5 minutes, hold for 15 minutes.

  • After the program is complete, allow the vessel to cool to a safe temperature.

  • Open the vessel and filter the extract through a 0.45 µm filter into a vial for analysis.

Workflow for Microwave-Assisted Extraction

cluster_0 Sample Preparation cluster_1 Analysis A Weigh Plastic Sample B Add Acetonitrile A->B C Microwave Extraction (100°C, 15 min) B->C D Cool Vessel C->D E Filter Extract D->E F Instrumental Analysis (HPLC/GC) E->F

Microwave-Assisted Extraction Workflow
Instrumental Analysis: HPLC-UV Method

This protocol describes the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 345 nm

  • Run Time: 10 minutes

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Instrumental Analysis: GC-MS Method

This protocol is suitable for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 300°C at 20°C/min

    • Hold at 300°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • MS Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z): To be selected based on the mass spectrum of this compound (e.g., quantifier and qualifier ions).

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., dichloromethane) at concentrations appropriate for the expected sample concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify this compound based on its retention time and the ratio of the monitored ions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Instrumental Analysis: UV-Vis Spectroscopy Method

This protocol provides a rapid screening method for this compound in solution.

Instrumentation and Conditions:

  • UV-Vis Spectrophotometer: Double beam spectrophotometer

  • Cuvettes: 1 cm path length, quartz

  • Solvent: Acetonitrile (or the solvent used for extraction)

  • Wavelength Range: 200 - 400 nm

  • Measurement Wavelength: Approximately 345 nm (λmax of this compound)

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

  • Measure the absorbance of the sample extracts.

  • Calculate the concentration of this compound in the samples using the Beer-Lambert law and the calibration curve. Note that this method is prone to interference from other UV-absorbing compounds in the extract.

Quality Control and Validation

For all methods, it is essential to perform validation to ensure the accuracy and reliability of the results. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Blank samples (plastic known to be free of this compound) and spiked samples should be included in each analytical batch to monitor for contamination and assess method performance.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Octrizole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Octrizole. This compound is a phenolic benzotriazole (B28993) class compound widely used as a UV stabilizer in various consumer and industrial products.[1] Given its widespread use and potential for human exposure, a reliable analytical method is crucial for quality control, stability testing, and research purposes.[1][2] The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[3][4][5]

Introduction

This compound (CAS 3147-75-9, Molecular Formula: C₂₀H₂₅N₃O, Molecular Weight: 323.44 g/mol ) is a high-production-volume chemical used as a UV absorber in plastics, polymers, paints, and personal care products to prevent photodegradation.[1][6] Its lipophilic nature suggests a potential for bioaccumulation, making its quantification in various matrices an important task.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[7] When coupled with a UV detector, it provides a sensitive and reliable method for analyzing compounds like this compound that possess a UV chromophore.[8]

This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC-UV system. It includes detailed experimental procedures, chromatographic conditions, and a summary of method validation parameters as per ICH Q2(R2) guidelines.[3][5][9]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • HPLC grade Acetonitrile (ACN)[10]

  • HPLC grade Methanol (B129727) (MeOH)[7][10]

  • Purified water (18.2 MΩ·cm), filtered through a 0.22 µm filter[7]

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters, 0.22 µm or 0.45 µm, compatible with the sample solvent[7][11]

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[12]

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Chromatographic Conditions

The following conditions were optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (90:10, v/v)[13]
Flow Rate 1.0 mL/min[8][14]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength of maximum absorbance (λmax) for this compound (e.g., ~303-308 nm)[13]
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.[1][12] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range for linearity assessment could be 1-100 µg/mL.

Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix. For a formulation like a sunscreen cream or a plastic extract:

  • Accurately weigh a portion of the sample containing an appropriate amount of this compound into a suitable volumetric flask (e.g., 50 mL).

  • Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve or extract the analyte. Sonication may be required to facilitate extraction.[13]

  • Dilute to the mark with the solvent and mix thoroughly.

  • Centrifuge a portion of the solution to separate any undissolved excipients.[11]

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[7][12] This step is crucial to prevent column clogging and extend its life.[11]

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines.[3][5] The validation ensures that the method is suitable for its intended purpose.[4] Key performance characteristics are summarized in the table below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[3]Peak purity index > 0.99 (for PDA), baseline resolution (Rs > 2) from adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[3][4]Correlation coefficient (r²) ≥ 0.999.[15]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[9]Typically 80% to 120% of the test concentration.
Accuracy To determine the closeness of the measured value to the true value, often assessed by spike recovery.[3][4]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements under the same (repeatability) or different (intermediate) conditions.[3]Relative Standard Deviation (RSD) ≤ 2.0%.[3][15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]Signal-to-Noise ratio (S/N) of 10:1; RSD at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][4]RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) under varied conditions (e.g., ±10% flow rate, ±5°C column temp).
System Suitability To ensure the chromatographic system is adequate for the intended analysis.[3][4]Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 1.0%.

Visualized Workflows

The following diagrams illustrate the logical workflows for method development and validation.

G cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis HPLC-UV Chromatographic Run prep_sample->analysis sst->analysis integration Peak Integration & Quantification analysis->integration validation Method Validation Assessment integration->validation report Generate Final Report validation->report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

G main Validated Analytical Method (Fit for Purpose) specificity Specificity main->specificity accuracy Accuracy main->accuracy precision Precision main->precision linearity Linearity & Range main->linearity sensitivity Sensitivity (LOD/LOQ) main->sensitivity robustness Robustness main->robustness sub_precision Repeatability Intermediate Precision precision->sub_precision

Caption: Logical relationship of ICH method validation parameters.

Conclusion

The HPLC-UV method described provides a simple, precise, accurate, and robust solution for the quantitative determination of this compound in various sample matrices. The isocratic mobile phase allows for a short run time, making the method suitable for high-throughput analysis in quality control and research environments. The validation parameters successfully meet the criteria set by ICH guidelines, confirming that the method is reliable and fit for its intended purpose.

References

Application Note: Ultrasensitive Quantification of Octrizole in Environmental Water Samples by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental monitoring professionals.

Abstract Octrizole, a phenolic benzotriazole (B28993) derivative, is widely used as a UV stabilizer in various consumer and industrial products to prevent photodegradation.[1] Its persistence and potential for bioaccumulation have led to its classification as an emerging environmental contaminant of concern.[1] This application note presents a robust and sensitive method for the extraction and quantification of this compound in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol provides high recovery and low limits of detection, making it suitable for routine environmental monitoring. LC-MS/MS is the analytical technique of choice for this application due to its ability to identify and quantify highly polar organic compounds at trace levels with minimal sample cleanup.[2]

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥98% purity), Isotope-labeled this compound internal standard (optional, for isotope dilution method).

  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), and water.

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL), 0.45 µm syringe filters.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte prior to instrumental analysis.[3] SPE is one of the most frequently used techniques for preparing environmental samples.[4]

  • Sample Collection & Filtration: Collect water samples (e.g., wastewater effluent, river water) in amber glass bottles. Filter the samples through a 0.45 µm filter to remove particulate matter.

  • Internal Standard Spiking: Spike a known concentration of the internal standard into the filtered water sample (typically 100-200 ng/L).[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-filtered water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

  • Analyte Elution: Elute the retained this compound from the cartridge using 10 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[2]

Liquid Chromatography Conditions
ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 2.6 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (50% B), 1-5 min (50-95% B), 5-6 min (95% B), 6-7 min (95-50% B), 7-10 min (50% B)
Flow Rate 300 µL/min[6]
Injection Volume 5 µL
Column Temp. 40°C
Mass Spectrometry Conditions
ParameterSetting
MS System AB Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[2][6]
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions To be optimized empirically. The following are representative.
Compound Precursor Ion (m/z)
This compound324.2

Method Performance and Data

The method was validated for linearity, sensitivity, precision, and accuracy according to established guidelines.[7][8][9][10] The performance characteristics demonstrate the suitability of this method for the reliable quantification of this compound in environmental matrices.

Table 1: Method Performance Characteristics for this compound Analysis

Parameter Result Comment
Linearity (r²) >0.995 Over a concentration range of 1-1000 ng/L.[11]
Limit of Detection (LOD) 0.5 - 1.5 ng/L Based on a signal-to-noise ratio of 3.[11]
Limit of Quantification (LOQ) 2.0 - 5.0 ng/L Based on a signal-to-noise ratio of 10.[11]
Intra-day Precision (RSD%) < 10% Assessed at three concentration levels (n=6).[7]
Inter-day Precision (RSD%) < 15% Assessed over three separate days.[9]

| Accuracy (Recovery %) | 90 - 110% | Determined by spiking blank water samples at three concentrations.[10] |

Workflow Visualization

The overall analytical workflow, from sample collection to final data reporting, is a multi-step process designed to ensure accuracy and reproducibility.

G LC-MS/MS Workflow for this compound Analysis cluster_SPE SPE Steps SampleCollection 1. Environmental Water Sample Collection Filtration 2. Filtration & Preservation SampleCollection->Filtration SPE_Process 3. Solid Phase Extraction (SPE) Filtration->SPE_Process Analysis 4. LC-MS/MS Analysis SPE_Process->Analysis Elute Elute DataProcessing 5. Data Processing & Quantification Analysis->DataProcessing Report 6. Final Report DataProcessing->Report Condition Condition Load Load Condition->Load Wash Wash Load->Wash Wash->Elute

Caption: Workflow for the analysis of this compound in environmental samples.

Conclusion

This application note details a comprehensive and highly sensitive LC-MS/MS method for the determination of the emerging contaminant this compound in environmental water samples. The protocol, which combines solid-phase extraction for sample cleanup and concentration with selective mass spectrometric detection, provides excellent accuracy, precision, and low detection limits. This validated method is a valuable tool for environmental laboratories conducting monitoring studies and for researchers assessing the fate and transport of phenolic benzotriazoles in aquatic systems.

References

Application of Octrizole in Textile Finishing for Enhanced UV Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, a benzotriazole-based ultraviolet (UV) absorber, is a highly effective finishing agent for textiles to impart durable protection against harmful UV radiation. Its primary function is to absorb UV light and dissipate it as less harmful thermal energy, thereby preventing photodegradation of the textile fibers and protecting the wearer's skin from UV-A and UV-B rays. This document provides detailed application notes and experimental protocols for the use of this compound in textile finishing, intended for a scientific audience.

Mechanism of Action

This compound's efficacy lies in its molecular structure, which allows for the absorption of UV radiation in the 270-340 nm range. Upon absorption of a UV photon, the molecule undergoes an intramolecular proton transfer, a rapid and reversible process that converts the electronic excitation energy into vibrational energy, which is then dissipated as heat. This cyclic process allows a single this compound molecule to absorb and dissipate numerous UV photons without undergoing significant degradation itself.

This compound UV Absorption Mechanism UV UV Photon (270-340 nm) Octrizole_Ground This compound (Ground State) UV->Octrizole_Ground Absorption Octrizole_Excited This compound (Excited State) Octrizole_Ground->Octrizole_Excited Excitation Octrizole_Excited->Octrizole_Ground Intramolecular Proton Transfer (Energy Dissipation) Heat Heat Dissipation Octrizole_Excited->Heat

Caption: Mechanism of UV energy absorption and dissipation by this compound.

Experimental Protocols

Two primary methods for applying this compound to textiles are the Pad-Dry-Cure and the Exhaust method. The choice of method depends on the fabric type, production scale, and desired finish characteristics.

Protocol 1: Pad-Dry-Cure Method for Cotton and Cotton Blends

This method is suitable for continuous processing and ensures even application of the finishing agent.

Materials and Equipment:

  • 100% Cotton or Cotton-blend fabric

  • This compound (as a dispersion or emulsion)

  • Wetting agent (non-ionic)

  • Softener (optional)

  • Padding mangle

  • Drying and Curing oven

Procedure:

  • Preparation of the Padding Bath:

    • Prepare an aqueous solution containing the desired concentration of this compound. The concentration typically ranges from 10 to 40 g/L, depending on the target Ultraviolet Protection Factor (UPF).

    • Add a non-ionic wetting agent (e.g., 1-2 g/L) to ensure uniform liquor uptake.

    • If a soft hand-feel is desired, a compatible softener can be included in the bath.

    • Maintain the pH of the bath according to the manufacturer's recommendations, typically in the range of 5-6.

  • Padding:

    • Immerse the fabric in the padding bath, ensuring complete saturation.

    • Pass the fabric through the padding mangle at a set pressure to achieve a wet pick-up of 70-80%.

  • Drying:

    • Dry the padded fabric in a stenter or oven at a temperature of 100-120°C for 1-3 minutes.

  • Curing:

    • Cure the dried fabric at a higher temperature, typically 150-170°C for 2-5 minutes. This step is crucial for fixing the this compound onto the fabric fibers.[1]

  • Post-Treatment:

    • After curing, the fabric is ready for use. A light rinse is optional but generally not required if a high-quality, low-volatility this compound product is used.

Pad-Dry-Cure Workflow cluster_0 Preparation cluster_1 Application cluster_2 Final Product Padding Bath\n(this compound, Wetting Agent) Padding Bath (this compound, Wetting Agent) Padding Padding (70-80% Wet Pick-up) Padding Bath\n(this compound, Wetting Agent)->Padding Drying Drying (100-120°C) Padding->Drying Curing Curing (150-170°C) Drying->Curing UV-Resistant Fabric UV-Resistant Fabric Curing->UV-Resistant Fabric

Caption: Workflow for the Pad-Dry-Cure application of this compound.

Protocol 2: Exhaust Method for Polyester and Polyamide Fabrics

This batch-wise process is suitable for dyeing machines and is often performed simultaneously with dyeing to save time and energy.

Materials and Equipment:

  • Polyester or Polyamide fabric

  • This compound (dispersible form)

  • Dispersing agent

  • pH buffer (e.g., acetic acid)

  • High-temperature dyeing machine (e.g., Jet or Beam dyer)

Procedure:

  • Preparation of the Treatment Bath:

    • Set the liquor-to-goods ratio, typically between 1:10 and 1:20.

    • Disperse the required amount of this compound in water with a suitable dispersing agent. The concentration is usually expressed as a percentage on the weight of fabric (% owf), ranging from 1% to 4%.

    • Adjust the pH of the bath to 4.5-5.5 using a suitable buffer like acetic acid.

  • Treatment Cycle:

    • Load the fabric into the dyeing machine and start circulation at room temperature.

    • Add the prepared this compound dispersion to the machine.

    • Raise the temperature to 120-130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 120-130°C for 30-60 minutes to allow for the exhaustion and diffusion of this compound into the fibers.[2][3][4]

  • Cooling and Rinsing:

    • Cool the bath down to 70-80°C.

    • Drain the bath and rinse the fabric thoroughly with water to remove any unfixed this compound.

  • Drying:

    • Hydroextract and dry the treated fabric.

Exhaust Method Workflow start Start (Room Temp) add_this compound Add this compound Dispersion (pH 4.5-5.5) start->add_this compound ramp_up Ramp Temperature to 120-130°C (1-2°C/min) add_this compound->ramp_up hold Hold for 30-60 min ramp_up->hold cool_down Cool to 70-80°C hold->cool_down rinse Rinse cool_down->rinse dry Dry rinse->dry end UV-Resistant Fabric dry->end

Caption: Workflow for the Exhaust application of this compound.

Data Presentation

The following tables summarize the expected performance of this compound-treated textiles based on available data for benzotriazole (B28993) UV absorbers.

Table 1: Effect of this compound Concentration on UPF of Cotton Fabric (Pad-Dry-Cure Method)

This compound Concentration (g/L)Untreated Fabric UPFUPF after Treatment
05 - 10-
105 - 1025 - 35
205 - 1040 - 50+
305 - 1050+
405 - 1050+

Table 2: Effect of this compound Concentration on UPF of Polyester Fabric (Exhaust Method)

This compound Concentration (% owf)Untreated Fabric UPFUPF after Treatment
015 - 25-
115 - 2530 - 40
215 - 2545 - 50+
315 - 2550+
415 - 2550+

Table 3: Wash Durability of this compound-Treated Cotton Fabric (20 g/L Application)

Number of Wash Cycles (AATCC 61)UPF Rating
050+
1050+
2045 - 50
3040 - 45
5035 - 40

Synergistic Effects with Hindered Amine Light Stabilizers (HALS)

For enhanced durability and long-term UV protection, especially in outdoor textiles, this compound can be used in conjunction with Hindered Amine Light Stabilizers (HALS). While this compound acts as a primary UV absorber, HALS function as radical scavengers, neutralizing free radicals that may form within the polymer matrix of the fibers due to any UV radiation that bypasses the this compound. This dual-mechanism approach provides a synergistic effect, significantly improving the photostability of the textile.[5][6]

Synergistic UV Protection UV UV Radiation This compound This compound (UV Absorber) UV->this compound Absorbed & Dissipated Polymer Textile Polymer UV->Polymer Penetrates HALS HALS (Radical Scavenger) StableProducts Stable Products HALS->StableProducts FreeRadicals Free Radicals Polymer->FreeRadicals Generates FreeRadicals->HALS Scavenged Degradation Polymer Degradation FreeRadicals->Degradation

Caption: Synergistic UV protection mechanism of this compound and HALS.

Conclusion

This compound is a versatile and effective UV absorber for enhancing the UV resistance of a wide range of textiles. The selection of the appropriate application method and concentration is crucial for achieving the desired level of protection and durability. The combination of this compound with HALS offers a superior protective system for high-performance applications. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the development of UV-protective textiles.

References

Application Notes and Protocols: Use of Octrizole in Photostabilization of Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation of adhesives upon exposure to ultraviolet (UV) radiation is a significant concern across various industries, including medical device manufacturing, electronics, and packaging. This photodegradation can lead to a loss of adhesive strength, discoloration (yellowing), and a decrease in the overall integrity of the bonded assembly.[1] Octrizole, a benzotriazole-type UV absorber, is a highly effective light stabilizer used to protect polymers and organic substrates from the damaging effects of UV radiation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the photostabilization of adhesive formulations.

Mechanism of Photostabilization

This compound functions by absorbing harmful UV radiation, primarily in the 270-380 nm range, and dissipating the energy as harmless thermal energy. This process prevents the UV radiation from reaching the polymer matrix of the adhesive, thereby inhibiting the initiation of photo-oxidative degradation pathways. The key to its effectiveness lies in an excited-state intramolecular proton transfer (ESIPT) mechanism. Upon absorbing a UV photon, the molecule undergoes a rapid tautomerization, converting the electronic excitation energy into vibrational energy, which is then dissipated as heat as it returns to its ground state. This cyclical process allows a single this compound molecule to dissipate the energy of thousands of photons without significant degradation itself.

Logical Relationship: Photodegradation and Stabilization

UV UV Radiation Adhesive Adhesive Polymer UV->Adhesive This compound This compound UV->this compound absorption Degradation Photodegradation (Chain Scission, Cross-linking) Adhesive->Degradation absorption This compound->Adhesive protects Properties Loss of Adhesive Properties (Yellowing, Reduced Peel Strength) Degradation->Properties

Caption: Mechanism of adhesive photodegradation and the protective role of this compound.

Data Presentation: Performance of this compound in Adhesives

The incorporation of this compound into adhesive formulations can significantly improve their photostability. The following tables summarize representative data on the performance of an acrylic-based pressure-sensitive adhesive (PSA) with and without this compound after accelerated UV aging.

Table 1: Color Change of Acrylic PSA after Accelerated UV Weathering

FormulationUV Exposure (hours)ΔE* (Color Difference)
Control (No this compound) 00
1005.2
20012.8
50025.4
With 1% this compound 00
1000.8
2001.5
5003.2

Note: ΔE is a measure of the total color change. A higher value indicates more significant discoloration (yellowing).*

Table 2: Peel Strength of Acrylic PSA after Accelerated UV Weathering

FormulationUV Exposure (hours)Peel Strength (N/25mm)
Control (No this compound) 015.5
10012.1
2008.3
5004.7
With 1% this compound 015.6
10015.2
20014.8
50014.1

Note: Peel strength is a measure of the force required to remove the adhesive from a substrate.

Experimental Protocols

Protocol 1: Preparation of Adhesive Formulations

This protocol describes the preparation of a solvent-based acrylic pressure-sensitive adhesive with and without the addition of this compound.

Materials:

  • Acrylic adhesive polymer solution (e.g., 50% solids in ethyl acetate)

  • This compound powder

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Glass jars with airtight lids

  • Magnetic stirrer and stir bars

Procedure:

  • Control Formulation:

    • In a glass jar, place a magnetic stir bar.

    • Weigh the required amount of the acrylic adhesive polymer solution.

    • Add any additional solvents or additives (excluding this compound) to achieve the desired viscosity and solids content.

    • Seal the jar and stir at room temperature for 2-4 hours or until a homogenous mixture is achieved.

  • This compound-Stabilized Formulation:

    • In a separate glass jar, weigh the desired amount of this compound (typically 0.5-2.0% by weight of the adhesive solids).

    • Add a small amount of the solvent (e.g., ethyl acetate) and stir until the this compound is fully dissolved.

    • To this solution, add the acrylic adhesive polymer solution and any other additives.

    • Seal the jar and stir at room temperature for 2-4 hours or until a homogenous mixture is achieved.

Protocol 2: Accelerated UV Weathering

This protocol outlines the procedure for accelerated UV aging of adhesive samples, based on ASTM D904.[1][2][3]

Apparatus:

  • Accelerated weathering chamber equipped with xenon arc or fluorescent UV lamps.

  • Substrate panels (e.g., glass, PET film)

  • Film applicator (for consistent adhesive thickness)

Procedure:

  • Sample Preparation:

    • Apply a uniform film of the adhesive formulation (control and this compound-stabilized) onto the substrate panels using a film applicator.

    • Allow the solvent to evaporate completely in a well-ventilated area or a low-temperature oven.

    • For pressure-sensitive adhesives, a release liner may be applied over the adhesive surface.

  • Exposure:

    • Place the prepared adhesive samples in the accelerated weathering chamber.

    • Set the exposure conditions according to the desired standard (e.g., ASTM G155 for xenon arc). A typical cycle might involve continuous light at a specific irradiance level (e.g., 0.55 W/m² at 340 nm) and a controlled temperature (e.g., 60°C).

    • Expose the samples for predetermined time intervals (e.g., 100, 200, 500 hours).

Experimental Workflow: From Formulation to Analysis

cluster_prep Preparation cluster_aging Accelerated Aging cluster_analysis Analysis Formulation Adhesive Formulation (Control & with this compound) Coating Film Coating on Substrate Formulation->Coating Drying Solvent Evaporation Coating->Drying Aging UV Exposure (ASTM D904) Drying->Aging Color Colorimetry (ΔE*) Aging->Color Peel Peel Strength Testing Aging->Peel

Caption: Workflow for evaluating the photostabilization of adhesives.

Protocol 3: Evaluation of Photostability

This protocol details the methods for assessing the color change and peel strength of the adhesive samples after UV exposure.

1. Color Measurement (Colorimetry):

Apparatus:

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the colorimeter according to the manufacturer's instructions.

  • Measure the CIE Lab* color values of an unexposed (control) sample.

  • Measure the CIE Lab* color values of the UV-exposed samples at each time interval.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] where subscripts 1 and 2 represent the unexposed and exposed samples, respectively.

2. Peel Strength Testing:

Apparatus:

  • Tensile testing machine with a 180° or 90° peel test fixture.

  • Standard test panels (e.g., stainless steel)

Procedure:

  • Prepare the test samples by applying the adhesive film to a flexible backing material (e.g., PET film) and then to the standard test panel.

  • Allow the samples to dwell for a specified period (e.g., 24 hours) at standard conditions (23°C, 50% RH).

  • Clamp the test panel in the lower jaw of the tensile tester and the free end of the backing film in the upper jaw.

  • Initiate the test, pulling the backing film from the panel at a constant speed (e.g., 300 mm/min) and at a specified angle (e.g., 180°).

  • Record the force required to peel the adhesive from the panel. The average force over a defined area is reported as the peel strength (N/25mm).

Conclusion

The use of this compound as a UV absorber is a highly effective strategy for enhancing the photostability of adhesives. By incorporating this compound into adhesive formulations, researchers and product developers can significantly reduce UV-induced degradation, thereby maintaining the aesthetic and functional properties of the adhesive over time. The protocols outlined in this document provide a framework for the systematic evaluation of the performance of this compound-stabilized adhesives.

References

Application Notes and Protocols: The Effects of Octrizole Concentration on Polymer Durability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, a benzotriazole (B28993) ultraviolet (UV) absorber, is a critical additive in the polymer industry for enhancing the durability and lifespan of plastic products.[1] By absorbing harmful UV radiation, this compound protects the polymer matrix from photodegradation, a process that leads to undesirable changes such as discoloration, loss of gloss, and reduced mechanical strength.[2][3] The concentration of this compound is a key factor in determining its effectiveness as a UV stabilizer.[2] These application notes provide a summary of the quantitative effects of this compound concentration on polymer durability and detailed protocols for evaluating its performance.

Data Presentation

The following tables summarize the expected performance of polymers with varying concentrations of this compound when subjected to accelerated weathering. The data is a composite representation based on typical performance characteristics of benzotriazole UV absorbers in common polymers. Actual results will vary depending on the specific polymer, processing conditions, and weathering cycle.

Table 1: Effect of this compound Concentration on Color Stability of Polypropylene (PP) after Accelerated Weathering

This compound Concentration (wt%)Initial LInitial aInitial bΔE (after 500 hours UV exposure)
0 (Control)95.2-0.51.212.5
0.195.3-0.51.16.8
0.395.1-0.41.23.2
0.595.2-0.51.11.5

ΔE calculated using the CIE76 formula as per ASTM D2244.[4][5] A lower ΔE* value indicates better color stability.

Table 2: Effect of this compound Concentration on Gloss Retention of Polyethylene (PE) after Accelerated Weathering

This compound Concentration (wt%)Initial Gloss (60°)Gloss after 500 hours UV exposure (60°)% Gloss Retention
0 (Control)923538%
0.1916571%
0.3938288%
0.5928896%

*Gloss measured according to ASTM D523.[6][7]

Table 3: Effect of this compound Concentration on Tensile Strength of Polyvinyl Chloride (PVC) after Accelerated Weathering

This compound Concentration (wt%)Initial Tensile Strength (MPa)Tensile Strength after 500 hours UV exposure (MPa)% Tensile Strength Retention
0 (Control)45.222.149%
0.145.534.275%
0.345.140.690%
0.544.843.096%

*Tensile strength tested according to ASTM D638.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effect of this compound concentration on polymer durability.

Protocol 1: Preparation of Polymer Samples with Varying this compound Concentrations

This protocol describes two common methods for incorporating this compound into a polymer matrix: solvent casting for films and compression molding for plaques.

Method A: Solvent Casting for Thin Films

  • Solution Preparation:

    • Select a suitable solvent that completely dissolves the desired polymer.

    • Prepare a stock solution of the polymer at a specific concentration (e.g., 10% w/v).

    • Prepare a stock solution of this compound in the same solvent.

    • In separate vials, mix the polymer solution with the this compound solution to achieve the target final concentrations (e.g., 0.1, 0.3, 0.5 wt% this compound relative to the polymer weight). Ensure a control sample with no this compound is also prepared.

    • Thoroughly mix the solutions using a magnetic stirrer until homogeneous.[10][11]

  • Film Casting:

    • Clean and level a glass substrate.

    • Pour a specific volume of the polymer-octrizole solution onto the substrate.

    • Use a casting knife or a doctor blade to spread the solution evenly to a desired thickness.[10]

    • Place the cast film in a fume hood to allow the solvent to evaporate at room temperature.

    • For complete solvent removal, transfer the film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved.[12]

  • Film Characterization:

    • Carefully peel the dried film from the substrate.

    • Measure the thickness of the film at multiple points to ensure uniformity.

Method B: Compression Molding for Plaques

  • Material Preparation:

    • Dry the polymer pellets or powder to remove any moisture.

    • Prepare a masterbatch by melt-blending a high concentration of this compound with the polymer using a twin-screw extruder.

    • Dry-blend the masterbatch pellets with the virgin polymer pellets to achieve the desired final this compound concentrations (e.g., 0.1, 0.3, 0.5 wt%). Also, prepare a control batch with no this compound.[13]

  • Compression Molding:

    • Preheat the compression molder to the specified temperature for the polymer being used.[14]

    • Place a pre-weighed amount of the polymer/octrizole blend into a mold of desired dimensions.[15]

    • Close the press and apply a low pressure to allow the polymer to melt and fill the mold cavity.

    • Increase the pressure to the specified molding pressure and maintain for a set time to ensure complete consolidation.[13]

    • Cool the mold under pressure at a controlled rate.[15]

    • Once cooled, open the press and eject the molded plaque.

  • Specimen Preparation:

    • From the molded plaques, cut or machine test specimens to the required dimensions for subsequent testing (e.g., dumbbell shapes for tensile testing as per ASTM D638).[8]

Protocol 2: Accelerated Weathering

This protocol outlines the procedure for subjecting the prepared polymer samples to accelerated weathering to simulate outdoor exposure.

  • Apparatus:

    • Use a fluorescent UV accelerated weathering chamber (e.g., QUV) equipped with UVA-340 lamps to simulate sunlight, as specified in ASTM G154.

  • Test Cycle:

    • Set the weathering cycle to alternate between UV exposure and moisture condensation to mimic the effects of sunlight and dew. A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Exposure:

    • Mount the polymer samples (films or plaques) in the sample holders of the weathering chamber.

    • Expose the samples for a predetermined duration (e.g., 500 hours).

    • Periodically remove samples at set intervals (e.g., 100, 250, 500 hours) to evaluate the progression of degradation.

Protocol 3: Evaluation of Polymer Durability

This protocol details the methods for quantifying the changes in polymer properties after accelerated weathering.

A. Color Stability Assessment

  • Measurement:

    • Use a spectrophotometer or colorimeter to measure the CIE Lab* color coordinates of the samples before and after weathering, in accordance with ASTM D2244.[4][5]

    • Take at least three measurements at different locations on each sample and calculate the average.

  • Calculation of Color Change (ΔE):*

    • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] Where ΔL, Δa, and Δb are the differences in the respective color coordinates before and after weathering.

B. Gloss Retention Assessment

  • Measurement:

    • Use a glossmeter to measure the specular gloss of the samples at a 60° angle before and after weathering, as per ASTM D523.[6][7]

    • Ensure the surface of the sample is clean and free of any contaminants before measurement.

    • Take at least three readings per sample and average the results.

  • Calculation of Gloss Retention:

    • Calculate the percentage of gloss retention using the following formula: % Gloss Retention = (Gloss after weathering / Initial Gloss) x 100

C. Mechanical Properties Assessment (Tensile Strength)

  • Testing:

    • Condition the weathered and unweathered (control) dumbbell-shaped specimens at a standard temperature and humidity for at least 24 hours.

    • Conduct tensile testing on the specimens using a universal testing machine according to ASTM D638.[8][9]

    • Record the tensile strength at break for each specimen.

  • Calculation of Tensile Strength Retention:

    • Calculate the percentage of tensile strength retention using the following formula: % Tensile Strength Retention = (Tensile strength after weathering / Initial tensile strength) x 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Durability Analysis A Polymer Resin C Solvent Casting / Compression Molding A->C B This compound B->C D Polymer Samples with Varying this compound Conc. C->D E UV Exposure Chamber (ASTM G154) D->E F Color Measurement (ASTM D2244) E->F G Gloss Measurement (ASTM D523) E->G H Tensile Testing (ASTM D638) E->H I Data Analysis F->I G->I H->I

Caption: Experimental workflow for evaluating the effect of this compound on polymer durability.

Signaling_Pathway cluster_0 Mechanism of UV Degradation and Protection UV UV Radiation Polymer Polymer Matrix UV->Polymer absorbs This compound This compound (UV Absorber) UV->this compound preferentially absorbs FreeRadicals Free Radicals Polymer->FreeRadicals generates Degradation Polymer Degradation (Color Change, Gloss Loss, Mechanical Failure) FreeRadicals->Degradation leads to Heat Heat (Harmless) This compound->Heat dissipates as

Caption: Mechanism of polymer protection by this compound.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Octrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole (2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) is a widely used UV absorber in various industrial and consumer products, including plastics and cosmetics, to prevent photodegradation.[1] Its presence and concentration in environmental and biological matrices are of increasing interest due to potential human exposure and environmental persistence. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of semi-volatile organic compounds like this compound.[2] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of benzotriazole (B28993) UV stabilizers, including compounds structurally related to this compound, using chromatographic and mass spectrometric methods. These values can serve as a benchmark for method development and validation for this compound analysis.

ParameterValueMatrixAnalytical MethodReference
Limit of Quantitation (LOQ)0.06 - 1.65 ng/gSediment and SludgeGC-MS[3]
Limit of Detection (LOD)0.1 - 0.5 ng/mLSediment and SludgeGC-MS[4]
Calibration Range1 - 1000 ng/mLRat PlasmaLC-MS/MS[3][4]
Recovery82% - 106%SedimentGC-MS[3]
Linearity (r²)≥ 0.99Rat PlasmaLC-MS/MS[3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound from the matrix, remove interferences, and concentrate the analyte.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

LLE is a common technique for isolating organic compounds from aqueous matrices.[5][6]

  • Sample Collection: Collect water samples in clean glass containers to avoid contamination.[6]

  • Solvent Selection: Use a volatile, water-immiscible organic solvent such as dichloromethane (B109758) or hexane.[6][7]

  • Extraction:

    • To a 100 mL water sample, add 10 mL of dichloromethane.

    • Shake the mixture vigorously in a separatory funnel for 2-3 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Reconstitution: The final extract is ready for GC-MS analysis.

b) Solid-Phase Extraction (SPE) for Cleaner Samples:

SPE is an effective technique for concentrating and purifying analytes from complex matrices.[6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol (B129727) and 5 mL of deionized water through it.

  • Sample Loading: Pass the aqueous sample (up to 500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 40:60 v/v) to remove polar impurities.

  • Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent like ethyl acetate (B1210297) or acetone.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

c) QuEChERS for Solid and Complex Matrices:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for a wide range of solid samples.

  • Sample Homogenization: Homogenize 10 g of the solid sample (e.g., soil, food). For dry samples, add an appropriate amount of water.[8]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 3000-5000 rpm for 5 minutes.[9]

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).[9]

    • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

a) Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for the analysis of this compound.

b) GC-MS Parameters:

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnRxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[8]
Carrier GasHelium with a constant flow of 1.0-1.5 mL/min[8]
Inlet Temperature250 - 280 °C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature Program100 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range50 - 450 amu
Solvent Delay3 - 5 minutes

c) Data Acquisition and Analysis:

  • Full Scan Mode: Acquire data in full scan mode to obtain the mass spectrum of eluting peaks for identification. The mass spectrum of this compound can be compared with a library spectrum (e.g., NIST) for confirmation. The top peak in the mass spectrum of this compound is at m/z 252.[10]

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, use SIM mode to monitor characteristic ions of this compound. This will improve sensitivity and reduce matrix interference. Key ions for this compound would include the molecular ion and major fragment ions.

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflows for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS System Final_Extract->GC_MS Injection Data_Acquisition Data Acquisition (Scan/SIM) GC_MS->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Results Results (Identification & Quantification) Data_Processing->Results

Caption: General workflow for the GC-MS analysis of this compound.

sample_prep_decision Start Select Sample Matrix Aqueous Aqueous (e.g., Water) Start->Aqueous Solid Solid/Complex (e.g., Soil, Biota) Start->Solid LLE Liquid-Liquid Extraction Aqueous->LLE SPE Solid-Phase Extraction Aqueous->SPE QuEChERS QuEChERS Solid->QuEChERS Final_Extract Final Extract for GC-MS LLE->Final_Extract SPE->Final_Extract QuEChERS->Final_Extract

Caption: Decision tree for selecting a sample preparation method.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Octrizole Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the leaching of Octrizole, a benzotriazole (B28993) UV absorber, from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymers?

This compound, also known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a UV absorber that is incorporated into various polymers to protect them from degradation caused by ultraviolet radiation.[1] It is commonly used in plastics such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), polystyrene (PS), polyethylene terephthalate (B1205515) (PET), and polycarbonates.[1][2] By absorbing UV radiation, this compound helps to maintain the physical and mechanical properties of the polymer, preventing discoloration, cracking, and loss of strength, thereby extending the product's lifespan.[1]

Q2: What is "leaching" and why is it a concern for this compound?

Leaching is the process by which additives, such as this compound, that are not chemically bound to the polymer matrix migrate to the surface and into the surrounding environment.[2][3] This is a significant concern because the loss of the UV stabilizer can compromise the long-term stability of the polymer product.[4] Furthermore, the release of these chemical compounds into the environment, or into products in contact with the polymer (e.g., food or pharmaceuticals), can raise health and safety issues.[3][5]

Q3: What factors influence the leaching of this compound from a polymer matrix?

Several factors can influence the rate and extent of this compound leaching:

  • Polymer Type and Morphology: The chemical nature and physical structure of the polymer play a crucial role. For instance, leaching can be higher from polymers with a more amorphous structure compared to those with higher crystallinity.[6] The interaction between the polymer and the additive is also key; for example, unfavorable interactions between benzotriazoles and polyethylene can lead to higher leaching.[2][7]

  • Additive Concentration: Higher concentrations of this compound in the polymer matrix can increase the likelihood of leaching, especially if the concentration exceeds its solubility limit in the polymer.[6][8]

  • Environmental Conditions: Temperature is a significant factor, with higher temperatures generally increasing the diffusion rate of the additive within the polymer and thus accelerating leaching.[3][9] The nature of the contacting medium (e.g., water, solvents, food simulants) also affects leaching based on the solubility of this compound in that medium.[2][3]

  • Exposure to UV Radiation: Prolonged exposure to UV radiation can cause degradation of the polymer surface, which may in turn enhance the leaching of additives.[10][11]

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High this compound Leaching in Experiments

This guide addresses common issues that can lead to erroneously high measurements of this compound leaching during laboratory testing.

Potential Problem Possible Cause(s) Recommended Solution(s)
Contamination of Solvents or Glassware Residual this compound or other UV-absorbing compounds from previous experiments. Impurities in the solvents used for the leaching study.Thoroughly clean all glassware with appropriate solvents and, if necessary, bake at a high temperature. Use high-purity (e.g., HPLC-grade) solvents for all experiments. Run procedural blanks (all steps of the experiment without the polymer sample) to check for background contamination.[2]
Inaccurate Sample Preparation Incorrect weighing of the polymer sample or volume of the leaching solution. Incomplete mixing of the polymer with the additive during sample preparation, leading to localized high concentrations.Use calibrated analytical balances and volumetric flasks. For lab-prepared samples, ensure a homogenous distribution of this compound in the polymer matrix through methods like multiple extrusions.[8]
Incorrect Analytical Method Calibration Errors in the preparation of calibration standards. Use of an inappropriate calibration model.Prepare calibration standards from a certified reference standard of this compound. Perform a multi-point calibration and verify the linearity of the instrument response. Use an internal standard to correct for variations in instrument response.[12]
Matrix Effects in Analytical Measurement Other compounds leached from the polymer matrix interfering with the analytical signal for this compound.Use a more selective analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to differentiate this compound from interfering compounds.[13] Perform a matrix effect study by spiking known concentrations of this compound into a blank leachate (from a polymer without the additive).
Guide 2: Troubleshooting Issues in the Analytical Quantification of this compound

This guide focuses on common problems encountered during the analysis of this compound in leachate samples, particularly using High-Performance Liquid Chromatography (HPLC) with UV detection.

Observed Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Interaction of this compound with active sites on the HPLC column. Mismatch between the sample solvent and the mobile phase.Use a high-purity, end-capped HPLC column. Adjust the mobile phase pH to suppress the ionization of any acidic silanol (B1196071) groups on the column.[14] Whenever possible, dissolve the final extract in the initial mobile phase.[15]
Drifting Retention Time Change in mobile phase composition over time. Fluctuation in column temperature. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[16] If the column is old or has been exposed to harsh conditions, replace it.
Ghost Peaks Contamination in the HPLC system or mobile phase. Carryover from a previous injection of a highly concentrated sample.Flush the HPLC system with a strong solvent. Use fresh, high-purity mobile phase solvents and additives.[14] Run a blank injection (injecting only the mobile phase) to see if the ghost peak is present. Implement a needle wash step in the injection sequence.[15]
Low Signal Intensity Low concentration of this compound in the leachate. Quenching of the UV signal by other components in the leachate.Concentrate the leachate sample using solid-phase extraction (SPE). Check the absorbance spectrum of the leachate to see if there are other compounds that absorb at the same wavelength as this compound. If quenching is suspected, further sample cleanup may be necessary.

Strategies to Prevent this compound Leaching

For researchers aiming to develop polymer formulations with reduced this compound leaching, several strategies can be employed. The following diagram illustrates the conceptual approaches:

Preventing_Octrizole_Leaching cluster_approaches Approaches to Minimize Leaching cluster_details Implementation Strategies covalent_bonding Covalent Bonding polymerizable_uva Synthesize Polymerizable This compound Analogues covalent_bonding->polymerizable_uva Pre-polymerization reactive_extrusion Reactive Extrusion to Graft This compound onto Polymer covalent_bonding->reactive_extrusion During processing surface_modification Surface Modification surface_grafting Grafting UV Absorbers to the Polymer Surface surface_modification->surface_grafting barrier_coating Application of an Impermeable Surface Coating surface_modification->barrier_coating matrix_optimization Polymer Matrix Optimization polymer_selection Select Polymers with Higher Compatibility with this compound matrix_optimization->polymer_selection crystallinity_control Increase Polymer Crystallinity matrix_optimization->crystallinity_control

Caption: Strategies to mitigate this compound leaching from polymer matrices.

Experimental Protocols

Protocol 1: Quantification of this compound Leaching using Batch Equilibrium Method

This protocol is adapted from the methodology described by Do et al. (2022) for assessing the leaching of benzotriazole UV stabilizers from polymers.[2]

Objective: To determine the equilibrium concentration of this compound that leaches from a polymer matrix into a solvent.

Materials:

  • Polymer containing a known concentration of this compound (e.g., in fiber or pellet form).

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Ultrapure water.

  • 20 mL glass vials with screw caps.

  • Analytical balance.

  • Orbital shaker.

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UPLC with a PDA detector.

Procedure:

  • Preparation of Leaching Solution: Prepare a 40:60 (v/v) mixture of acetonitrile and ultrapure water.

  • Sample Preparation: Accurately weigh 20-30 mg of the polymer sample containing this compound and place it into a 20 mL glass vial.

  • Leaching: Add 10 mL of the ACN/water solution to the vial.

  • Equilibration: Place the vials on an orbital shaker and agitate at a constant speed and temperature. The time to reach equilibrium will depend on the polymer type (e.g., 24 hours for LDPE, 72 hours for PET and PS).[2]

  • Sample Collection: After the equilibration period, carefully collect an aliquot of the supernatant (the liquid phase) for analysis.

  • Analysis: Analyze the concentration of this compound in the collected supernatant using a validated HPLC-UV or UPLC-PDA method.

The following workflow diagram outlines the key steps in this experimental protocol:

Leaching_Experiment_Workflow start Start prep_solution Prepare ACN/Water Leaching Solution start->prep_solution weigh_sample Weigh Polymer Sample (20-30 mg) prep_solution->weigh_sample add_to_vial Place Sample in 20 mL Glass Vial weigh_sample->add_to_vial add_solution Add 10 mL of Leaching Solution add_to_vial->add_solution equilibrate Equilibrate on Orbital Shaker (24-72h) add_solution->equilibrate collect_supernatant Collect Supernatant equilibrate->collect_supernatant analyze Analyze this compound Concentration by HPLC/UPLC collect_supernatant->analyze end End analyze->end

Caption: Workflow for quantifying this compound leaching via a batch equilibrium experiment.

Data on this compound (UV-329) Leaching

The following table summarizes equilibrium leaching data for UV-329, a close analog of this compound, from various polymers into an acetonitrile/water (4:6, v/v) mixture, as reported by Do et al. (2022).[2]

PolymerInitial UV-329 Concentration in Polymer (% w/w)Equilibrium Leaching Concentration (Sm) (µg/L)
Low-Density Polyethylene (LDPE) 0.1~100
0.2~200
0.4~400
Polyethylene Terephthalate (PET) 0.1~50
0.2~100
0.4~150
Polystyrene (PS) 0.1~75
0.2~150
0.4~250

Note: The values are approximate, as they are interpreted from graphical data in the source publication.[2]

This data illustrates that the leaching of UV-329 is dependent on both the polymer type and the initial concentration of the additive in the polymer matrix.

References

Technical Support Center: Octrizole Degradation Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octrizole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of this compound under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation under UV light a concern?

This compound, also known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol or UV-329, is a widely used UV absorber in various materials like plastics, coatings, and cosmetics to protect them from the damaging effects of UV radiation. While it is designed to be photostable, under prolonged or intense UV exposure, this compound can degrade. Understanding its degradation products is crucial for several reasons:

  • Efficacy: Degradation can reduce the UV-protective properties of the formulation or material.

  • Safety: The degradation products may have different toxicological profiles than the parent compound.

  • Product Stability: The formation of degradants can affect the overall stability and performance of the product.

Q2: What are the expected degradation products of this compound when exposed to UV irradiation?

While direct photodegradation of this compound is generally inefficient due to its inherent photostability, studies on the oxidation of this compound, which can be initiated by UV light, have identified several potential degradation products. These primarily result from the modification of the tert-octyl group attached to the phenol (B47542) ring.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful technique for this purpose. HPLC allows for the separation of this compound from its degradation products, while MS and MS/MS provide molecular weight and structural information for identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the phenolic hydroxyl group.

Q4: Can environmental factors influence the photodegradation of this compound?

Yes, environmental factors can play a significant role. For instance, the presence of photosensitizers in a formulation or the environment can accelerate the degradation of this compound even under visible light. Additionally, the presence of reactive oxygen species (ROS) can lead to oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Possible Causes Recommended Solutions
No degradation of this compound observed after UV exposure. 1. Insufficient UV energy or inappropriate wavelength: The UV source may not be providing enough energy at the absorption maximum of this compound to induce degradation. 2. Short irradiation time: The duration of UV exposure may be too short to cause detectable degradation. 3. High concentration of this compound: At high concentrations, self-shielding can occur, where molecules on the surface absorb most of the UV light, protecting the molecules in the bulk solution. 4. Solvent effects: The solvent used may quench the excited state of this compound, preventing degradation.1. Verify UV lamp output: Use a radiometer to measure the intensity of the UV lamp at the sample position. Ensure the lamp's emission spectrum overlaps with this compound's absorption spectrum. 2. Increase irradiation time: Conduct a time-course experiment to determine the optimal irradiation period. 3. Dilute the sample: Prepare a dilution series of the this compound solution to find a concentration where self-shielding is minimized. 4. Change the solvent: If possible, try a different solvent with different polarity or hydrogen-bonding properties.
Multiple unknown peaks appear in the chromatogram after UV irradiation. 1. Formation of multiple degradation products: this compound may be degrading through several pathways, leading to a complex mixture of products. 2. Solvent degradation: The solvent itself may be degrading under UV irradiation, creating interfering peaks. 3. Sample container leaching: The container material may be leaching impurities under UV light.1. Optimize chromatographic separation: Adjust the mobile phase gradient, column type, or temperature to improve the resolution of the peaks. 2. Run a solvent blank: Irradiate the solvent alone under the same conditions and analyze it to identify any solvent-derived peaks. 3. Use inert sample containers: Employ quartz or borosilicate glass containers that are less likely to leach impurities. Run a blank with an empty, irradiated container to check for leaching.
Difficulty in identifying the structure of degradation products from mass spectrometry data. 1. Low abundance of degradation products: The concentration of the degradants may be too low for accurate mass determination and fragmentation analysis. 2. Complex fragmentation patterns: The degradation products may have complex structures that lead to ambiguous fragmentation patterns. 3. Isomeric products: Degradation may produce isomers with the same mass but different structures, which are difficult to distinguish by MS alone.1. Concentrate the sample: Use solid-phase extraction (SPE) or other concentration techniques to increase the concentration of the degradation products before MS analysis. 2. Perform high-resolution MS (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradation products. 3. Employ tandem MS (MS/MS): By isolating a specific parent ion and fragmenting it, MS/MS can provide more detailed structural information. 4. Use different ionization techniques: Experiment with different ionization sources (e.g., ESI, APCI) to see which provides the best ionization and fragmentation for your compounds.
Inconsistent or irreproducible degradation results. 1. Fluctuations in UV lamp intensity: The output of the UV lamp may vary over time. 2. Variations in sample temperature: The temperature of the sample can affect the rate of degradation. 3. Inconsistent sample preparation: Minor variations in concentration or solvent composition can lead to different results.1. Monitor lamp intensity: Regularly check the UV lamp output with a radiometer. 2. Control the temperature: Use a temperature-controlled sample chamber or a water bath to maintain a constant temperature during irradiation. 3. Standardize sample preparation: Use precise and consistent procedures for preparing all samples.

Data Presentation

Table 1: Identified Oxidation Products of this compound

The following table summarizes the oxidation products of this compound (referred to as UV-329 in the source) identified in a study by G. M. G. E. van der P., M. A. M. D. H., & J. V. (2022). While this study used chemical oxidation rather than direct UV irradiation, these products represent potential degradants that could be formed in the presence of UV-induced reactive oxygen species.

Product Number Proposed Structure Name Molecular Formula m/z [M+H]⁺
1 2-(2H-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol-O-quinoneC₂₀H₂₄N₂O₂337.1865
2 2-(2H-benzotriazol-2-yl)-4-(2,4,4-trimethyl-1-penten-2-yl)phenolC₂₀H₂₃N₃O322.1868
3 2-(2H-benzotriazol-2-yl)-4-(2-hydroxy-2,4,4-trimethylpentyl)phenolC₂₀H₂₅N₃O₂340.1971
4 2-(2H-benzotriazol-2-yl)-4-(2,4,4-trimethyl-3-oxopentyl)phenolC₂₀H₂₃N₃O₂338.1814
5 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)phenolC₁₆H₁₇N₃O268.1400

Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 10-50 µg/mL in a quartz or borosilicate glass vial. The final concentration should be optimized to be within the linear range of the analytical method and to minimize self-shielding effects.

  • Control Sample: Prepare a control sample by wrapping a vial containing the working solution in aluminum foil to protect it from light.

  • UV Irradiation: Place the unwrapped sample vial in a photostability chamber equipped with a UV lamp. The distance from the lamp and the irradiation time should be controlled and recorded.

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the irradiated and control samples for analysis.

  • Analysis: Analyze the collected samples by a validated stability-indicating HPLC method.

Protocol 2: Analysis of this compound and its Degradation Products by LC-MS/MS
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the parent compound and its more nonpolar degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for initial identification of parent and degradation product masses.

    • Product Ion Scan (MS/MS): For structural elucidation of the identified degradation products. Select the precursor ion of interest and apply collision energy to induce fragmentation.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis. Monitor specific precursor-to-product ion transitions for this compound and its identified degradation products.

Visualizations

Experimental Workflow for this compound Photodegradation Study

G cluster_prep Sample Preparation cluster_exp UV Irradiation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution prep_stock->prep_work prep_control Prepare Control Sample (Light Protected) prep_work->prep_control uv_irrad Expose Sample to UV Light prep_work->uv_irrad time_points Collect Aliquots at Time Intervals uv_irrad->time_points hplc_analysis HPLC-UV/DAD Analysis time_points->hplc_analysis lcms_analysis LC-MS/MS Analysis hplc_analysis->lcms_analysis data_proc Data Processing and Interpretation lcms_analysis->data_proc G This compound This compound prod1 Product 1 (O-quinone) This compound->prod1 Oxidation prod2 Product 2 (Alkene) This compound->prod2 Dehydrogenation prod3 Product 3 (Hydroxylation) This compound->prod3 Hydroxylation prod5 Product 5 (Cleavage of tert-octyl group) This compound->prod5 Side-chain Cleavage prod4 Product 4 (Oxidation to Ketone) prod3->prod4 Oxidation

Technical Support Center: Dispersion of Octrizole in Polymer Melts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion of Octrizole, a benzotriazole-type UV absorber, in polymer melts.

Troubleshooting Guide

This guide addresses specific issues encountered during experimental work, offering potential causes and actionable solutions.

1. Issue: Inconsistent UV protection or premature degradation of the polymer.

  • Question: My polymer samples show inconsistent UV stability, with some areas degrading faster than others. What could be the cause?

  • Answer: This issue is frequently linked to poor dispersion of the UV stabilizer, this compound.[1] When the additive is not evenly distributed, some regions of the polymer have diminished protection, leading to localized, premature degradation.[1]

    • Potential Cause 1: Inadequate Mixing & Shear: The this compound may not be breaking down from its agglomerated powder form and distributing evenly throughout the polymer melt.[2] This can be due to low mixer speeds, insufficient mixing time, or "dead spots" within the mixing equipment.[2]

    • Solution:

      • Increase the shear rate during compounding by adjusting the screw speed and design in a twin-screw extruder.[1][2]

      • Optimize the mixing temperature. Adding the stabilizer at a temperature where the polymer has softened sufficiently allows for better coating and embedding of the additive.[2]

      • Ensure a proper residence time distribution so that all parts of the material receive a similar history of thermal and rheological loads.[3]

    • Potential Cause 2: Agglomeration of this compound: Due to forces like van der Waals, additive particles can have a strong affinity for each other, leading to clumps or agglomerates that are difficult to break apart.[4][5] This reduces the effective surface area of the stabilizer.

    • Solution:

      • Consider using a masterbatch form of this compound, where it is already pre-dispersed at a high concentration in a carrier resin.[6] This significantly improves its distribution in the final polymer melt.

      • Incorporate a dispersing agent or a compatibilizer to improve the interaction between the this compound particles and the polymer matrix.[7][8]

2. Issue: Visual defects in the final product (specks, fish-eyes, uneven color).

  • Question: My extruded film or molded part has visible specks and inconsistent color. Could this be related to the this compound additive?

  • Answer: Yes, these defects are classic symptoms of poor additive dispersion.[2] Undispersed agglomerates of this compound can appear as specks or "fish-eyes" and can cause localized color variations.[2][3]

    • Potential Cause 1: Low Compatibility: this compound, being a low polarity molecule, may have poor intrinsic compatibility with a highly polar polymer, leading to phase separation.[9]

    • Solution:

      • Introduce a compatibilizer. These additives modify the interfacial properties between the polymer and the additive, stabilizing the blend.[10] For polyolefin blends, maleic anhydride (B1165640) grafted copolymers are often effective.[10][11]

    • Potential Cause 2: Improper Processing Sequence: The point at which the stabilizer is added during the compounding process can affect its distribution.

    • Solution:

      • Avoid adding the stabilizer too early at low temperatures, which can cause it to clump with the resin instead of dispersing.[2]

      • Experiment with split feeding, where the polymer is melted first before the additive is introduced downstream in an extruder.

3. Issue: Loss of mechanical properties in the final polymer.

  • Question: After adding this compound, I've noticed a reduction in the impact strength and tensile strength of my polymer. Why is this happening?

  • Answer: A decrease in mechanical properties can occur if the additive is not well-dispersed. Large agglomerates of this compound can act as stress concentration points within the polymer matrix, initiating cracks and leading to premature failure under load.[4]

    • Potential Cause: Additive Agglomeration: As mentioned, undispersed particles create structural defects that limit effective stress transfer within the polymer network.[4]

    • Solution:

      • Focus on improving dispersion through higher shear mixing or the use of masterbatches.[1][6]

      • Utilize dispersing agents that wet, disperse, and stabilize the additive particles, preventing them from recombining.[7]

      • Verify that the loading level of this compound is within the recommended range (typically 0.1% to 1.0%), as excessive amounts can exacerbate dispersion issues.[12]

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work? this compound (CAS 3147-75-9) is a UV absorber of the benzotriazole (B28993) class.[12][13] Its molecular structure allows it to absorb harmful UV radiation, particularly in the 270-380 nm range, and dissipate the energy as harmless heat.[1][9][12] This process prevents the UV energy from breaking the chemical bonds within the polymer, thus inhibiting photodegradation, which can cause discoloration, brittleness, and loss of physical properties.[6]

2. In which polymers is this compound most effective? this compound has low polarity, which ensures good compatibility and stable dispersion in nonpolar polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[9] It is also used in a variety of other plastics. However, compatibility should always be verified for the specific polymer system.

3. What are the typical loading levels for this compound? The recommended usage levels for this compound generally range from 0.1% to 1.0%, depending on the polymer, the thickness of the final product, and the performance requirements of the application.[12]

4. Can this compound be used with other additives? Yes, this compound is often used in combination with other stabilizers to create a synergistic effect.[9] It is particularly effective when paired with Hindered Amine Light Stabilizers (HALS).[9][14] While this compound absorbs UV light (the first line of defense), HALS act as radical scavengers, neutralizing free radicals that may form despite the presence of the UV absorber.[1][14] This dual approach provides comprehensive, long-term protection.[14]

5. What is a masterbatch and why is it recommended? A masterbatch is a concentrated mixture of additives (like this compound) encapsulated within a carrier resin.[6] Using a masterbatch is highly recommended because it facilitates better handling and dosing, and most importantly, it significantly improves the dispersion of the additive in the final polymer product.[6][15] The high shear used in producing the masterbatch ensures the additive is already well-dispersed before it is introduced into the main manufacturing process.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol[12]
CAS Number 3147-75-9[12][13]
Molecular Formula C₂₀H₂₅N₃O[12][13]
Molecular Weight 323.43 g/mol [12]
Appearance Slightly yellowish powder[16]
Melting Point 106-108 °C[12]
Water Solubility 2 µg/L at 20°C (insoluble)[12][16]
Solubility Soluble in benzene, styrene, dichloromethane; slightly soluble in alcohols.[12]

Table 2: Troubleshooting Summary for this compound Dispersion

Observed ProblemPotential CauseRecommended Solution(s)
Inconsistent UV Protection Poor dispersion, agglomerationIncrease mixing shear/speed; optimize temperature; use a masterbatch.[1][2][6]
Surface Defects (Specks, Gels) Inadequate mixing, low compatibilityImprove mixing parameters; use a compatibilizer or dispersing agent.[2][7][10]
Reduced Mechanical Strength Additive agglomerates acting as stress pointsEnhance dispersion via masterbatch or higher shear; check loading level.[4][12]
Color Variation Uneven distribution of this compoundUse a masterbatch for uniform dosing and dispersion; ensure proper mixing sequence.[2][6]

Experimental Protocols

1. Protocol for Melt Compounding using a Twin-Screw Extruder

This protocol describes a general method for dispersing this compound into a polymer melt.

  • Objective: To achieve a homogeneous dispersion of this compound in a target polymer.

  • Materials & Equipment:

    • Polymer resin (e.g., Polypropylene pellets)

    • This compound powder or masterbatch

    • Co-rotating twin-screw extruder

    • Gravimetric feeders

    • Strand pelletizer

  • Methodology:

    • Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent degradation during processing. This compound typically does not require drying.

    • Feeder Calibration: Calibrate the gravimetric feeders for both the polymer resin and the this compound additive to ensure the target loading level (e.g., 0.5% w/w).

    • Extruder Setup: Set a temperature profile on the extruder appropriate for the polymer. A common profile for polypropylene is a gradual increase from the feed zone (e.g., 180°C) to the metering zone (e.g., 210-220°C).

    • Compounding:

      • Feed the polymer resin into the main throat of the extruder.

      • Introduce the this compound (powder or masterbatch) through a separate feeder, either at the main throat or at a downstream port after the polymer has melted, to enhance distributive mixing.

      • Set the screw speed to a moderate-to-high level (e.g., 200-400 RPM) to ensure high shear for breaking up agglomerates.

    • Pelletizing: Extrude the molten polymer blend through a strand die, cool the strands in a water bath, and cut them into pellets using a pelletizer.

    • Sample Collection: Discard the initial output to ensure the process has stabilized before collecting samples for analysis.

2. Protocol for Assessing Dispersion via Scanning Electron Microscopy (SEM)

  • Objective: To visually inspect the dispersion of this compound particles within the polymer matrix.

  • Materials & Equipment:

    • Compounded polymer pellets

    • Cryo-ultramicrotome

    • Scanning Electron Microscope (SEM)

    • Sputter coater (if required for non-conductive samples)

  • Methodology:

    • Sample Preparation:

      • Take a representative pellet from the compounded material.

      • Cryogenically fracture the pellet (by immersing in liquid nitrogen and then breaking it) or face-cut it with a cryo-ultramicrotome. This creates a smooth surface for analysis and prevents smearing.

    • Coating: Mount the fractured sample on an SEM stub. If the polymer is non-conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

    • SEM Imaging:

      • Place the sample in the SEM chamber.

      • Using a backscattered electron (BSE) detector can be advantageous, as it provides contrast based on atomic number, potentially highlighting the this compound particles against the polymer matrix.

      • Acquire images at various magnifications (e.g., 500x, 2000x, 10,000x) from multiple areas of the sample.

    • Analysis: Examine the images for the presence of agglomerates. Good dispersion is characterized by the absence of large clumps and an even distribution of fine particles. Poor dispersion will be evident from the presence of large, undispersed particles (agglomerates).

Visualizations

TroubleshootingWorkflow Problem Observed Problem: Poor UV Performance / Visual Defects InitialCheck Initial Check: Is Dispersion Uniform? Problem->InitialCheck Cause_Material Material Issue InitialCheck->Cause_Material No Cause_Process Processing Issue InitialCheck->Cause_Process No Cause_Formulation Formulation Issue InitialCheck->Cause_Formulation No Sol_Material1 Verify this compound Grade & Moisture Content Cause_Material->Sol_Material1 Sol_Material2 Switch to Masterbatch Form Cause_Material->Sol_Material2 Sol_Process1 Increase Mixer Shear Rate (Screw Speed) Cause_Process->Sol_Process1 Sol_Process2 Optimize Temperature Profile Cause_Process->Sol_Process2 Sol_Process3 Adjust Additive Feed Point Cause_Process->Sol_Process3 Sol_Formulation1 Add Compatibilizer Cause_Formulation->Sol_Formulation1 Sol_Formulation2 Add Dispersing Agent Cause_Formulation->Sol_Formulation2 Result Improved Dispersion & Product Quality Sol_Material2->Result Sol_Process1->Result Sol_Formulation1->Result FactorsAffectingDispersion Dispersion This compound Dispersion in Polymer Melt F1 Polymer Properties F1->Dispersion P1 Melt Viscosity F1->P1 P2 Polarity / Compatibility F1->P2 P3 Crystallinity F1->P3 F2 This compound Properties F2->Dispersion O1 Particle Size / Form (Powder vs. Masterbatch) F2->O1 O2 Loading Level (%) F2->O2 O3 Surface Chemistry F2->O3 F3 Processing Parameters F3->Dispersion PP1 Shear Rate / Screw Design F3->PP1 PP2 Temperature F3->PP2 PP3 Residence Time F3->PP3 F4 Formulation Additives F4->Dispersion FA1 Compatibilizers F4->FA1 FA2 Dispersing Agents F4->FA2 FA3 Other Stabilizers (HALS) F4->FA3 ExperimentalWorkflow Start Start: Define Formulation (Polymer, % this compound) Step1 Material Preparation (Drying, Weighing) Start->Step1 Step2 Melt Compounding (Twin-Screw Extrusion) Step1->Step2 Step3 Sample Fabrication (Injection Molding / Film Casting) Step2->Step3 Step4 Analysis Step3->Step4 Analysis1 Microscopy (SEM / TEM) - Assess Dispersion Step4->Analysis1 Analysis2 Performance Testing - UV-Vis Spectroscopy - Mechanical Tests Step4->Analysis2 End End: Correlate Results Analysis1->End Analysis2->End

References

Technical Support Center: Overcoming Solubility Challenges of Octrizole in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when incorporating Octrizole into various polymers during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in polymers important?

A1: this compound is a benzotriazole (B28993) UV absorber used to protect polymers and other organic substrates from degradation caused by ultraviolet radiation.[1] Its effective dispersion and solubility within a polymer matrix are crucial for ensuring long-term stability and performance of the final product, preventing issues like blooming (surface crystallization) and reduced UV protection.

Q2: Which are the preferred solvents for dissolving this compound?

A2: Methanol and acetonitrile (B52724) are recommended as preferred solvents for dissolving this compound.[2] It is also soluble in benzene, styrene, dichloromethane (B109758), and cyclohexane, and slightly soluble in alcohols.[3]

Q3: What are the main techniques to improve the solubility of this compound in polymers?

A3: The most common and effective techniques for overcoming the solubility challenges of poorly soluble crystalline compounds like this compound in polymers are the formation of amorphous solid dispersions (ASDs).[4] The two primary industrial methods for producing ASDs are:

  • Hot-Melt Extrusion (HME): A solvent-free process that uses heat and shear to disperse the active ingredient in a molten polymer matrix.[5]

  • Spray Drying: A process where a solution of the active ingredient and polymer is rapidly dried to form a powder with the active ingredient amorphously dispersed within the polymer.[4][6]

Q4: What are some common polymers used to create amorphous solid dispersions?

A4: A variety of polymers can be used to create amorphous solid dispersions, including:

The choice of polymer is critical and depends on the physicochemical properties of the active ingredient and the desired final formulation characteristics.[7]

Section 2: Troubleshooting Guides

Hot-Melt Extrusion (HME) Troubleshooting
Problem Potential Cause Recommended Solution
Phase Separation or Crystallization of this compound in the Extrudate - Incompatibility between this compound and the polymer.- Drug loading is above the solubility limit in the polymer at the processing temperature.- Insufficient mixing or residence time in the extruder.- Cooling rate of the extrudate is too slow.- Select a polymer with a closer solubility parameter to this compound.- Reduce the drug loading of this compound.- Increase screw speed and/or use a more complex screw design with kneading elements to improve mixing.[8]- Optimize the cooling process by using air knives or a cooling conveyor belt to rapidly cool the extrudate below its glass transition temperature.
Degradation of this compound or Polymer - Processing temperature is too high.- Excessive shear stress.- Lower the barrel temperature profile. This compound's degradation occurs above 240°C.[2]- Reduce the screw speed.[8]
High Extrusion Torque - Melt viscosity is too high.- Processing temperature is too low.- Increase the processing temperature.- Incorporate a plasticizer to reduce the melt viscosity and processing temperature.
Incomplete Dissolution of this compound - Processing temperature is too low to dissolve the crystalline this compound.- Insufficient residence time.- Increase the barrel temperature to ensure it is above the melting point of this compound (103-108°C).- Decrease the feed rate to increase the residence time in the extruder.
Spray Drying Troubleshooting
Problem Potential Cause Recommended Solution
Nozzle Clogging - High viscosity of the feed solution.- Precipitation of this compound or polymer in the solution.- Dilute the feed solution.- Increase the temperature of the feed solution (if stability allows).- Ensure complete dissolution of all components before spraying.
Product Agglomeration and Sticking - Incomplete drying of the particles.- Low glass transition temperature (Tg) of the formulation, leading to sticky particles at the outlet temperature.- Hydrophobic nature of the material.- Increase the inlet drying temperature or decrease the feed rate for more efficient drying.[9] - Select a polymer with a higher Tg.- Optimize the atomizing gas flow rate to create smaller droplets for faster drying.
Crystallization of this compound in the Final Powder - The solvent evaporation rate is too slow.- The outlet temperature is too high, approaching the Tg of the polymer and allowing for molecular mobility.- Increase the drying gas flow rate to accelerate solvent evaporation.[6]- Decrease the outlet temperature by adjusting the inlet temperature and feed rate.
Low Product Yield - Small, light particles are carried away with the exhaust gas.- Product sticking to the walls of the drying chamber and cyclone.- Optimize the cyclone separator efficiency.- For hydrophobic powders, consider using a two-stage drying process to prevent a sticky phase.[9]

Section 3: Quantitative Data

Solubility of this compound in Various Solvents
Solvent Solubility ( g/100 mL at 20°C) Reference
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]
BenzeneSoluble[3]
StyreneSoluble[3]
DichloromethaneSoluble[3]
CyclohexaneSoluble[3]
Water0.00002[3]

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the available literature. Precise quantitative data in g/100mL is limited. A similar benzotriazole UV absorber, UV-234, shows a solubility of 2 g/100g in acetone (B3395972) and 35 g/100g in chloroform. Another benzotriazole UV absorber, UV-1130, is reported to have a solubility of >50 g/100g in butanone (methyl ethyl ketone).

Compatibility of this compound with Common Polymers
Polymer Compatibility/Solubility Notes Reference
Polycarbonate (PC) High photostability. Poor adhesion, may require co-additives.[2]
Polyvinyl Chloride (PVC) Prevents yellowing at 0.5% loading. Limited effectiveness above 60°C.[2]
Polyesters Compatible up to 1.0% loading. Phase separation may occur at concentrations >0.3%.[2]
Polymethyl Methacrylate (PMMA) No specific data found for this compound. PMMA is soluble in solvents like ethyl acetate, toluene, and methyl ethyl ketone, which are potential solvents for this compound.[10]
Polystyrene This compound is used as a UV stabilizer in styrenics.[1]
Acrylics This compound is used as a UV stabilizer in acrylics.[1]

Section 4: Experimental Protocols

Protocol for Preparing an Amorphous Solid Dispersion of this compound by Hot-Melt Extrusion (HME)

This protocol provides a general guideline for preparing an amorphous solid dispersion of this compound with a polymer like polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA).

Materials and Equipment:

  • This compound

  • PVPVA (e.g., Kollidon® VA 64)

  • Twin-screw hot-melt extruder

  • Pelletizer or film casting unit

  • Differential Scanning Calorimeter (DSC)

  • X-Ray Powder Diffractometer (XRPD)

Procedure:

  • Premixing: Physically mix the desired ratio of this compound and PVPVA (e.g., 10:90, 20:80, 30:70 w/w) in a plastic bag for 5-10 minutes until a homogenous powder blend is obtained.

  • Extruder Setup: Set the temperature profile of the extruder barrel zones. A gradually increasing temperature profile is recommended. For a PVPVA-based formulation, a profile might start at 80°C and increase to 140-160°C at the die. The temperature should be sufficient to melt the polymer and dissolve the this compound without causing degradation.

  • Extrusion: Feed the premixed powder into the extruder at a constant feed rate. Set the screw speed (e.g., 100-200 RPM) to ensure adequate mixing and residence time.

  • Collection: Collect the extrudate as a strand and cool it rapidly on a conveyor belt with air cooling.

  • Downstream Processing: Pelletize the cooled strand into granules or cast it into a film.

  • Characterization:

    • DSC: Analyze the extrudate to confirm the absence of a melting endotherm for this compound, indicating the formation of an amorphous dispersion. A single glass transition temperature (Tg) for the mixture is expected.

    • XRPD: Analyze the extrudate to confirm the absence of crystalline peaks corresponding to this compound.

Protocol for Preparing an Amorphous Solid Dispersion of this compound by Spray Drying

This protocol provides a general guideline for preparing an amorphous solid dispersion of this compound with a polymer like hydroxypropyl methylcellulose acetate succinate (HPMCAS).

Materials and Equipment:

  • This compound

  • HPMCAS

  • Suitable solvent (e.g., a mixture of dichloromethane and methanol, or acetone)

  • Laboratory-scale spray dryer

  • High-performance liquid chromatography (HPLC) system

  • Differential Scanning Calorimeter (DSC)

  • X-Ray Powder Diffractometer (XRPD)

Procedure:

  • Solution Preparation: Prepare a solution by dissolving this compound and HPMCAS in the chosen solvent system. A typical solid concentration is 2-10% (w/v). Ensure complete dissolution of both components.

  • Spray Dryer Setup:

    • Inlet Temperature: Set the inlet temperature based on the boiling point of the solvent (e.g., 60-100°C for acetone).

    • Atomizing Gas Flow: Adjust the atomizing gas flow to achieve a fine spray.

    • Feed Rate: Set the feed pump to deliver the solution at a constant rate.

    • Aspirator/Drying Gas Flow: Set the aspirator or drying gas flow to ensure efficient drying and particle collection.

  • Spray Drying: Spray the solution into the drying chamber. The rapid evaporation of the solvent will form solid particles of the amorphous dispersion.

  • Product Collection: Collect the dried powder from the cyclone separator.

  • Secondary Drying: To remove any residual solvent, perform secondary drying of the collected powder in a vacuum oven at a temperature below the glass transition temperature of the formulation (e.g., 40°C) for 12-24 hours.

  • Characterization:

    • HPLC: Determine the drug content and purity of the spray-dried powder.

    • DSC: Confirm the amorphous nature of the dispersion by the absence of the this compound melting peak and the presence of a single Tg.

    • XRPD: Verify the absence of crystallinity.

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing & Characterization start Define this compound:Polymer Ratio premix Physical Blending of Powders start->premix dissolve Dissolve this compound & Polymer in Solvent start->dissolve hme Hot-Melt Extrusion premix->hme spray_dry Spray Drying dissolve->spray_dry cool_pelletize Cooling & Pelletizing hme->cool_pelletize collect_dry Powder Collection & Secondary Drying spray_dry->collect_dry characterize Characterization (DSC, XRPD) cool_pelletize->characterize collect_dry->characterize end Amorphous Solid Dispersion characterize->end

Caption: Workflow for preparing this compound amorphous solid dispersions.

troubleshooting_logic cluster_problem Problem Analysis cluster_solution Potential Solutions start Solubility Issue Identified crystallinity Crystallinity in Final Product? start->crystallinity degradation Degradation Observed? start->degradation processing_issue Processing Difficulty? start->processing_issue optimize_cooling Increase Cooling Rate / Decrease Outlet Temp crystallinity->optimize_cooling Yes change_polymer Select Polymer with Better Miscibility crystallinity->change_polymer Yes lower_temp Decrease Processing Temperature degradation->lower_temp Yes reduce_shear Decrease Screw Speed / Adjust Atomization degradation->reduce_shear Yes add_plasticizer Incorporate a Plasticizer (HME) processing_issue->add_plasticizer Yes (High Torque) adjust_solvent Optimize Solvent System (Spray Drying) processing_issue->adjust_solvent Yes (Clogging)

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Octrizole Interactions with Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octrizole (2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole), a high-performance benzotriazole (B28993) UV absorber. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this compound and other polymer additives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the use of this compound in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a UV absorber of the hydroxyphenyl-benzotriazole class. It functions by absorbing harmful ultraviolet (UV) radiation in the 300-400 nm range and dissipating it as harmless thermal energy.[1] This mechanism protects the polymer matrix from photodegradation, which can cause discoloration, loss of mechanical properties, and surface cracking.

Q2: With which types of additives is this compound most commonly used?

A2: this compound is frequently used in combination with other stabilizers to enhance the overall durability of the polymer. The most common co-additives include:

  • Hindered Amine Light Stabilizers (HALS): To provide synergistic protection against photo-oxidation.

  • Antioxidants: To protect the polymer during high-temperature processing and long-term heat aging.

  • Other UV Absorbers: To broaden the range of UV protection.

Q3: Can this compound be used in clear and pigmented polymer systems?

A3: Yes, this compound is effective in both clear and pigmented systems. In clear applications, it helps to prevent yellowing and maintain transparency. In pigmented formulations, it protects the polymer matrix and can also help to reduce the fading of certain organic pigments.

Troubleshooting Common Issues

Problem 1: My polymer formulation is yellowing or showing significant color change after UV exposure, even with this compound.

Possible Causes & Solutions:

  • Insufficient Concentration: The concentration of this compound may be too low for the specific application and exposure conditions.

    • Solution: Increase the loading level of this compound. Typical use levels range from 0.1% to 1.0%, but demanding applications may require higher concentrations.[2]

  • Antagonistic Interactions: Other additives in your formulation may be interfering with the performance of the stabilization system. Phenolic antioxidants, for instance, can sometimes cause color shifts, especially in combination with HALS. Acidic additives, such as certain halogenated flame retardants, can deactivate HALS, reducing the synergistic protection with this compound.

    • Solution: Review your entire formulation. Consider replacing the problematic additive with a non-interactive alternative. For example, substitute a phenolic antioxidant with a phosphite (B83602) or a lactone-based antioxidant.

  • Inadequate UV Wavelength Coverage: this compound is highly effective in the UV-A and UV-B regions. However, if the polymer is sensitive to other wavelengths, or if the light source in your test has a unique spectral output, additional UV absorbers might be necessary.

    • Solution: Consider adding another type of UV absorber, such as a benzophenone (B1666685) or a triazine, to provide broader UV protection.

  • Polymer Degradation: The polymer itself may be inherently unstable to the processing conditions or environmental exposure, leading to the formation of chromophores.

    • Solution: Ensure that the processing temperatures are within the recommended range for the polymer and that an adequate processing stabilizer package (including primary and secondary antioxidants) is used.

Problem 2: The mechanical properties (e.g., tensile strength, impact resistance) of my polymer are degrading faster than expected.

Possible Causes & Solutions:

  • Lack of Synergistic Protection: this compound primarily absorbs UV radiation, but it does not effectively scavenge free radicals generated during photo-oxidation.

    • Solution: Incorporate a Hindered Amine Light Stabilizer (HALS) into your formulation. The combination of a UV absorber like this compound and a HALS provides a synergistic effect, where the UV absorber reduces the number of radicals formed, and the HALS scavenges the radicals that do form.[3][4]

  • Additive Migration or Leaching: this compound or other essential additives may be migrating to the surface of the polymer or being leached out by environmental factors (e.g., water, solvents).

    • Solution: Consider using higher molecular weight grades of additives, which are less prone to migration. Ensure good compatibility between all additives and the polymer matrix.

  • Incompatibility with Other Additives: Certain additives can negatively impact the mechanical properties of the final product.

    • Solution: Evaluate the effect of each additive on the mechanical properties of the polymer. In some cases, a processing aid that improves flow may inadvertently reduce impact strength.[5]

Problem 3: I am observing surface defects such as cracking, chalking, or loss of gloss.

Possible Causes & Solutions:

  • Surface Degradation: The surface of the polymer is the most exposed to UV radiation and environmental stressors.

    • Solution: A robust stabilization package including this compound and a HALS is crucial for surface protection. The HALS is particularly effective at the surface where it can scavenge free radicals.

  • Incompatibility with Processing Aids: Some processing aids, lubricants, or mold release agents can bloom to the surface, affecting gloss and potentially interfering with the performance of the UV stabilizers.

    • Solution: Ensure that all processing aids are compatible with the polymer and other additives. Test for blooming by wiping the surface of the molded part. If a residue is present, consider changing the processing aid or reducing its concentration.

  • Environmental Stress Cracking (ESC): The combination of environmental exposure and molded-in stress can lead to cracking.

    • Solution: Optimize the molding process to minimize residual stress in the parts. Ensure that the polymer is not exposed to aggressive chemicals in its end-use environment.

Data on Additive Interactions

The following tables provide illustrative data on the performance of benzotriazole UV absorbers, like this compound, in combination with other additives. The actual performance will depend on the specific polymer, formulation, and exposure conditions.

Table 1: Synergistic Effect of a Benzotriazole UV Absorber and HALS in Polypropylene

Accelerated weathering was performed according to ASTM G154, Cycle 1, for 2000 hours. Color change is measured as ΔE* (Delta E).

FormulationAdditive ConcentrationColor Change (ΔE*) after 2000 hoursGloss Retention (%) after 2000 hours
Control (Unstabilized PP)None35.215
Formulation A0.3% Benzotriazole UVA12.560
Formulation B0.3% HALS18.755
Formulation C (Synergistic) 0.3% Benzotriazole UVA + 0.3% HALS 4.1 85

This table illustrates the synergistic effect where the combination of a benzotriazole UV absorber and a HALS provides significantly better color and gloss retention than either additive alone.

Table 2: Potential Antagonistic Interaction of a Benzotriazole/HALS System with an Acidic Additive

Accelerated weathering was performed on a PVC formulation. Color change is measured as Yellowness Index (YI) according to ASTM E313.

FormulationAdditive SystemYellowness Index (YI) after 1000 hours
Formulation D0.2% Benzotriazole UVA + 0.2% HALS8.5
Formulation E (Antagonistic) 0.2% Benzotriazole UVA + 0.2% HALS + 1.0% Acidic FR 25.3
Formulation F0.2% Benzotriazole UVA + 0.2% HALS + 1.0% Non-Acidic FR9.1

This table illustrates a potential antagonistic interaction. The presence of an acidic flame retardant (Acidic FR) can deactivate the HALS, leading to a significant increase in yellowing compared to a formulation with a non-acidic flame retardant (Non-Acidic FR).

Experimental Protocols

Protocol 1: Accelerated Weathering Testing

This protocol outlines the general procedure for evaluating the performance of polymer formulations under accelerated weathering conditions.

1. Objective: To simulate the damaging effects of long-term outdoor exposure on polymer samples in a laboratory setting.

2. Applicable Standards:

  • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
  • ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics.
  • ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.

3. Materials and Equipment:

  • Accelerated weathering chamber (Fluorescent UV or Xenon Arc).
  • Polymer plaques or films prepared with the desired formulations.
  • Colorimeter or spectrophotometer for measuring color change (ΔE* or Yellowness Index).
  • Gloss meter.
  • Tensile testing machine.
  • Control samples (unstabilized polymer and/or a formulation with known performance).

4. Procedure:

  • Sample Preparation: Prepare flat plaques or films of the polymer formulations to be tested. Ensure that the samples are clean and free of any surface contaminants.
  • Instrument Setup: Set up the accelerated weathering chamber according to the chosen ASTM standard. Common cycles involve alternating periods of UV exposure and moisture (condensation or water spray) at controlled temperatures.
  • Example Cycle (ASTM G154, Cycle 1): 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
  • Exposure: Mount the samples in the chamber and begin the exposure cycle. It is recommended to periodically reposition the samples to ensure uniform exposure.
  • Evaluation: At predetermined intervals (e.g., 500, 1000, 1500, 2000 hours), remove the samples for evaluation.
  • Color Measurement: Measure the color of the exposed samples and compare it to the unexposed samples to calculate ΔE* or Yellowness Index.
  • Gloss Measurement: Measure the gloss of the exposed surface at a specified angle (e.g., 60°).
  • Mechanical Property Testing: Conduct tensile tests to determine the retention of properties such as tensile strength and elongation at break.
  • Data Analysis: Plot the changes in color, gloss, and mechanical properties as a function of exposure time for each formulation.

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy for Degradation Analysis

1. Objective: To monitor the chemical changes in the polymer structure as a result of degradation.

2. Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

3. Procedure:

  • Baseline Spectrum: Obtain an FTIR-ATR spectrum of the unexposed polymer sample.
  • Exposed Sample Spectra: After each exposure interval in the accelerated weathering test, obtain an FTIR-ATR spectrum of the exposed surface of the polymer sample.
  • Data Analysis:
  • Monitor the growth of carbonyl peaks (typically in the 1700-1750 cm⁻¹ region), which is an indicator of photo-oxidation.
  • Track the decrease in the intensity of peaks associated with the UV absorber to assess its consumption over time.
  • Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H stretching peak).

Visualizations

Synergistic Mechanism of UV Absorber and HALS

Synergistic_Mechanism cluster_UV_Protection UV Protection Mechanism UV_Light UV Light Polymer Polymer UV_Light->Polymer excites This compound This compound (UV Absorber) UV_Light->this compound absorbed by Free_Radicals Free Radicals Polymer->Free_Radicals generates Heat Heat This compound->Heat dissipated as HALS HALS Stable_Products Stable Products HALS->Stable_Products forms Free_Radicals->HALS scavenged by Degradation Polymer Degradation Free_Radicals->Degradation leads to

Caption: Synergistic protection mechanism of a UV absorber (this compound) and a HALS.

Troubleshooting Workflow for Polymer Yellowing

Troubleshooting_Yellowing Start Start: Polymer Yellowing Observed Check_Concentration Is this compound concentration sufficient? Start->Check_Concentration Increase_Concentration Increase this compound concentration Check_Concentration->Increase_Concentration No Review_Formulation Review other additives for antagonistic interactions Check_Concentration->Review_Formulation Yes Increase_Concentration->Review_Formulation End Problem Resolved Increase_Concentration->End Replace_Additive Replace problematic additive Review_Formulation->Replace_Additive Yes Check_Processing Are processing conditions within spec? Review_Formulation->Check_Processing No Replace_Additive->Check_Processing Replace_Additive->End Optimize_Processing Optimize processing parameters Check_Processing->Optimize_Processing No Consider_Co_Stabilizers Consider adding co-stabilizers (e.g., HALS) Check_Processing->Consider_Co_Stabilizers Yes Optimize_Processing->Consider_Co_Stabilizers Optimize_Processing->End Consider_Co_Stabilizers->End End_Unresolved Consult Technical Support Consider_Co_Stabilizers->End_Unresolved If problem persists

Caption: A logical workflow for troubleshooting yellowing in polymer formulations.

References

Technical Support Center: Photodegradation of Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the photodegradation pathways of benzotriazole (B28993) UV absorbers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which benzotriazole UV absorbers protect materials from UV radiation?

A1: The primary photoprotective mechanism is a process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing UV radiation, the molecule undergoes an ultrafast and efficient tautomerization. This process allows the absorbed high-energy UV photons to be dissipated as harmless heat, with the molecule quickly returning to its ground state to absorb more UV energy. This rapid cycle occurs on a picosecond timescale, enabling a single benzotriazole molecule to dissipate the energy of thousands of UV photons without significant photodegradation.

Q2: What are the main pathways through which benzotriazole UV absorbers degrade under UV exposure?

A2: While designed for photostability, benzotriazole UV absorbers can degrade under prolonged or high-intensity UV irradiation. The degradation can proceed through several pathways, including:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common initial degradation step.

  • Ring Opening: Either the triazole or the benzene (B151609) ring can open, leading to the formation of smaller, often more polar, degradation products.

  • Polymerization: Small, reactive intermediates generated during photolysis can polymerize to form larger molecules.

Q3: What are the typical degradation products of benzotriazole UV absorbers?

A3: The degradation of benzotriazole UV absorbers can lead to a variety of products. For instance, the degradation of 1H-benzotriazole can result in hydroxylated products (e.g., C₆H₅N₃O) in the early stages, followed by open-loop products (e.g., C₄H₃N₃O₄) as degradation progresses.[1] In some cases, aniline (B41778) and phenazine (B1670421) have been observed as intermediates.[2] The specific products formed depend on the experimental conditions, such as the presence of catalysts (e.g., TiO₂) and the pH of the solution.

Q4: How does pH affect the photodegradation of benzotriazole UV absorbers?

A4: The pH of the solution can significantly influence the rate of photodegradation. Generally, the degradation rates of benzotriazoles decrease with increasing pH.[3] This is because the speciation of the benzotriazole molecule (cationic, neutral, or anionic) changes with pH, affecting its light absorption properties and reactivity.

Troubleshooting Guides

Issue 1: Low or No Degradation of Benzotriazole UV Absorber Observed

Possible Cause Troubleshooting Steps
Insufficient UV Light Intensity or Incorrect Wavelength Verify the specifications of your UV lamp. Ensure the emission spectrum of the lamp overlaps with the absorption spectrum of the benzotriazole UV absorber being studied. Check the age of the lamp, as intensity can decrease over time.
Inappropriate Solvent The solvent can influence the degradation pathway and rate. If possible, test the photodegradation in different solvents of varying polarities.
Presence of Quenchers Other components in the solution, such as dissolved organic matter or certain metal ions (e.g., Cu²⁺, Fe³⁺), can quench the excited state of the benzotriazole or scavenge reactive oxygen species, thereby inhibiting degradation.
Sample Concentration Too High If the concentration of the UV absorber is too high, it can lead to an "inner filter effect," where the molecules on the surface of the solution absorb most of the light, preventing it from reaching the molecules in the bulk solution. Try diluting the sample.

Issue 2: Inconsistent or Irreproducible Results in Degradation Studies

Possible Cause Troubleshooting Steps
Fluctuations in UV Lamp Output Monitor the output of your UV lamp over the course of the experiment using a radiometer. If the output is unstable, allow the lamp to warm up for a sufficient amount of time before starting the experiment.
Variability in Sample Preparation Ensure that the concentration of the benzotriazole UV absorber is consistent across all samples. Use precise and calibrated pipettes and balances.
Temperature and Environmental Variations Conduct experiments in a temperature-controlled environment. Seal reaction vessels to prevent evaporation of the solvent, which would concentrate the sample.
Inconsistent Analytical Measurements Calibrate your analytical instrument (e.g., HPLC-UV, LC-MS) before each set of measurements. Use an internal standard to account for variations in injection volume and detector response.

Issue 3: Difficulty in Identifying Degradation Products

Possible Cause Troubleshooting Steps
Low Concentration of Degradation Products Concentrate the sample after irradiation using techniques like solid-phase extraction (SPE) before analysis.
Co-elution of Peaks in Chromatography Optimize your HPLC or LC method. Try different mobile phase compositions, gradients, columns, and flow rates to improve the separation of degradation products.
Lack of Reference Standards Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the degradation products, which can help in elucidating their elemental composition and proposing structures. Tandem mass spectrometry (MS/MS) can provide further structural information.
Complex Matrix Effects If working with complex samples (e.g., environmental water, polymer extracts), perform a sample cleanup procedure to remove interfering matrix components before analysis.

Experimental Protocols

Protocol 1: General Photodegradation Experiment

  • Solution Preparation: Prepare a stock solution of the benzotriazole UV absorber in a suitable solvent (e.g., acetonitrile (B52724), water). From the stock solution, prepare the working solutions at the desired concentration.

  • Irradiation: Transfer the working solution to a quartz reaction vessel. Place the vessel in a photorea ctor equipped with a UV lamp of the desired wavelength (e.g., 254 nm, 365 nm, or a solar simulator).

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution.

  • Analysis: Analyze the withdrawn aliquots using a suitable analytical technique, such as HPLC-UV or LC-MS, to monitor the disappearance of the parent compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of the benzotriazole UV absorber as a function of irradiation time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by HPLC-UV

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of benzotriazoles and their degradation products.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727) is typically employed.

  • Detection: Set the UV detector to a wavelength where the parent compound and expected degradation products have significant absorbance. A diode array detector (DAD) is useful for obtaining the UV spectra of the eluting peaks, which can aid in their identification.

  • Quantification: Create a calibration curve using standard solutions of the parent benzotriazole UV absorber to quantify its concentration over time.

Quantitative Data

Table 1: Photodegradation Kinetics of 1H-Benzotriazole in Different Systems

SystemUV Intensity (mW cm⁻²)Apparent Rate Constant (k_app, s⁻¹)Hydroxyl Radical Rate Constant (k_•OH-BTA, M⁻¹ s⁻¹)Reference
UV/H₂O₂0.0231.63 x 10⁻³(7.1 ± 0.8) x 10⁹[1][3]
UV/TiO₂0.0231.87 x 10⁻³(6.9 ± 0.7) x 10⁹[1][3]

Visualizations

ESIPT GroundState Ground State (Keto-form) ExcitedState Excited State (Keto-form) GroundState->ExcitedState UV Absorption EnolTautomer Excited State (Enol-form) ExcitedState->EnolTautomer Proton Transfer GroundStateEnol Ground State (Enol-form) EnolTautomer->GroundStateEnol Non-radiative Decay (Heat) GroundStateEnol->GroundState Tautomerization

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

PhotodegradationPathway BTA Benzotriazole UV Absorber Hydroxylated Hydroxylated Intermediates BTA->Hydroxylated UV / •OH Polymerization Polymerized Products BTA->Polymerization UV RingOpened Ring-Opened Products Hydroxylated->RingOpened Further Oxidation Mineralization Mineralization (CO2, H2O, NOx) RingOpened->Mineralization Complete Oxidation

Caption: Generalized photodegradation pathway of benzotriazole UV absorbers.

References

Technical Support Center: Optimizing Octrizole Concentration for Maximum UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Octrizole concentration for maximum UV protection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it provide UV protection?

A1: this compound, also known as UV-329, is a high-performance UV absorber belonging to the hydroxyphenyl benzotriazole (B28993) class.[1] It is utilized in various applications, including cosmetics, plastics, and coatings, to protect materials from degradation caused by UV radiation.[2] this compound's primary mechanism involves absorbing harmful UV radiation, particularly in the 300-380 nm range, and converting it into harmless thermal energy through a process of intramolecular proton transfer.[1] This cycle allows it to dissipate UV energy without undergoing degradation itself, providing long-lasting photostabilization.[1][3]

Q2: What is a typical starting concentration range for this compound in a formulation?

A2: The optimal concentration of this compound depends on the specific substrate and the desired performance level. Generally, usage levels range from 0.1% to 1.0% by weight.[4] For specific polymers like polyethylene, a concentration of 0.2–0.5% w/w is often effective, while polypropylene (B1209903) may require higher loadings of 0.5–1.0% w/w.[1] It is crucial to determine the optimal concentration experimentally for each unique formulation.

Q3: Can this compound be combined with other UV filters?

A3: Yes, this compound can be used in combination with other UV absorbers to achieve synergistic effects, leading to enhanced UV protection.[5] It is often formulated with other organic and inorganic UV filters to provide broad-spectrum protection.[5][6] Combining this compound with hindered amine light stabilizers (HALS) is particularly effective, as it often results in synergistic performance.[4]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration via UV-Vis Spectroscopy

This protocol outlines the methodology for preparing samples and measuring UV absorbance to determine the most effective concentration of this compound.

1. Materials and Equipment:

  • This compound (powder form)[2]

  • Appropriate solvent (e.g., chloroform, ethanol, or a specific cosmetic emollient)[4][7]

  • Base formulation (e.g., cream, lotion, polymer film)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Volumetric flasks

2. Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the this compound in a suitable solvent to prepare a concentrated stock solution (e.g., 1% w/v).

  • Use a vortex mixer or sonicator to ensure complete dissolution, especially as this compound is insoluble in water.[4]

3. Sample Formulation Preparation:

  • Prepare a series of test formulations with varying concentrations of this compound (e.g., 0.1%, 0.2%, 0.5%, 1.0% w/w) by adding the required volume of the stock solution to the base formulation.[4]

  • Ensure the solvent is compatible with the base formulation and will not cause phase separation.[8]

  • Prepare a control sample containing the base formulation and solvent but no this compound.

  • Thoroughly mix each sample to ensure a homogenous distribution of this compound.

4. UV Absorbance Measurement:

  • Calibrate the UV-Vis spectrophotometer using the control sample as the blank.

  • Prepare a dilute sample of each formulation concentration for analysis. For solid samples like polymer films, direct measurement may be possible. For emulsions, dilution in a suitable solvent is necessary.

  • Measure the UV absorbance spectrum for each sample across the UVA and UVB range (typically 290-400 nm).

  • Record the absorbance values at key wavelengths.

5. Data Analysis and Optimization:

  • Plot the absorbance values against the corresponding this compound concentrations.

  • Identify the concentration at which the absorbance plateaus or provides the desired level of UV protection (e.g., a specific Sun Protection Factor or SPF value).

  • Consider factors like formulation stability and aesthetics when selecting the final concentration.

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Optimization prep_stock Prepare this compound Stock Solution prep_samples Create Formulation Samples (Varying this compound %) prep_stock->prep_samples measure Measure UV Absorbance (290-400 nm) prep_samples->measure prep_control Prepare Control Sample (No this compound) calibrate Calibrate Spectrophotometer with Control prep_control->calibrate calibrate->measure plot Plot Absorbance vs. Concentration measure->plot analyze Analyze Data for Optimal Performance plot->analyze select Select Final Concentration analyze->select

Workflow for determining optimal this compound concentration.

Troubleshooting Guide

Q4: My this compound is not dissolving in the formulation. What should I do?

A4: this compound is insoluble in water and requires an organic solvent or oil phase for dissolution.[4]

  • Check Solvent Compatibility: Ensure you are using a suitable solvent. This compound is soluble in solvents like benzene, styrene, and dichloromethane (B109758) and slightly soluble in alcohols.[4] For cosmetic formulations, select appropriate emollients and polar oils to improve solubility.[9]

  • Heating: Gently heating the oil phase during formulation can help dissolve solid organic UV filters like this compound. Ensure you reach the melting point of the filter (103-108 °C for this compound) to achieve full solubilization.[2][4][9]

  • Sonication: Using an ultrasonic bath can aid in the dissolution process.

Q5: The formulation is showing signs of instability (e.g., crystallization, phase separation) over time. How can I fix this?

A5: Instability can be caused by poor solubilization or an imbalanced formulation.

  • Improve Solubilization: Insufficiently dissolved this compound can crystallize over time. Revisit the solubilization process, potentially by changing the emollient system or ensuring the correct temperature was reached during manufacturing.[9]

  • Emulsifier Check: In emulsion systems, ensure the emulsifier is appropriate and used at an adequate concentration to maintain phase stability.[8]

  • Homogenization: Proper homogenization is critical for creating a stable emulsion and ensuring even distribution of the UV filter.[9]

Q6: My UV absorbance readings are inconsistent across different samples of the same concentration. What is causing this?

A6: Inconsistent readings are often due to a lack of homogeneity or issues with the measurement process.

  • Ensure Homogeneity: Inadequate dispersion of this compound will lead to "hot spots" of high concentration and other areas with low concentration. Improve your mixing or homogenization process to ensure the UV filter is evenly distributed.[9]

  • Sample Preparation: Ensure that the sample being measured is representative of the entire batch. For viscous formulations, take care to avoid introducing air bubbles into the cuvette.

  • Cuvette Cleanliness: Ensure the quartz cuvettes are thoroughly cleaned between measurements to avoid cross-contamination.

troubleshooting_logic Troubleshooting Logic for Common Issues cluster_issues Identify Issue cluster_solutions Potential Solutions start Problem Encountered solubility Insolubility/ Crystallization start->solubility instability Formulation Instability start->instability inconsistency Inconsistent Results start->inconsistency sol_solvent Check/Change Solvent or Emollient solubility->sol_solvent sol_heat Apply Heat During Mixing solubility->sol_heat instability->sol_solvent sol_emulsifier Verify Emulsifier System instability->sol_emulsifier sol_homogenize Improve Homogenization instability->sol_homogenize inconsistency->sol_homogenize sol_sampling Refine Sampling Technique inconsistency->sol_sampling

Troubleshooting guide for this compound formulation issues.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound
Application/SubstrateRecommended Concentration (% w/w)Reference
General Use0.1 - 1.0%[4]
Polyethylene (PE)0.2 - 0.5%[1]
Polypropylene (PP)0.5 - 1.0%[1]
Polystyrene (PS)0.2 - 0.5%[10]
Polyvinyl Chloride (PVC)0.2 - 0.5%[10]
Polyesters0.3 - 0.5%[10]
Coatings1.0 - 3.0%[10]
Table 2: Example of Synergistic UV Filter Combinations in Sunscreen Formulations

The following table provides examples of UV filter combinations from patent literature that demonstrate synergistic effects, leading to high SPF values. While these do not all contain this compound, they illustrate the principle of combining multiple filters.

UV FilterCombination 1 (% w/w)Combination 2 (% w/w)Reference
Octocrylene5.05.6[11][12]
Avobenzone4.02.8[11][12]
Tinosorb S2.0-[11]
Uvinul T1502.5-[11]
Mexoryl SX1.5-[11]
Mexoryl XL2.5-[11]
Oxybenzone-3.6[12]
Octisalate-3.0[12]
Homosalate-10.0[12]

References

Technical Support Center: Octrizole (UV-329) Processing Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Octrizole (UV-329) at various processing temperatures. It is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known as UV-329, is a high-performance benzotriazole (B28993) UV absorber. Its primary function is to protect various organic substrates, such as plastics and polymers, from degradation caused by exposure to ultraviolet (UV) radiation. It is particularly effective in high-temperature processing applications.[1]

Q2: What is the general thermal stability of this compound?

A2: this compound is known for its good thermal stability, making it suitable for processing at elevated temperatures. It can generally withstand temperatures up to 250°C.[2] However, noticeable weight loss begins to occur at lower temperatures.

Q3: How does this compound protect materials from UV degradation?

A3: this compound functions through a process called Excited-State Intramolecular Proton Transfer (ESIPT). It absorbs harmful UV radiation and dissipates the energy as harmless heat, preventing the initiation of degradation pathways within the polymer matrix.[1][2][3] This mechanism contributes to its excellent photostability.

Quantitative Data on Thermal Stability

The thermal stability of this compound can be quantitatively assessed using Thermogravimetric Analysis (TGA). The following table summarizes the weight loss of pure this compound at various temperatures when heated at a rate of 20°C/min in air.

Temperature (°C)Weight Loss (%)
1801.0
2002.0
2205.0
Data sourced from a technical datasheet for UV-329.[4]

Experimental Protocols

Thermogravimetric Analysis (TGA) for this compound Stability

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to simulate different processing conditions. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min or 20°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

High-Performance Liquid Chromatography (HPLC) for Quantifying this compound Degradation

Objective: To quantify the amount of undegraded this compound in a polymer matrix after processing.

Methodology:

  • Sample Preparation:

    • Take a known weight of the polymer sample containing this compound.

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) for polycarbonate).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter the solution to separate the precipitated polymer, leaving the this compound in the filtrate.

    • Evaporate the solvent from the filtrate and redissolve the residue in the mobile phase for HPLC analysis.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The exact ratio should be optimized for good separation.

  • Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (around 345 nm).

  • Quantification: Create a calibration curve using standard solutions of known this compound concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration of undegraded this compound.

Troubleshooting Guide

This section addresses common issues related to this compound stability during processing.

Issue 1: Discoloration (e.g., yellowing) of the final product.

  • Possible Cause: Thermal degradation of this compound or the polymer matrix, or interaction between the two.

  • Troubleshooting Steps:

    • Verify Processing Temperature: Ensure that the processing temperature does not significantly exceed the recommended thermal stability limit of this compound. Refer to the TGA data for guidance.

    • Reduce Residence Time: Minimize the time the material spends at high temperatures in the extruder or molding machine.

    • Check for Shear Heating: Excessive shear can generate localized hot spots. Consider optimizing the screw design or reducing the screw speed to minimize shear.[5]

    • Inert Atmosphere: If possible, process under an inert atmosphere (e.g., nitrogen) to reduce oxidative degradation.

    • Antioxidant Synergy: Consider the use of co-stabilizers, such as phenolic antioxidants, which can work synergistically with UV absorbers to improve overall stability.[6]

Issue 2: Reduced UV protection performance of the final product.

  • Possible Cause: Loss of active this compound due to thermal degradation or volatilization during processing.

  • Troubleshooting Steps:

    • Quantify this compound Content: Use HPLC analysis (as described in the experimental protocols) to determine the concentration of active this compound in the final product and compare it to the initial loading.

    • Review Processing Temperatures: As with discoloration, ensure processing temperatures are within the stable range for this compound.

    • Minimize Volatilization: Ensure adequate venting is in place to remove volatiles, but also consider if processing conditions are causing excessive loss of the stabilizer itself.

    • Compatibility Check: Ensure good compatibility between this compound and the polymer matrix to prevent phase separation and localized degradation.

Issue 3: Inconsistent product quality or performance.

  • Possible Cause: Uneven dispersion of this compound within the polymer matrix.

  • Troubleshooting Steps:

    • Improve Mixing: Optimize the mixing parameters during compounding, such as screw speed, mixing element configuration, and residence time, to ensure a homogeneous distribution of this compound.[5]

    • Masterbatch Quality: If using a masterbatch, ensure it is of high quality with a uniform concentration of the UV absorber.

    • Material Handling: Ensure proper handling and storage of both the raw polymer and the this compound to prevent clumping or segregation before processing.

Visualizations

Octrizole_Degradation_Pathway cluster_0 Thermal Stress cluster_1 Degradation Process This compound This compound (Stable) Degradation_Intermediates Degradation Intermediates (e.g., radical species) This compound->Degradation_Intermediates High Temperature (>220°C) Degradation_Products Degradation Products (e.g., smaller phenolic compounds, cleavage of benzotriazole ring) Degradation_Intermediates->Degradation_Products Further Reactions

Caption: Potential thermal degradation pathway of this compound under high-temperature stress.

Troubleshooting_Workflow Start Product Issue Observed (e.g., Discoloration, Poor UV Stability) Check_Temp Verify Processing Temperature Start->Check_Temp Reduce_Shear Reduce Shear / Optimize Screw Design Start->Reduce_Shear Analyze_this compound Quantify this compound Content (HPLC) Check_Temp->Analyze_this compound Within Range Reduce_Temp Reduce Temperature / Optimize Profile Check_Temp->Reduce_Temp Too High Check_Dispersion Evaluate Dispersion Analyze_this compound->Check_Dispersion No Significant Degradation Add_Antioxidant Consider Co-stabilizers (Antioxidants) Analyze_this compound->Add_Antioxidant Degradation Confirmed Improve_Mixing Optimize Mixing Parameters Check_Dispersion->Improve_Mixing Poor End_Further Consult Supplier / Further Analysis Check_Dispersion->End_Further Good End_Success Problem Resolved Reduce_Temp->End_Success Reduce_Shear->End_Success Add_Antioxidant->End_Success Improve_Mixing->End_Success

Caption: Troubleshooting workflow for this compound stability issues during processing.

References

Technical Support Center: Troubleshooting Yellowing of Polymers Containing Octrizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the yellowing of polymers stabilized with Octrizole, a benzotriazole-type UV absorber.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent polymer degradation?

A1: this compound is a UV absorber belonging to the hydroxyphenyl benzotriazole (B28993) class.[1][2][3] It functions by absorbing harmful ultraviolet radiation in the 270-380 nm range and converting it into harmless thermal energy, which is then dissipated throughout the polymer matrix.[4] This process prevents the initiation of photodegradation, which can lead to chain scission, cross-linking, and the formation of chromophores (color-causing groups), thereby preserving the polymer's physical properties and appearance.[2][5]

Q2: My polymer containing this compound is yellowing. What are the potential causes?

A2: Yellowing in polymers containing this compound can stem from several factors:

  • Polymer Degradation: The polymer itself may be degrading due to factors other than UV exposure, such as excessive heat during processing (thermal degradation) or oxidation.[5][6][7][8] This degradation can create colored byproducts.

  • Additive Interactions: this compound can interact with other additives in the polymer formulation, such as antioxidants, hindered amine light stabilizers (HALS), and pigments. These interactions can sometimes lead to the formation of colored species.[5][9][10] For instance, benzotriazoles can react with metal ions, which may be present as catalyst residues (e.g., titanium) in the polymer, causing discoloration.[5]

  • Antioxidant Degradation: Phenolic antioxidants, often used in conjunction with UV absorbers, can degrade into colored quinone-type structures, which are a common cause of yellowing.[5][11][12][13]

  • Environmental Factors: Exposure to pollutants like nitrogen oxides (NOx) can react with additives and the polymer, leading to discoloration.[5][14]

  • Processing Conditions: High processing temperatures, excessive shear, or prolonged residence times during extrusion or molding can accelerate both polymer and additive degradation, leading to yellowing.[5][7]

Q3: Can this compound itself cause yellowing?

A3: While this compound is designed to be photostable, under severe environmental stress or interaction with other chemicals, it or its transformation products could potentially contribute to discoloration. However, a more frequent cause of yellowing is the degradation of other components in the formulation, particularly phenolic antioxidants.[5][11][12][13]

Q4: How can I troubleshoot the yellowing of my polymer formulation?

A4: A systematic approach is crucial for identifying the root cause of yellowing. The following troubleshooting workflow can guide your investigation.

Troubleshooting_Yellowing cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Hypothesis Formulate Hypothesis cluster_Testing Experimental Testing cluster_Solution Solution A Polymer Yellowing Observed B Review Formulation: - Polymer type - this compound concentration - Antioxidant type and level - Other additives (HALS, fillers, etc.) A->B Start Troubleshooting C Analyze Processing Conditions: - Temperature profile - Shear rate - Residence time B->C D Evaluate Environmental Exposure: - UV intensity and duration - Temperature - Pollutants (NOx) C->D E Hypothesis: - Polymer degradation? - Additive interaction? - Antioxidant degradation? - Processing issue? D->E F Conduct Controlled Experiments: - Vary additive concentrations - Adjust processing parameters - Perform accelerated aging tests E->F G Analytical Characterization: - Yellowness Index (YI) - FTIR for degradation products - HPLC for additive analysis F->G H Implement Solution: - Optimize formulation - Modify processing conditions - Select alternative additives G->H Based on Results

Caption: A step-by-step workflow to diagnose the source of polymer yellowing.

Troubleshooting Guides

Issue 1: Yellowing Observed Immediately After Processing

If the polymer exhibits a yellow tint immediately after processing, the issue is likely related to thermal degradation or interactions occurring at elevated temperatures.

Potential Cause Recommended Action
Excessive Processing Temperature Lower the processing temperature in increments of 5-10°C and observe the effect on color.
High Shear Rate Reduce screw speed or modify screw design to minimize frictional heat generation.
Incompatible Additives Review the formulation for potential antagonistic interactions. For example, certain phenolic antioxidants can cause discoloration when used with some benzotriazoles in the presence of metal ions.[5] Consider replacing the antioxidant with a non-yellowing alternative.
Degradation of Phenolic Antioxidant The primary antioxidant may be degrading to form colored quinone-type species.[5][12][13] Consider using a different type of primary antioxidant or a synergistic blend that is more thermally stable.
Issue 2: Yellowing Develops Over Time with Exposure to Light

This indicates that the stabilization package is not adequately protecting the polymer from photodegradation.

Potential Cause Recommended Action
Insufficient this compound Concentration Increase the concentration of this compound. Typical use levels range from 0.1% to 1.0% depending on the polymer and application.
Antagonistic Interaction with HALS While often synergistic, some combinations of benzotriazoles and Hindered Amine Light Stabilizers (HALS) can have antagonistic effects, particularly in the presence of acidic compounds.[7] Evaluate the specific HALS and consider an alternative if antagonism is suspected.
Photo-oxidation of the Polymer The polymer itself is degrading. This may require a more robust stabilization package, potentially including a synergistic blend of UV absorbers and HALS.[15][16]
Environmental Pollutants Exposure to NOx can accelerate yellowing.[5] If this is a factor in the end-use environment, consider incorporating additives specifically designed to resist gas fading.

Data Presentation

The following table summarizes the typical performance of different UV absorber classes in polycarbonate, highlighting the potential for discoloration.

UV Absorber ClassInitial ColorColor After Accelerated Weathering (QUV)
Benzotriazole (e.g., this compound) GoodCan show some discoloration[5]
Benzylidene Malonate ExcellentExcellent color retention[5]
Oxalanilide ExcellentGood color stability, especially in the presence of metal ions[5]

Experimental Protocols

Protocol 1: Accelerated UV Weathering Test

Objective: To simulate the long-term effects of sunlight exposure in a controlled, accelerated manner to evaluate the color stability of the polymer formulation.

Apparatus: UV weathering chamber (e.g., QUV).

Methodology:

  • Sample Preparation: Prepare standardized polymer samples (e.g., 50mm x 75mm plaques) according to a consistent molding or extrusion procedure.

  • Chamber Setup: Place the samples in the weathering chamber. A common test cycle for plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation (darkness) at 50°C. Use UVA-340 lamps to best simulate the UV portion of the solar spectrum.

  • Exposure: Remove samples at predetermined intervals (e.g., 100, 250, 500, 1000 hours).

  • Analysis: For each interval, measure the change in color using a spectrophotometer to determine the Yellowness Index (YI) according to ASTM E313.

Protocol 2: Yellowness Index (YI) Measurement

Objective: To quantify the degree of yellowing in a polymer sample.

Apparatus: Spectrophotometer or colorimeter.

Methodology:

  • Calibration: Calibrate the instrument using a standard white tile.

  • Measurement: Place the polymer sample in the instrument's measurement port.

  • Data Acquisition: The instrument will measure the tristimulus values (X, Y, Z) of the sample.

  • Calculation: The Yellowness Index is calculated according to the ASTM E313 standard formula: YI = [100(CxX - CzZ)] / Y Where Cx and Cz are coefficients dependent on the illuminant and observer (for Illuminant D65 and 10° observer, Cx = 1.3013 and Cz = 1.1498).

Protocol 3: Analysis of Additive Interactions

Objective: To determine if interactions between this compound and other additives are causing discoloration.

Methodology:

  • Formulation Matrix: Prepare a series of polymer formulations, systematically varying the presence and concentration of this compound, the primary antioxidant, and HALS. Include control samples with individual additives and no additives.

  • Processing: Process all formulations under identical conditions.

  • Initial Color Measurement: Measure the Yellowness Index of all samples immediately after processing.

  • Accelerated Aging: Subject the samples to accelerated thermal aging (oven aging at an elevated temperature below the polymer's melting point) and/or UV weathering.

  • Color Measurement Over Time: Measure the Yellowness Index at regular intervals during the aging process.

  • Data Analysis: Compare the color development in the different formulations to identify any synergistic or antagonistic effects.

Signaling Pathways and Workflows

Polymer_Degradation_Pathway cluster_Initiation Initiation cluster_Propagation Propagation cluster_Degradation_Products Degradation Products cluster_Stabilization Stabilization Mechanism cluster_Outcome Observable Effects A UV Radiation / Heat C Free Radicals (P.) A->C acts on B Polymer Chain B->C forms E Peroxy Radicals (POO.) C->E + D Oxygen (O2) D->E F Hydroperoxides (POOH) E->F + Polymer Chain G Carbonyls, Conjugated Double Bonds (Chromophores) F->G decompose to H Chain Scission, Cross-linking F->H decompose to L Yellowing / Discoloration G->L M Loss of Mechanical Properties H->M I This compound (UV Absorber) I->A absorbs J Antioxidants J->E scavenges K HALS K->C scavenges

Caption: General pathway of polymer photodegradation and the intervention points for stabilizers.

References

Technical Support Center: Long-Term Stability Testing of Octrizole in Finished Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability testing of Octrizole in finished products.

Frequently Asked Questions (FAQs)

1. Q: What is the purpose of long-term stability testing for products containing this compound?

A: Long-term stability testing evaluates the physical, chemical, and microbiological characteristics of a finished product containing this compound under recommended storage conditions over its proposed shelf life.[1][2] The primary goals are to establish the shelf-life, determine appropriate storage conditions, and ensure the product remains safe and effective for the consumer.[3][4][5]

2. Q: What are the standard ICH conditions for long-term stability testing?

A: According to ICH guidelines, the standard long-term stability testing condition is 25°C ± 2°C with 60% RH ± 5% RH.[2][6] For products intended for different climatic zones, other conditions may apply.[6][7]

3. Q: How frequently should samples be tested during a long-term stability study?

A: For a study with a proposed shelf life of at least 12 months, testing should typically occur every three months for the first year, every six months for the second year, and annually thereafter.[1][6][7]

4. Q: What is a "significant change" in a stability study?

A: A significant change is a deviation from the initial product specifications that may impact its quality, safety, or efficacy. For an active ingredient like this compound, a significant change could be a 5% change in assay from its initial value.[8] Failure to meet acceptance criteria for appearance, pH, or physical attributes also constitutes a significant change.[8]

5. Q: Are forced degradation studies necessary for this compound products?

A: Yes, forced degradation (stress testing) studies are essential.[3][4] They help to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[4][9][10] Stress conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[3][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Out-of-Specification (OOS) result for this compound assay. Analytical method error, calculation error, improper sample preparation, or actual product degradation.- Conduct a laboratory investigation to rule out analytical or calculation errors. - Re-test the sample if permitted by laboratory procedures. - If the OOS result is confirmed, investigate the manufacturing process and review the stability data for trends.[12]
Unexpected peaks in HPLC chromatogram. Contamination, interaction with excipients, or formation of a new degradation product.- Identify the peak using techniques like mass spectrometry (MS). - Perform forced degradation studies on the drug substance, excipients, and the finished product to identify the source of the peak. - Evaluate the impact of the new peak on product safety and quality.
Changes in physical appearance (e.g., color, clarity). Degradation of this compound or excipients, interaction with the container closure system, or microbial contamination.- Investigate the chemical and physical properties of the product. - Conduct compatibility testing with the packaging.[13] - Perform microbiological testing to check for contamination.[8][13]
No degradation observed during forced degradation studies. Stress conditions are not harsh enough.- Increase the duration of exposure, temperature, or concentration of the stress agent (e.g., acid, base, oxidizing agent).[11] The goal is to achieve a target degradation of 5-20%.[11]
Inconsistent results across different stability batches. Variations in the manufacturing process, raw material quality, or packaging.- Conduct a thorough review of the manufacturing records for each batch. - Test the raw materials used in each batch for consistency. - Inspect the packaging materials for any defects.

Experimental Protocols

Protocol 1: Long-Term Stability Study
  • Objective: To evaluate the stability of the finished product containing this compound under long-term storage conditions.

  • Materials: At least three primary batches of the finished product in its final packaging.[13]

  • Equipment: Stability chambers capable of maintaining 25°C ± 2°C and 60% RH ± 5% RH.

  • Procedure:

    • Place a sufficient number of samples from each batch into the stability chamber.

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[1]

    • At each time point, test the samples for the following parameters:

      • Appearance

      • Assay of this compound (using a validated stability-indicating HPLC method)

      • Degradation products/impurities

      • pH

      • Viscosity (if applicable)

      • Microbial limits

  • Data Analysis: Analyze the data for trends over time and determine if any "significant change" has occurred.

Protocol 2: Forced Degradation Study (Oxidative Degradation)
  • Objective: To identify potential degradation products of this compound under oxidative stress.

  • Materials: this compound drug substance, finished product, and hydrogen peroxide (3% to 30%).

  • Equipment: HPLC system with a UV or PDA detector, pH meter, and a temperature-controlled water bath.

  • Procedure:

    • Prepare a solution of the finished product at a known concentration (e.g., 1 mg/mL).[11]

    • Add a solution of hydrogen peroxide to the product solution.

    • Store the mixture at room temperature or an elevated temperature (e.g., 40-60°C) for a defined period (e.g., up to 7 days).[11]

    • Withdraw samples at various time points and quench the reaction if necessary.

    • Analyze the samples by HPLC to determine the extent of degradation and the profile of degradation products.

    • Compare the chromatograms of the stressed samples to those of an unstressed control.

Visualizations

Stability_Testing_Workflow Diagram 1: General Workflow for Long-Term Stability Testing cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase protocol Develop Stability Protocol batches Select Batches (min. 3) protocol->batches storage Place Samples in Stability Chambers (e.g., 25°C/60%RH) batches->storage pull Pull Samples at Time Points (0, 3, 6, 9, 12... months) storage->pull testing Perform Analytical Testing (Assay, Impurities, Physical Tests) pull->testing data_analysis Analyze Data & Identify Trends testing->data_analysis report Generate Stability Report data_analysis->report shelf_life Determine Shelf-Life report->shelf_life

Diagram 1: General Workflow for Long-Term Stability Testing

Octrizole_Degradation_Pathway Diagram 2: Hypothetical Degradation Pathways for this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis prod2 Phenolic Moiety Cleavage Products hydrolysis->prod2 prod1 Side-chain Oxidation Products oxidation->prod1 prod3 Benzotriazole Ring Opening Products photolysis->prod3

Diagram 2: Hypothetical Degradation Pathways for this compound

References

Validation & Comparative

A Comparative Analysis of Octrizole and Benzophenone UV Absorbers for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely used ultraviolet (UV) absorbers: Octrizole, a member of the benzotriazole (B28993) class, and benzophenones, with a focus on the common derivative Benzophenone-3 (Oxybenzone). This document aims to deliver an objective comparison of their performance characteristics, supported by available data and detailed experimental methodologies, to aid in the selection of appropriate UV protection for various scientific applications.

Introduction and Mechanism of Action

Both this compound and benzophenones are organic compounds that protect materials from degradation by absorbing harmful UV radiation and dissipating the energy as harmless heat.[1] Their primary applications include the stabilization of plastics, coatings, and cosmetic formulations to prevent photodegradation, which can lead to discoloration, loss of mechanical properties, and reduced efficacy of active ingredients.[2][3]

The protective mechanism for both classes of UV absorbers relies on intramolecular hydrogen bonding. Upon absorption of UV photons, the molecules undergo a rapid and reversible intramolecular proton transfer, converting the electronic excitation energy into vibrational energy, which is then released as thermal energy to the surrounding environment.[3][4] This process allows them to return to their ground state, ready to absorb more UV radiation, contributing to their photostability.

UV_Absorption_Mechanism cluster_this compound This compound (Benzotriazole) cluster_Benzophenone Benzophenone Ground_State_O Ground State Excited_State_O Excited State (ESIPT) Ground_State_O->Excited_State_O UV Photon Absorption Excited_State_O->Ground_State_O Heat Dissipation Ground_State_B Ground State Excited_State_B Excited State Ground_State_B->Excited_State_B UV Photon Absorption Excited_State_B->Ground_State_B Heat Dissipation

Figure 1: Generalized mechanism of UV energy dissipation for this compound and Benzophenone.

Physicochemical and Photochemical Properties

The selection of a UV absorber is often dictated by its specific physicochemical and photochemical properties. The following tables summarize the available data for this compound (specifically UV-329) and Benzophenone-3. It is important to note that some of this data is compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Physicochemical Properties

PropertyThis compound (UV-329)Benzophenone-3 (Oxybenzone)
CAS Number 3147-75-9[5]131-57-7[2]
Molecular Formula C₂₀H₂₅N₃O[6]C₁₄H₁₂O₃
Molecular Weight 323.43 g/mol [5]228.24 g/mol
Melting Point 106-108 °C[7]62-65 °C[8]
Water Solubility 2 µg/L at 20°C[7]Insoluble[9]
Solubility in Organic Solvents Soluble in benzene, styrene, dichloromethane, cyclohexane; slightly soluble in alcohols.[10]Readily soluble in most organic solvents.[9]

Table 2: Photochemical Properties

PropertyThis compound (UV-329)Benzophenone-3 (Oxybenzone)
UV Absorption Range 270-380 nm[10]270-350 nm[9]
Wavelength of Maximum Absorption (λmax) Not explicitly found in a single value~288 nm and ~350 nm[9]
Molar Extinction Coefficient (ε) Data not readily available20,381 M⁻¹cm⁻¹ at 290 nm[11]
Photodegradation Quantum Yield (Φ) Data not readily available(3.1 ± 0.3) x 10⁻⁵[9]

Experimental Protocols

To ensure accurate and reproducible comparisons of UV absorber performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Determination of UV Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the UV absorption spectrum and calculating the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.

Molar_Extinction_Workflow Start Start Prep_Solutions Prepare standard solutions of known concentrations Start->Prep_Solutions Spectrophotometer Use a UV-Vis spectrophotometer Prep_Solutions->Spectrophotometer Blank Measure absorbance of the solvent (blank) Spectrophotometer->Blank Measure_Absorbance Measure absorbance of each standard solution at λmax Blank->Measure_Absorbance Plot Plot absorbance vs. concentration Measure_Absorbance->Plot Calculate Calculate ε from the slope of the line (Slope = ε * path length) Plot->Calculate End End Calculate->End

Figure 2: Workflow for determining the molar extinction coefficient.

Methodology:

  • Solution Preparation: Prepare a series of solutions of the UV absorber in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) at accurately known concentrations.

  • Spectrophotometric Analysis:

    • Use a calibrated UV-Vis spectrophotometer.

    • Record the UV absorption spectrum of a dilute solution over the desired wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

    • Measure the absorbance of each standard solution at the determined λmax. Use the pure solvent as a blank reference.

  • Calculation of Molar Extinction Coefficient:

    • According to the Beer-Lambert law, A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

    • Plot a graph of absorbance versus molar concentration. The plot should be linear.

    • The molar extinction coefficient (ε) can be calculated from the slope of the line (slope = ε * l).

Determination of Photostability and Photodegradation Quantum Yield

This protocol describes a method to assess the photostability of a UV absorber and to quantify its photodegradation quantum yield (Φ), which represents the efficiency of a photochemical process.

Photostability_Workflow Start Start Prepare_Sample Prepare a solution of the UV absorber Start->Prepare_Sample Irradiation Irradiate the solution with a controlled UV source Prepare_Sample->Irradiation Actinometry Use a chemical actinometer to measure photon flux Irradiation->Actinometry Monitor_Degradation Monitor the decrease in concentration of the UV absorber over time (e.g., by HPLC or UV-Vis spectroscopy) Irradiation->Monitor_Degradation Calculate_Quantum_Yield Calculate the photodegradation quantum yield (Φ) Actinometry->Calculate_Quantum_Yield Monitor_Degradation->Calculate_Quantum_Yield End End Calculate_Quantum_Yield->End

Figure 3: Experimental workflow for determining photodegradation quantum yield.

Methodology:

  • Sample Preparation: Prepare a solution of the UV absorber in a photochemically inert solvent in a quartz cuvette or reactor.

  • Irradiation: Expose the solution to a controlled light source with a known spectral output (e.g., a xenon lamp with appropriate filters or a specific wavelength LED). The temperature should be controlled throughout the experiment.

  • Actinometry: To determine the photon flux of the light source, a chemical actinometer (a substance with a known quantum yield) should be irradiated under identical conditions.

  • Monitoring Degradation: At various time intervals, withdraw aliquots of the sample and analyze the concentration of the UV absorber. High-performance liquid chromatography (HPLC) is a common and accurate method for this. Alternatively, changes in the UV-Vis absorption spectrum can be monitored.

  • Calculation of Photodegradation Quantum Yield (Φ): The quantum yield is calculated as the ratio of the number of molecules of the UV absorber that have degraded to the number of photons absorbed by the sample.

Comparative Performance and Applications

This compound (Benzotriazoles):

  • Advantages: Benzotriazoles are known for their high efficacy and broad UV absorption, extending into the UVA range. They exhibit excellent photostability.

  • Applications: Widely used in plastics such as polycarbonate, PVC, and acrylics, as well as in coatings and automotive finishes to prevent yellowing and degradation.[4]

Benzophenones:

  • Advantages: Benzophenones offer broad-spectrum UV protection, covering both UVB and parts of the UVA range.[1] They are generally cost-effective and have good compatibility with a wide range of polymers. Benzophenone-3, in particular, is noted for its high stability.[2]

  • Applications: Commonly used in sunscreens, plastics (like polyethylene (B3416737) and polypropylene), and coatings to protect the product and its contents from UV damage.[3]

Conclusion

Both this compound and benzophenones are effective UV absorbers with a well-established mechanism of action. The choice between them will depend on the specific requirements of the application, including the desired UV absorption range, compatibility with the matrix, and cost considerations. For applications requiring strong UVA protection, this compound may be a preferred choice. Benzophenones, on the other hand, offer a cost-effective, broad-spectrum solution.

For critical applications, it is recommended that researchers conduct their own comparative studies under conditions that mimic the end-use environment to make the most informed decision. The experimental protocols provided in this guide offer a starting point for such evaluations.

References

A Comparative Guide to the Efficacy of Octrizole and Other Benzotriazole UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Octrizole against other prominent benzotriazole (B28993) UV stabilizers. The information presented herein is curated to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection of UV stabilizers for their specific applications. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key chemical processes.

Mechanism of Action: The Photostability of Benzotriazoles

Benzotriazole UV stabilizers, including this compound, owe their exceptional photostability to a process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless heat through a rapid, reversible tautomerization. The key to this process is the intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.

Upon absorption of UV radiation, the molecule is promoted to an excited state. In this higher energy state, a proton is transferred from the hydroxyl group to the nitrogen atom. This excited-state keto-tautomer then rapidly decays back to its ground state, releasing the absorbed energy as thermal energy. Finally, a reverse proton transfer occurs in the ground state, regenerating the original molecule, which is then ready to absorb another UV photon. This highly efficient cycle of absorption and harmless dissipation of UV energy protects the host material from photodegradation.[1]

ESIPT cluster_ground_state Ground State cluster_excited_state Excited State Ground_State_Enol Enol Form (Ground State) Excited_State_Enol Enol Form (Excited State) Ground_State_Enol->Excited_State_Enol UV Photon Absorption Ground_State_Keto Keto Tautomer (Ground State) Ground_State_Keto->Ground_State_Enol Reverse Proton Transfer Excited_State_Keto Keto Tautomer (Excited State) Excited_State_Enol->Excited_State_Keto Proton Transfer (ESIPT) Excited_State_Keto->Ground_State_Keto Non-radiative Decay (Heat Dissipation)

Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) photocycle.

Comparative Performance Data

Direct, publicly available, side-by-side quantitative comparisons of the performance of this compound against other benzotriazole UV stabilizers under identical experimental conditions are limited. However, data from various sources, including technical datasheets and independent studies, can be compiled to provide a comparative overview. The following tables summarize key performance indicators.

UV Absorbance Characteristics

The primary function of a UV stabilizer is to absorb harmful UV radiation. The wavelength of maximum absorption (λmax) and the spectral coverage are critical parameters.

UV StabilizerChemical Nameλmax 1 (nm)λmax 2 (nm)UV Absorption Range (nm)
This compound (UV-329) 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol~303~343270-380
Tinuvin® P 2-(2H-Benzotriazol-2-yl)-p-cresol301341300-400[2][3]
Chimassorb® 81 2-Hydroxy-4-(octyloxy)benzophenone~288~325UV-B Region

Note: λmax values can vary slightly depending on the solvent used for measurement.

Performance in Polymer Systems

The efficacy of a UV stabilizer is ultimately determined by its ability to protect a polymer from degradation upon exposure to UV radiation. This is often measured by changes in color, gloss, and mechanical properties over time during accelerated weathering tests. While a direct comparative study including all listed stabilizers is not publicly available, the following data from a study on pigmented silicone elastomer provides an example of how such comparisons are made.[4]

Table 2: Color Change (ΔE) in Pigmented Silicone Elastomer After Accelerated Weathering*[4]

UV StabilizerPigmentΔE* at 500 hoursΔE* at 1000 hours
Control (No Stabilizer) Red5.199.57
Chimassorb® 81 Red3.665.49
Uvinul® 5050 Red-7.47
Control (No Stabilizer) Yellow4.95.91
Chimassorb® 81 Yellow2.84.28
Uvinul® 5050 Yellow-4.09

Lower ΔE values indicate better color stability.*

Qualitative comparisons suggest that this compound (UV-329) offers a targeted UV absorption that minimizes color shift, making it suitable for clear or lightly colored applications. In contrast, some other benzotriazoles may have broader absorption ranges that can extend into the visible spectrum, potentially causing initial yellowness. For instance, UV-327 is noted to have a broader absorption range but may yellow more over time compared to UV-329. UV-326 is structurally very similar to UV-329 and often shows comparable performance.[5]

Experimental Protocols

To ensure reliable and reproducible results when evaluating the performance of UV stabilizers, standardized testing methodologies are crucial. The following are summaries of key ASTM International standards frequently employed in the industry.

Accelerated Weathering (ASTM G154)

This practice simulates the damaging effects of sunlight and moisture on materials using fluorescent UV lamps and condensation.[6][7][8]

Workflow:

ASTM_G154 Sample_Prep Sample Preparation (e.g., polymer plaques of defined thickness) Mounting Mounting Samples in Weathering Chamber Sample_Prep->Mounting Exposure_Cycle Exposure to Controlled Cycles (UV light, temperature, and moisture) Mounting->Exposure_Cycle Evaluation Periodic Evaluation of Properties (Color, Gloss, Mechanical Strength) Exposure_Cycle->Evaluation At specified intervals Data_Analysis Data Analysis and Comparison Evaluation->Data_Analysis

Figure 2: Workflow for ASTM G154 Accelerated Weathering Test.
  • Apparatus: A fluorescent UV and condensation apparatus.

  • Test Specimens: Typically flat panels or plaques of the material under investigation. For a standard test, specimens are often 75 mm by 150 mm.[8]

  • Procedure:

    • Sample Preparation: Prepare specimens of the polymer with and without the UV stabilizers being tested. Ensure uniform dispersion of the stabilizer within the polymer matrix.

    • Exposure Cycles: Mount the specimens in the weathering chamber. Subject them to alternating cycles of UV light and moisture condensation. Common cycles include 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[9] The type of fluorescent lamp (e.g., UVA-340) and irradiance levels are specified based on the application.[5]

    • Evaluation: At predetermined intervals (e.g., 250, 500, 1000 hours), remove the specimens and evaluate changes in their physical and optical properties.[10]

Color Stability Measurement (CIE Lab* and Yellowness Index)

Color change is a key indicator of photodegradation. The CIE Lab* color space is a three-dimensional model that describes all colors visible to the human eye. The change in color (ΔE*) is a metric used to quantify the difference between two colors. The Yellowness Index (YI) is specifically used to quantify the degree of yellowness of a material.

  • ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates: This standard is widely used for determining the yellowness index of plastics and other materials.[3][11][12]

    • Apparatus: A spectrophotometer or colorimeter.

    • Procedure:

      • Calibrate the instrument using a standard white reference.

      • Measure the tristimulus values (X, Y, Z) of the specimen.

      • Calculate the Yellowness Index using the appropriate formula provided in the standard.

  • Color Change (ΔE*):

    • Procedure:

      • Measure the initial L, a, and b* values of the unexposed sample.

      • After a specified period of UV exposure, measure the L, a, and b* values of the exposed sample.

      • Calculate ΔE* using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

Gloss Retention Measurement (ASTM D523)

Gloss is an important aesthetic property of many materials, and its reduction can be an early indicator of surface degradation.

  • Apparatus: A gloss meter.

  • Procedure:

    • Sample Preparation: Ensure the sample surface is clean and free of any defects.[1]

    • Measurement Geometry: Select the appropriate measurement angle (20°, 60°, or 85°) based on the initial gloss of the material. For most applications, 60° is the standard.[13]

    • Measurement: Measure the initial gloss of the unexposed sample. After a specified period of UV exposure, measure the gloss of the exposed sample at the same locations.

    • Calculation: Calculate the percent gloss retention as: (Final Gloss / Initial Gloss) x 100%.[14]

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Octrizole in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality and safety of cosmetic products. This guide provides a comparative overview of three common analytical techniques for the quantification of the UV filter Octrizole in cosmetic formulations: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical method validation workflow.

Data Presentation: Comparison of Analytical Method Validation Parameters for this compound

Validation ParameterHPLC-UVGC-MSLC-MS/MS (in Plasma)
Linearity Range 20.0 - 1000 µg/L[1]Not Specified1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999[1]> 0.998≥ 0.99
Accuracy (% Recovery) 89 - 105%[1]88.4 - 103.6%-18.2 to +17.8 (as % Relative Error)
Precision (% RSD) < 8.1% (inter-day)[1]1.2 - 4.9%0.0 - 20.1%
Limit of Detection (LOD) 0.02 - 0.08 µg/L[1]0.04 - 0.63 mg/g≤ 1.2 ng/mL
Limit of Quantitation (LOQ) 0.07 - 0.26 µg/L[1]0.12 - 2.10 mg/g≤ 5.0 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in various cosmetic matrices.

Sample Preparation:

  • Weigh 0.5 g of the cosmetic sample into a 50 mL volumetric flask.

  • Add a suitable solvent such as methanol (B129727) or a mixture of isopropanol (B130326) and water to dissolve the sample.

  • Use an ultrasonic bath for approximately 15 minutes to ensure complete dissolution and extraction of the analyte.

  • Dilute the solution to the mark with the solvent.

  • Filter the solution through a 0.22 µm membrane filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (e.g., water with 0.1% formic acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound (approximately 305 nm).

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the determination of this compound, particularly in complex cosmetic matrices.

Sample Preparation:

  • Accurately weigh about 0.5 g of the cosmetic product into a 50 mL volumetric flask.

  • Dissolve the sample in dichloromethane (B109758) and extract using ultrasonication for 15 minutes.

  • Dilute an aliquot of the extract with dichloromethane.

  • Filter the final solution through a 0.22-μm membrane filter.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A low-polarity capillary column such as an HP-5ms (30 m x 250 μm x 0.25 μm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Programmed temperature elevation, for instance from 150°C to 290°C.

  • Ionization: Electron Ionization (EI) source.

  • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity, making it ideal for trace-level quantification of this compound. The following protocol is adapted from a method for the analysis of this compound in plasma and may require modification for cosmetic matrices.

Sample Preparation (for a cosmetic matrix):

  • A precise amount of the cosmetic sample is dissolved in an appropriate organic solvent (e.g., acetonitrile).

  • Protein precipitation (if the cosmetic contains significant protein content) or other matrix disruption techniques may be employed.

  • The sample is vortexed and centrifuged to separate the analyte-containing supernatant from precipitated matrix components.

  • The supernatant is then further diluted or directly injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation/ Feasibility Studies method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Data Analysis and Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop implementation Method Implementation for Routine Use sop->implementation end End: Validated Method implementation->end

Caption: General workflow for the validation of an analytical method.

References

A Comparative Analysis of the Toxicokinetics of Phenolic Benzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative toxicokinetics of various phenolic benzotriazole (B28993) ultraviolet (UV) absorbers. This guide provides a detailed summary of key toxicokinetic parameters, experimental methodologies, and a visual representation of the typical experimental workflow.

Phenolic benzotriazoles are a class of UV light absorbers extensively used in industrial and consumer products to enhance stability against light-induced degradation.[1] Due to their widespread use and potential for human exposure through various routes, understanding their toxicokinetic profiles is crucial for risk assessment.[1][2] This guide summarizes and compares the toxicokinetic behavior of nine distinct phenolic benzotriazoles, including unsubstituted, monosubstituted, disubstituted, and trisubstituted compounds, based on a pivotal study conducted in male rats.[1][2][3]

Comparative Toxicokinetic Data

A comparative study investigated the toxicokinetics of nine phenolic benzotriazoles following single intravenous (IV) and oral gavage administrations in male rats.[1][2][3] The results highlight significant differences in absorption, distribution, metabolism, and excretion among the compounds, largely influenced by their degree of substitution.

Intravenous Administration

Following a single IV dose of 2.25 mg/kg, the plasma elimination half-lives of the phenolic benzotriazoles varied without a clear pattern related to the degree of substitution, ranging from 15.4 to 84.8 hours.[1][2][3] However, systemic exposure, as measured by the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), generally increased with the degree of substitution.[1][3] For instance, the unsubstituted phenolic benzotriazole (P-BZT) had a terminal elimination half-life of 22.4 hours and a Cmax of 886 ng/mL.[4] In contrast, monosubstituted compounds had half-lives ranging from 15.4 to 84.8 hours, disubstituted compounds from 19.2 to 25.1 hours, and trisubstituted compounds from 17.3 to 31.7 hours.[4]

Oral Administration

Upon oral gavage administration at doses of 30 and 300 mg/kg, the Cmax and AUC of the unsubstituted compound were notably lower than those of the substituted compounds.[1][3] A tenfold increase in the oral dose resulted in a seven-fold or less increase in Cmax and AUC for most compounds, with the exception of the unsubstituted compound, where the AUC increased 30-fold.[1][3] Plasma elimination half-lives for the entire class of compounds ranged widely from 1.57 to 192 hours.[1][3]

A key finding from the oral administration studies is the low oral bioavailability of phenolic benzotriazoles.[1][2][3] The estimated oral bioavailability for the unsubstituted compound was approximately 6%, while for the other substituted compounds, it ranged from 12.8% to 23% at a 30 mg/kg dose.[1][2][3] Bioavailability was observed to be lower at the higher dose of 300 mg/kg, suggesting that absorption decreases with increasing doses.[1][2][3] These findings collectively indicate low oral absorption for this class of compounds, with substituted compounds potentially being less metabolized than the unsubstituted parent compound.[1][2][3]

The following table summarizes the key toxicokinetic parameters for the nine phenolic benzotriazoles studied after intravenous and oral administration.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)
Unsubstituted
P-BZTIV2.25886--22.4-
Oral30Lower than substituted-Lower than substituted-~6
Oral300Lower than substituted-Lower than substituted-Lower than 30mg/kg dose
Monosubstituted
Compound AIV2.25---15.4 - 84.8-
Compound BOral30Higher than unsubstituted-Higher than unsubstituted1.57 - 19212.8 - 23
Compound COral300Higher than unsubstituted-Higher than unsubstituted-Lower than 30mg/kg dose
Disubstituted
Compound DIV2.25---19.2 - 25.1-
Compound EOral30Higher than unsubstituted-Higher than unsubstituted-12.8 - 23
Compound FOral300Higher than unsubstituted-Higher than unsubstituted-Lower than 30mg/kg dose
Trisubstituted
Compound GIV2.25---17.3 - 31.7-
Compound HOral30Higher than unsubstituted-Higher than unsubstituted-12.8 - 23
Compound IOral300Higher than unsubstituted-Higher than unsubstituted-Lower than 30mg/kg dose

Note: Specific Cmax, Tmax, and AUC values for each substituted compound were not detailed in the provided search results, hence the qualitative comparison.

Experimental Protocols

The comparative toxicokinetic data presented above were generated from studies adhering to rigorous experimental protocols.

Animal Model

The studies utilized male rats, which have been shown in previous literature to be more sensitive to the toxic effects of phenolic benzotriazoles compared to females.[2]

Dosing and Administration

For the intravenous studies, a single dose of 2.25 mg/kg was administered.[1][2][3] For the oral gavage studies, two doses were selected, 30 and 300 mg/kg, representing low and mid-range doses used in toxicology studies of these compounds.[2]

Sample Collection and Analysis

Following administration, blood samples were collected at various time points.[2] For the IV administration of P-BZT, plasma concentrations were measurable up to 24 hours post-dose.[2] For all other compounds administered intravenously, concentrations were measurable up to 72 hours.[2]

The quantification of phenolic benzotriazoles in plasma was performed using liquid chromatography–tandem mass spectrometry (LC-MS/MS).[5] Methods were developed to measure both the free (unconjugated parent) and total (free and conjugated parent) analyte levels in rodent plasma.[5] The calibration standard range for these methods was 1–500 ng/mL for free analytes and 1–1000 ng/mL for total analytes, with a limit of quantitation of ≤ 5.0 and 10.0 ng/mL, and a limit of detection of ≤ 1.2 and 2.0 ng/mL for free and total analytes, respectively.[5][6]

Experimental Workflow

The following diagram illustrates the typical experimental workflow for a toxicokinetic study of phenolic benzotriazoles.

Toxicokinetic_Workflow Animal_Model Male Rats Dose_Prep Prepare Dosing Solutions (IV: 2.25 mg/kg, Oral: 30 & 300 mg/kg) Administration Single Dose Administration (Intravenous or Oral Gavage) Dose_Prep->Administration Blood_Collection Serial Blood Sample Collection (Various time points up to 72h) Administration->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Extraction Plasma Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis (Quantification of free and total analytes) Sample_Extraction->LC_MS_MS PK_Modeling Toxicokinetic Modeling (Calculation of Cmax, Tmax, AUC, Half-life) LC_MS_MS->PK_Modeling Bioavailability Bioavailability Calculation PK_Modeling->Bioavailability

A schematic of the experimental workflow for toxicokinetic studies of phenolic benzotriazoles.

References

Leaching of Octrizole from Food Contact Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaching characteristics of Octrizole, a benzotriazole (B28993) UV stabilizer (also known as UV-329), from various food contact materials (FCMs). Understanding the migration potential of such additives is crucial for ensuring food safety and regulatory compliance. This document summarizes available quantitative data, details relevant experimental protocols, and explores the potential toxicological pathways associated with this compound.

Comparative Analysis of this compound Leaching

While specific migration studies focusing solely on this compound (UV-329) in standard food simulants are limited in publicly available literature, data from studies on similar benzotriazole UV stabilizers and equilibrium leaching studies of this compound in other solvent systems provide valuable insights into its migration behavior.

Table 1: Leaching of Benzotriazole UV Stabilizers from Food Contact Materials

Food Contact MaterialFood SimulantTest ConditionsMigrated SubstanceMigration LevelReference
Polyethylene (B3416737) Terephthalate (B1205515) (PET)95% Ethanol (B145695)10 days at 40°CTinuvin 234*2 µg/dm²[1][2]
Low-Density Polyethylene (LDPE)Acetonitrile (B52724)/Water (4:6 v/v)EquilibriumThis compound (UV-329) Showed positive deviation from Raoult's law, indicating a higher tendency to migrate than ideal behavior would suggest.
Polyethylene Terephthalate (PET)Acetonitrile/Water (4:6 v/v)EquilibriumThis compound (UV-329) Showed slight negative deviation from Raoult's law.
Polystyrene (PS)Acetonitrile/Water (4:6 v/v)EquilibriumThis compound (UV-329) Showed slight negative deviation from Raoult's law.

*Note: Tinuvin 234 is a benzotriazole UV stabilizer with similar properties to this compound. This data is included to provide a comparable migration value in a standard food simulant.

Table 2: Solubility of this compound (Tinuvin 329) in Various Solvents

SolventSolubility ( g/100g solution at 20°C)
Water< 0.01
Methanol0.6
n-Hexane6
Ethyl Acetate15
Cyclohexane15
Acetone9
Benzene32
Chloroform37

The low water solubility and higher solubility in organic solvents suggest that this compound will have a greater tendency to migrate into fatty foods and alcoholic beverages compared to aqueous and acidic foods.[3]

Experimental Protocols for Leaching Studies

The following protocols are based on methodologies reported for the analysis of benzotriazole UV stabilizers in food simulants.

Migration Testing

This protocol outlines the general procedure for determining the specific migration of this compound from a food contact material into food simulants.

a. Materials and Reagents:

  • Food Contact Material (e.g., polyethylene, polypropylene, PET films or containers).

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods).

    • Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods).

    • Simulant D2: Olive oil or Isooctane (for fatty foods).

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

  • This compound (UV-329) certified reference standard.

b. Procedure:

  • Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).

  • Pre-clean the specimens if necessary, following a validated procedure.

  • Place the test specimen in a migration cell or an appropriate container.

  • Add a known volume of the pre-conditioned food simulant to achieve a defined surface area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the migration cell and incubate under the desired test conditions (e.g., 10 days at 40°C for general long-term storage, or more accelerated conditions like 2 hours at 70°C for hot-fill applications).

  • Prepare a blank sample with only the food simulant under the same conditions.

  • After the incubation period, remove the test specimen and collect the food simulant for analysis.

Sample Preparation and Analysis by HPLC-UV

This protocol describes the preparation and analysis of the food simulant samples to quantify the amount of migrated this compound.

a. Sample Preparation:

  • Aqueous Simulants (10% Ethanol, 3% Acetic Acid): The simulant can often be directly injected into the HPLC system. If concentration is needed, solid-phase extraction (SPE) using a C18 cartridge can be employed.

  • Fatty Food Simulant (Olive Oil): A liquid-liquid extraction or solvent extraction is necessary. For example, extract the this compound from the olive oil into a solvent like acetonitrile. This may be followed by a clean-up step using SPE. For Isooctane, direct injection may be possible after appropriate dilution.

b. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 343 nm (one of the absorbance maxima for Tinuvin 329).[4]

  • Quantification: Create a calibration curve using a series of known concentrations of the this compound reference standard prepared in the appropriate solvent.

Potential Signaling Pathway of this compound

Recent studies suggest that this compound (UV-329) may act as an endocrine-disrupting chemical (EDC). The following diagram illustrates a potential signaling pathway through which this compound could exert its effects, based on current toxicological research.

Octrizole_Signaling_Pathway cluster_cell Cell cluster_effects Potential Downstream Effects This compound This compound (UV-329) AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR binds & activates ERb Estrogen Receptor β (ERβ) This compound->ERb acts as antagonist ARNT ARNT AHR->ARNT dimerizes with HSP90 HSP90 AHR->HSP90 dissociates from XRE Xenobiotic Response Element (XRE) AHR->XRE binds to ERE Estrogen Response Element (ERE) ERb->ERE binds to ARNT->XRE binds to Gene_Expression Altered Gene Expression (e.g., CYP1A1, CYP1A2) XRE->Gene_Expression induces Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Liver_Toxicity Potential Liver Toxicity Gene_Expression->Liver_Toxicity Estrogen Estrogen Estrogen->ERb binds to Estrogen_Response Inhibition of Estrogen-Mediated Gene Expression ERE->Estrogen_Response regulates Estrogen_Response->Endocrine_Disruption Reproductive_Effects Potential Reproductive and Developmental Effects Endocrine_Disruption->Reproductive_Effects

Potential signaling pathway of this compound as an endocrine disruptor.

This diagram illustrates two potential mechanisms of action for this compound. Firstly, it may bind to and activate the Aryl Hydrocarbon Receptor (AHR), leading to the expression of genes involved in xenobiotic metabolism, which could contribute to liver toxicity. Secondly, it has been shown to act as an antagonist to the Estrogen Receptor β (ERβ), potentially interfering with normal estrogen signaling pathways and leading to endocrine disruption.

Experimental Workflow for this compound Leaching Analysis

The following diagram outlines a typical workflow for conducting a leaching study of this compound from food contact materials.

Leaching_Workflow cluster_prep 1. Preparation cluster_migration 2. Migration Experiment cluster_analysis 3. Analysis cluster_results 4. Data Interpretation FCM_Selection Select Food Contact Material (FCM) Exposure Expose FCM to Food Simulant FCM_Selection->Exposure Simulant_Selection Select Food Simulants (A, B, D2) Simulant_Selection->Exposure Test_Conditions Define Test Conditions (Time, Temperature) Incubation Incubate under Defined Conditions Test_Conditions->Incubation Exposure->Incubation Sample_Collection Collect Simulant Samples (including blanks) Incubation->Sample_Collection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Collection->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Quantification Quantification using Calibration Curve HPLC_Analysis->Quantification Data_Analysis Calculate Migration (µg/dm² or mg/kg) Quantification->Data_Analysis Comparison Compare with Regulatory Limits Data_Analysis->Comparison Risk_Assessment Risk Assessment Comparison->Risk_Assessment

Workflow for this compound leaching analysis from food contact materials.

References

Octrizole's Performance in Accelerated Weathering: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Octrizole, a benzotriazole-based UV absorber, demonstrates robust performance in protecting polymers and coatings from the degradative effects of weathering. However, comparative studies and emerging technologies indicate that alternative UV absorbers, particularly those from the hydroxyphenyl triazine class, may offer superior long-term stability in certain applications.

This compound, also known by trade names such as Tinuvin 329 and Cyasorb 5411, is a widely utilized light stabilizer that safeguards materials like plastics and coatings against photo-degradation.[1] Its primary function is to absorb harmful ultraviolet radiation and dissipate it as thermal energy, thereby preventing the loss of physical properties, discoloration, and surface cracking. Research indicates that this compound can retain over 95% of its UV absorption capacity even after 1,000 hours of exposure under the rigorous conditions of ASTM G154 accelerated weathering protocols.

Performance Benchmarking: this compound vs. Alternatives

While this compound provides effective UV protection, its performance relative to other classes of UV absorbers is a critical consideration for researchers and product developers. The two primary alternatives for comparison are other benzotriazoles and the increasingly prevalent hydroxyphenyl triazines (HPTs).

Comparison with other Benzotriazoles

Within the benzotriazole (B28993) class, performance can vary based on molecular structure and the specific polymer or coating system. For instance, in a study on waterborne wood coatings, a benzotriazole UV absorber (SONGSORB® CS 1130) was evaluated against a triazine-based absorber. While not specifying this compound, the results showed that the triazine counterpart, SONGSORB® CS 400 WB, generally exhibited better performance in preventing color change and yellowing after 2,909 hours of accelerated weathering.[2]

Comparison with Hydroxyphenyl Triazines (HPTs)

Hydroxyphenyl triazines are a newer class of UV absorbers known for their high photostability and low volatility.[3] Studies suggest that HPTs can provide superior weathering resistance compared to conventional benzotriazoles in demanding applications such as polycarbonate and polyester.[3][4] For example, triazine-based absorbers are noted for their ability to maintain performance under high-temperature processing and prolonged UV exposure.[5] The enhanced photostability of HPTs is attributed to their molecular structure, which is inherently more resistant to photochemical breakdown.[3]

The following table summarizes the comparative performance of different UV absorber types based on available data.

UV Absorber ClassKey Performance CharacteristicsNoteworthy Applications
Benzotriazoles (e.g., this compound) Good UV absorption, effective in a wide range of polymers and coatings.Polyolefins, Polycarbonates, Acrylics, Wood Coatings
Hydroxyphenyl Triazines (HPTs) Excellent photostability, low volatility, superior long-term performance in harsh conditions.Automotive Coatings, Polycarbonate, Polyester, High-Performance Plastics
Bemotrizinol (Tinosorb S) Broad-spectrum UVA and UVB protection, highly photostable, often used in sunscreens but also has industrial applications.Sunscreens, Cosmetics, potentially plastics and coatings requiring broad-spectrum protection.

Experimental Protocols for Accelerated Weathering

Accelerated weathering tests are designed to simulate the long-term effects of sunlight, moisture, and heat in a condensed timeframe. Standardized protocols are crucial for obtaining reproducible and comparable data.

ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Non-Metallic Materials

This standard is widely used for simulating the damaging effects of sunlight using fluorescent UV lamps.[6] A typical test cycle involves alternating periods of UV exposure and moisture condensation.

  • Apparatus: Fluorescent UV weathering device (e.g., QUV tester).

  • Lamps: UVA-340 lamps are commonly used to provide a good simulation of the UV portion of the solar spectrum.

  • Cycle: A common cycle is 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • Evaluation: Samples are periodically removed and evaluated for changes in properties such as color (measured as ΔE or Yellowness Index), gloss retention, and physical integrity (e.g., cracking, chalking).

Xenon Arc Weathering (e.g., ASTM G155)

Xenon arc lamps provide a closer spectral match to natural sunlight across the UV and visible ranges. This method is often used for testing automotive coatings and other materials where color fastness is critical.

  • Apparatus: Xenon arc weatherometer.

  • Light Source: Filtered xenon arc lamp.

  • Cycle: Involves controlled cycles of light, dark, and moisture (water spray or condensation).

  • Evaluation: Similar to ASTM G154, with a strong emphasis on color and appearance measurements.

Mechanism of UV Absorption and Degradation Pathway

The protective action of UV absorbers like this compound and its alternatives is rooted in their ability to undergo a process called excited-state intramolecular proton transfer (ESIPT).

G Mechanism of UV Absorption in Benzotriazole UV Absorbers cluster_0 UV Absorption and Energy Dissipation Cycle cluster_1 Polymer Degradation Pathway (without UV Absorber) A Ground State B Excited State (Singlet) A->B UV Photon Absorption C Keto Tautomer (Excited State) B->C Intramolecular Proton Transfer D Keto Tautomer (Ground State) C->D Non-radiative Decay (Heat Emission) D->A Proton Transfer P Polymer P_excited Polymer (Excited State) P->P_excited UV Photon Absorption Radicals Free Radicals P_excited->Radicals Bond Scission Degradation Degradation Products (e.g., discoloration, cracking) Radicals->Degradation Oxidation G Experimental Workflow for UV Absorber Performance Evaluation cluster_0 Formulation and Sample Preparation cluster_1 Accelerated Weathering cluster_2 Performance Evaluation cluster_3 Data Analysis and Comparison A Select Polymer/Coating Resin B Incorporate UV Absorbers (Control, this compound, Alternatives) A->B C Prepare Test Panels/Samples B->C D Expose Samples in Weatherometer (e.g., ASTM G154) C->D E Periodic Removal of Samples (e.g., 0, 500, 1000, 2000 hours) D->E F Measure Color Change (ΔE) and Yellowness Index (YI) E->F G Measure Gloss Retention E->G H Spectroscopic Analysis (FTIR) to monitor chemical changes E->H I Tabulate and Plot Data F->I G->I H->I J Compare Performance of This compound and Alternatives I->J

References

A Comparative Guide to the Environmental Fate and Persistence of Octrizole and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of ultraviolet (UV) filters in pharmaceutical and personal care products requires a thorough evaluation of their efficacy and safety, not only for human use but also for their potential environmental impact. This guide provides a comparative analysis of the environmental fate and persistence of Octrizole (UV-329) and two common alternatives, Bemotrizinol and Bisthis compound. The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the environmental sustainability of these compounds.

Comparison of Environmental Fate and Persistence

The following tables summarize the available quantitative data on the biodegradation, photodegradation, hydrolysis, and bioaccumulation of this compound, Bemotrizinol, and Bisthis compound. It is important to note that a complete set of data from standardized OECD (Organisation for Economic Co-operation and Development) tests is not publicly available for all endpoints for these compounds.

Table 1: Biodegradation

CompoundTest MethodResultsConclusion
This compound (UV-329) OECD 301B (Modified Sturm Test)2-8% degradation in 28 days[1]Not readily biodegradable[1]
Sequencing Batch Reactor68.2% to 85.2% removal[1]Moderate removal in wastewater treatment simulations[1]
Bemotrizinol OECD 301F (Manometric Respirometry)Data not available-
Bisthis compound Modified OECD 301F59-69% biodegradation (without silica (B1680970) gel)[2]May be readily biodegradable, but data is from a modified test[2]
Modified OECD 301F76-81% biodegradation (with silica gel)[2]Enhanced biodegradation with a support material[2]

Table 2: Photodegradation and Hydrolysis

CompoundProcessConditionsResults
This compound (UV-329) PhotodegradationAqueous solutionData not available
Hydrolysis (OECD 111)pH 4, 7, 9Data not available
Bemotrizinol PhotodegradationPhotolytic stressNo noticeable degradation[3]
HydrolysisAcidic (5N HCl, 70°C, 5h)Decomposition observed[3]
HydrolysisBasicDecomposition observed[3]
Bisthis compound Photodegradation-Shows very little photodegradation[4]
Hydrolysis (OECD 111)pH 4, 7, 9Data not available

Table 3: Bioaccumulation

CompoundTest MethodOrganismValueConclusion
This compound (UV-329) Field StudyCrucian Carplog BAF = 2.89[5]High bioaccumulation potential[5]
Bemotrizinol --Low potential for bioaccumulation suggested due to large molecular weight[6]-
Bisthis compound --Data not available-

Experimental Protocols

Detailed methodologies for the key Organisation for Economic Co-operation and Development (OECD) guidelines cited for assessing the environmental fate of chemical substances are provided below.

OECD 301: Ready Biodegradability

This guideline outlines several methods to screen for ready biodegradability in an aerobic aqueous medium. The core principle involves inoculating a solution or suspension of the test substance in a mineral medium with microorganisms and incubating it under aerobic conditions in the dark or diffuse light for 28 days.[7] Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen uptake.[7]

  • OECD 301B (CO2 Evolution Test / Modified Sturm Test): A solution of the test substance in a mineral medium is inoculated with activated sludge. The mixture is aerated with CO2-free air, and the CO2 produced from the microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration.[8] A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[7]

  • OECD 301F (Manometric Respirometry Test): The consumption of oxygen by the microbial population during the degradation of the test substance is measured in a closed respirometer.[9] The amount of oxygen consumed, corrected for the blank inoculum, is expressed as a percentage of the theoretical oxygen demand (ThOD).[9] The pass level for ready biodegradability is 60% of ThOD within a 10-day window.[7]

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This test simulates the transformation of a chemical in a water-sediment system. The test substance is added to a system containing water and sediment, which is then incubated in the dark at a constant temperature for up to 100 days.[10] The guideline allows for both aerobic and anaerobic conditions to be tested. Samples of water and sediment are taken at various intervals and analyzed for the concentration of the parent substance and its transformation products.[10] This allows for the determination of the degradation half-life (DT50) in the total system, as well as in the water and sediment phases separately.[10]

OECD 111: Hydrolysis as a Function of pH

This guideline assesses the abiotic hydrolytic transformation of chemicals in aquatic systems at environmentally relevant pH values (typically 4, 7, and 9).[3][11][12][13][14][15] Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature.[3][11][12][13][14][15] The concentration of the test substance is measured over time to determine the rate of hydrolysis. A preliminary test is conducted at an elevated temperature (e.g., 50°C) to quickly assess stability. If significant hydrolysis occurs, further testing is conducted at different temperatures to determine the hydrolysis rate constants and half-lives under various conditions.[3][11][12][13][14][15]

OECD 305: Bioaccumulation in Fish

This guideline describes a procedure to determine the bioconcentration potential of a chemical in fish. The test consists of two phases: an uptake phase and a depuration phase.[16] During the uptake phase (typically 28 days), fish are exposed to the test substance in water at a constant concentration under flow-through conditions.[16] For the depuration phase, the fish are transferred to clean water. The concentration of the test substance in the fish tissue is measured at regular intervals during both phases.[16] The bioconcentration factor (BCF) is then calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.[17]

Visualizations

The following diagram illustrates the key environmental fate pathways for organic UV filters like this compound.

cluster_environment Aquatic Environment UV_Filter This compound (in water column) Photodegradation Photodegradation (by sunlight) UV_Filter->Photodegradation UV Light Biodegradation_Water Biodegradation (by microorganisms) UV_Filter->Biodegradation_Water Hydrolysis Hydrolysis UV_Filter->Hydrolysis Sorption Sorption to Suspended Particles UV_Filter->Sorption Bioaccumulation Bioaccumulation (in aquatic organisms) UV_Filter->Bioaccumulation Transformation_Products Transformation Products Photodegradation->Transformation_Products Biodegradation_Water->Transformation_Products Hydrolysis->Transformation_Products Sedimentation Sedimentation Sorption->Sedimentation Sediment Sediment Sedimentation->Sediment Biodegradation_Sediment Biodegradation (in sediment) Sediment->Biodegradation_Sediment Biodegradation_Sediment->Transformation_Products

Environmental fate pathways of this compound.

References

A Comparative Guide to the Quantitative Analysis of Octrizole in Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Octrizole, a benzotriazole-derived UV absorber, in sunscreen formulations. This compound is valued for its ability to protect cosmetic and plastic products from UV radiation.[1] Accurate quantification of this active ingredient is crucial for ensuring product efficacy, safety, and regulatory compliance.

This document outlines and contrasts three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Experimental protocols and performance data are presented to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Quantitative Methods

The selection of an analytical technique for the quantification of this compound in sunscreens depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and direct UV-Vis Spectrophotometry for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry (Direct)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Direct measurement of UV absorbance of the sample.
Selectivity High (separates this compound from other matrix components).Very High (separation and mass filtering provide excellent specificity).Low (interference from other UV absorbers and matrix components is common).
Sensitivity Good to Excellent.Excellent.Moderate to Low.
Linearity Range Typically wide, e.g., 1.0 - 100 µg/mL for related compounds.[2]Wide, with correlation coefficients (r²) often > 0.998.Narrower and highly matrix-dependent.
Accuracy (% Recovery) High (e.g., 98.84% - 99.46% for similar UV filters).[3]High (e.g., 88.4% - 103.6% for various UV filters in different cosmetic matrices).Variable and can be compromised by matrix effects.
Precision (%RSD) High (typically < 2%).[3]High (e.g., 1.2% - 4.9% for various UV filters).Lower, influenced by sample heterogeneity.
Limit of Detection (LOD) Low (e.g., 0.2 - 2 mg/L for related compounds).[4]Very Low (e.g., 0.04 - 0.63 mg/g for various UV filters).Higher, often in the mg/L range.[5]
Limit of Quantification (LOQ) Low (e.g., 0.12 - 2.10 mg/g for various UV filters).Very Low.Higher and matrix-dependent.
Sample Preparation Dilution, extraction, and filtration are typically required.Extraction and potentially derivatization are necessary.Simple dilution.
Analysis Time Moderate (typically 10-30 minutes per sample).Longer due to sample preparation and chromatographic run time.Fast (a few minutes per sample).
Instrumentation Cost Moderate to High.High.Low.
Primary Application Routine quality control, stability studies, and formulation development.Confirmatory analysis, impurity profiling, and trace-level detection.Rapid screening and estimation of total UV absorbance (e.g., SPF).

Experimental Workflow for this compound Quantification in Sunscreens

The general workflow for the quantitative analysis of this compound in a sunscreen matrix involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.

This compound Analysis Workflow Experimental Workflow for Quantitative Analysis of this compound in Sunscreens cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Sunscreen Sample extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction sonication Sonication/Vortexing extraction->sonication centrifugation Centrifugation/ Filtration sonication->centrifugation dilution Dilution to Working Concentration centrifugation->dilution hplc HPLC-UV/DAD Analysis dilution->hplc Chromatographic Separation gcms GC-MS Analysis dilution->gcms Chromatographic Separation uvvis UV-Vis Spectrophotometry dilution->uvvis Direct Measurement quantification Quantification of this compound hplc->quantification gcms->quantification uvvis->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification reporting Result Reporting quantification->reporting

Caption: A generalized workflow for the quantitative analysis of this compound in sunscreens.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound in sunscreen formulations using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly suitable for routine quality control of this compound in sunscreen products due to its high selectivity and robustness.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile (B52724) and water is typical. For example, a mobile phase of methanol:water (85:15 v/v) has been successfully used for the separation of similar UV filters.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength for this compound should be used, typically around 300-310 nm.

  • Injection Volume: 10-20 µL.

b. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the sunscreen sample into a 50 mL volumetric flask.

  • Add approximately 40 mL of methanol and sonicate for 15-20 minutes to dissolve the sample and extract the analytes.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase if necessary to fall within the calibration range.

c. Calibration:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1000 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

d. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high selectivity and sensitivity, making it ideal for confirmatory analysis and the identification of trace impurities.

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 290 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

b. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the sunscreen sample into a 50 mL volumetric flask.

  • Add dichloromethane (B109758) to the flask and extract the analytes by ultrasonication for 15 minutes.

  • Allow the solution to cool and dilute to the mark with dichloromethane.

  • Take a 1.0 mL aliquot of the extract and dilute it to 50.0 mL with dichloromethane.

  • Filter the solution through a 0.22 µm membrane filter into a GC vial.

c. Calibration:

  • Prepare a stock solution of this compound standard in dichloromethane.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • Analyze the standards by GC-MS and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

d. Quantification:

  • Inject the prepared sample solution into the GC-MS system.

  • Identify the this compound peak by its retention time and mass spectrum.

  • Quantify the amount of this compound using the calibration curve.

UV-Vis Spectrophotometry (Direct Measurement)

Direct UV-Vis spectrophotometry is a simple and rapid method, but it is generally not suitable for the accurate quantification of a single analyte like this compound in a complex sunscreen matrix without prior separation. This is due to significant spectral overlap from other UV absorbers and matrix components.[7] Therefore, this method is best used for estimating the total UV absorbance of a product (related to its SPF) rather than for quantifying a specific active ingredient.

a. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

b. Sample Preparation:

  • Accurately weigh a small amount of the sunscreen product.

  • Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or methanol) in a volumetric flask.

  • Dilute the solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically below 1.5).

c. Measurement:

  • Scan the sample solution over the UV range (e.g., 200-400 nm) against a solvent blank.

  • Measure the absorbance at the λmax of this compound.

d. Quantification (with limitations):

  • Prepare a series of this compound standards in the same solvent and measure their absorbance at the same wavelength to create a calibration curve.

  • Calculate the concentration of "this compound equivalents" in the sample. It is crucial to note that this value will likely be an overestimation due to the contribution of other absorbing species.

Conclusion

For the accurate and reliable quantification of this compound in sunscreen formulations, HPLC-UV is the recommended method for routine quality control and product development. It offers a good balance of selectivity, sensitivity, and cost-effectiveness. GC-MS serves as an excellent confirmatory technique, providing a higher level of specificity and sensitivity, which is particularly useful for trace analysis and impurity profiling. While direct UV-Vis Spectrophotometry is a rapid and inexpensive technique, its lack of selectivity makes it unsuitable for the accurate quantification of a single UV filter in a complex cosmetic matrix. Its application is more appropriate for the overall assessment of a product's UV-blocking capabilities. The choice of method should be guided by the specific analytical requirements, available resources, and the intended application of the results.

References

A Comparative Guide to the Photostability of Commercial UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of any sunscreen formulation is fundamentally linked to the photostability of its constituent UV absorbers. Upon exposure to ultraviolet (UV) radiation, some of these critical ingredients can degrade, leading to a reduction in their protective capacity and the potential formation of harmful photoproducts. This guide provides an objective comparison of the photostability of several widely used commercial UV absorbers, supported by experimental data, to inform the development of stable and effective photoprotective formulations.

Quantitative Comparison of UV Absorber Photostability

The following tables summarize the photostability of various organic UV filters when formulated in different combinations. The data is derived from a key comparative study that evaluated the percentage of the initial concentration of each UV filter remaining after exposure to UVA/UVB radiation for up to 120 minutes.

Experimental Setup Overview: In the cited study, four different SPF 15 sunscreen formulations were prepared. A 40 mg sample of each formulation was spread evenly onto a glass plate and allowed to dry. These samples were then exposed to a controlled source of UVA and UVB radiation. After irradiation, the UV filters were extracted from the plates using isopropanol (B130326) and quantified via High-Performance Liquid Chromatography (HPLC) to determine the extent of photodegradation.

Table 1: Photostability of UV Filter Combinations - Percentage of UV Filter Remaining After Irradiation

FormulationUV Filter Combination% Remaining after 30 min% Remaining after 60 min% Remaining after 120 min
1 Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octyl Salicylate (OS)See Table 2See Table 2See Table 2
2 OMC, Avobenzone (AVB), 4-Methylbenzylidene Camphor (MBC)See Table 3See Table 3See Table 3
3 OMC, BP-3, Octocrylene (OC)See Table 4See Table 4See Table 4
4 OMC, AVB, OCSee Table 5See Table 5See Table 5

Table 2: Detailed Photostability of Formulation 1 (OMC, BP-3, OS)

UV Absorber% Remaining after 30 min% Remaining after 60 min% Remaining after 120 min
Octyl Methoxycinnamate (OMC)~90%~85%~78%
Benzophenone-3 (BP-3)~98%~95%~92%
Octyl Salicylate (OS)~100%~100%~100%

Table 3: Detailed Photostability of Formulation 2 (OMC, AVB, MBC)

UV Absorber% Remaining after 30 min% Remaining after 60 min% Remaining after 120 min
Octyl Methoxycinnamate (OMC)~85%~75%~65%
Avobenzone (AVB)~70%~55%~35%
4-Methylbenzylidene Camphor (MBC)~95%~90%~85%

Table 4: Detailed Photostability of Formulation 3 (OMC, BP-3, OC)

UV Absorber% Remaining after 30 min% Remaining after 60 min% Remaining after 120 min
Octyl Methoxycinnamate (OMC)~98%~96%~94%
Benzophenone-3 (BP-3)~100%~100%~100%
Octocrylene (OC)~100%~100%~100%

Table 5: Detailed Photostability of Formulation 4 (OMC, AVB, OC)

UV Absorber% Remaining after 30 min% Remaining after 60 min% Remaining after 120 min
Octyl Methoxycinnamate (OMC)~95%~92%~88%
Avobenzone (AVB)~88%~80%~70%
Octocrylene (OC)~100%~100%~100%

Summary of Findings:

Based on the presented data, the combination of Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), and Octocrylene (OC) (Formulation 3) demonstrated the highest photostability.[1][2][3] Conversely, the combination of OMC, Avobenzone (AVB), and 4-Methylbenzylidene Camphor (MBC) (Formulation 2) was the least stable, with significant degradation of Avobenzone observed.[1][2][3] A noteworthy observation is the stabilizing effect of Octocrylene on both Avobenzone and Octyl Methoxycinnamate.[1][2][3] Inorganic UV filters like titanium dioxide and zinc oxide are generally considered to be photostable.[4][5]

Experimental Protocols

A standardized in vitro methodology is crucial for the accurate assessment and comparison of UV absorber photostability. The following protocol is a generalized representation based on established methods in the field.

In Vitro Photostability Testing Protocol:

  • Sample Preparation:

    • A precise amount of the sunscreen formulation (e.g., 40 mg) is weighed.

    • The sample is then evenly spread over a defined surface area on a suitable substrate, such as a quartz or polymethyl methacrylate (B99206) (PMMA) plate, to create a thin, uniform film.

    • The film is allowed to dry for a specified duration (e.g., 30 minutes) in a controlled environment to ensure the evaporation of volatile components.

  • UV Irradiation:

    • The prepared sample on the substrate is placed in a temperature-controlled chamber.

    • It is then exposed to a controlled and calibrated dose of UV radiation from a solar simulator. The light source should emit a spectrum that mimics natural sunlight, encompassing both UVA and UVB wavelengths.

    • The irradiation dose can be fixed or varied depending on the experimental design. Samples are typically taken at multiple time points (e.g., 30, 60, and 120 minutes) to assess the kinetics of degradation.

  • Sample Extraction:

    • Following irradiation, the substrate with the sunscreen film is immersed in a suitable solvent, such as isopropanol or methanol.

    • The sample is then subjected to ultrasonication to ensure the complete dissolution of the UV absorbers from the film into the solvent.

  • Analytical Quantification:

    • The resulting solution containing the extracted UV absorbers is then analyzed using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector.

    • A validated HPLC method is employed to separate and quantify the concentration of each UV absorber present in the sample.

  • Data Analysis:

    • The concentration of each UV absorber in the irradiated samples is compared to the concentration in a non-irradiated control sample.

    • The photostability is expressed as the percentage of the UV absorber remaining after a specific duration of UV exposure.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for assessing the photostability of commercial UV absorbers.

G cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_extract Extraction cluster_analysis Analysis & Data Processing prep1 Weigh Sunscreen Formulation prep2 Spread Uniformly on Substrate (e.g., PMMA plate) prep1->prep2 prep3 Dry to Form a Thin Film prep2->prep3 irrad1 Place Sample in Solar Simulator prep3->irrad1 irrad2 Expose to Controlled UVA/UVB Dose irrad1->irrad2 extract1 Immerse Substrate in Solvent (e.g., Isopropanol) irrad2->extract1 extract2 Ultrasonicate to Dissolve UV Filters extract1->extract2 analysis1 HPLC Analysis for Quantification extract2->analysis1 analysis2 Compare Irradiated vs. Non-irradiated Samples analysis1->analysis2 analysis3 Calculate % UV Absorber Remaining analysis2->analysis3

References

Safety Operating Guide

Proper Disposal of Octrizole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Octrizole.

This compound, a benzotriazole-based UV absorber, requires careful handling and disposal due to its potential for skin, eye, and respiratory irritation, as well as its environmental persistence.[1][2] Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE RequirementSpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.
Body Protection Laboratory coat

Source: General laboratory safety guidelines and this compound MSDS.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is governed by its classification as a hazardous chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[3][4][5]

1. Waste Collection and Segregation:

  • Solid Waste: Collect surplus or non-recyclable this compound powder in a dedicated, suitable, and closed container.[1] This container must be clearly labeled as "Hazardous Waste: this compound".
  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be collected in the same hazardous waste container.
  • Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a separate, compatible waste container labeled with the full chemical contents, including the solvent. Do not mix with other incompatible waste streams.[6]

2. Container Management:

  • All hazardous waste containers must be kept securely closed except when adding waste.[4][5]
  • Ensure containers are chemically compatible with this compound and any solvents used.[3]
  • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills from reaching drains.[3][5]

3. Final Disposal Procedure:

  • The primary method for this compound disposal is through a licensed professional waste disposal company.[1]
  • The recommended disposal technique is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
  • Do not attempt to treat or dispose of this compound waste through evaporation in a fume hood.[4][5]

4. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste and disposed of through the licensed waste disposal service.[4]
  • For containers that held acutely hazardous waste, triple rinsing may be required before the container can be disposed of as regular trash; however, the rinseate must be collected as hazardous waste.[5] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Octrizole_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid or Contaminated Material? ppe->waste_type solid_waste Collect in a Labeled, Closed Hazardous Waste Container waste_type->solid_waste Yes liquid_waste Collect in a Labeled, Compatible Liquid Hazardous Waste Container waste_type->liquid_waste No (Liquid) storage Store in Designated Secondary Containment Area solid_waste->storage liquid_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal_co Licensed Disposal Company Handles Waste contact_ehs->disposal_co incineration Incineration in a Chemical Incinerator with Afterburner and Scrubber disposal_co->incineration

Caption: Workflow for the proper disposal of this compound waste.

Environmental Hazards and Regulatory Context

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octrizole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Octrizole, a common UV absorber and stabilizer. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[1]
Skin Protection Chemical-resistant, impervious gloves (material to be determined by a risk assessment)EU Directive 89/686/EEC and the standard EN 374[1]
Impervious clothing/lab coatSelected based on the concentration and amount of the substance at the specific workplace[1]
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU) approved[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1]

2. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate exhaust ventilation where dust is formed.[1]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

3. Disposal of Unused Product and Contaminated Materials:

  • Dispose of unused this compound and contaminated materials as hazardous waste.

  • A licensed professional waste disposal service should be contracted for disposal.[1]

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure.

Spill_Response_Workflow start This compound Spill Occurs evacuate Evacuate Personnel to Safe Areas start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Put on Appropriate Personal Protective Equipment (PPE) ventilate->ppe contain Contain the Spill without Creating Dust (e.g., cover with a plastic sheet) ppe->contain cleanup Clean Up Spill: Sweep or shovel into a suitable, closed container for disposal contain->cleanup decontaminate Decontaminate the Area Thoroughly cleanup->decontaminate dispose Dispose of Waste via a Licensed Contractor decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for a safe and effective response to an this compound spill.

Experimental Protocols:

While this document focuses on the safe handling of this compound, any experimental protocol should be designed with these safety measures as a foundational component. Always conduct a thorough risk assessment before beginning any new procedure involving this chemical. Consult the Safety Data Sheet (SDS) for detailed information on physical and chemical properties, toxicology, and ecological information.[1][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.